molecular formula C3H4Br2 B8754767 1,3-Dibromopropene

1,3-Dibromopropene

Cat. No.: B8754767
M. Wt: 199.87 g/mol
InChI Key: JWQMKMSVOYQICF-UHFFFAOYSA-N
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Description

1,3-Dibromopropene is a useful research compound. Its molecular formula is C3H4Br2 and its molecular weight is 199.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4Br2

Molecular Weight

199.87 g/mol

IUPAC Name

1,3-dibromoprop-1-ene

InChI

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2

InChI Key

JWQMKMSVOYQICF-UHFFFAOYSA-N

Canonical SMILES

C(C=CBr)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,3-Dibromopropane from 1,3-Propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document provides a detailed guide for the synthesis of 1,3-dibromopropane (B121459) from 1,3-propanediol (B51772). Extensive literature searches did not yield a documented method for the direct synthesis of 1,3-dibromopropene from 1,3-propanediol. The conversion of a saturated diol to a dibromoalkene would necessitate a complex multi-step process involving dehydration and subsequent bromination, for which no established protocols were found. The synthesis of the saturated compound, 1,3-dibromopropane, is a well-established and high-yielding reaction, and it is likely that this is the intended compound of interest.

Introduction

1,3-Dibromopropane is a valuable bifunctional electrophile used extensively in organic synthesis. Its utility lies in its ability to introduce a three-carbon propylene (B89431) linker between nucleophiles, making it a key reagent in the preparation of various cyclic and acyclic compounds. For instance, it is a classical precursor for the synthesis of cyclopropane (B1198618) via the Freund reaction.[1] This guide details the synthesis of 1,3-dibromopropane from 1,3-propanediol through nucleophilic substitution using hydrobromic acid and sulfuric acid as a catalyst.

Reaction Mechanism

The synthesis of 1,3-dibromopropane from 1,3-propanediol proceeds via a series of SN2 reactions. The mechanism can be summarized in the following steps:

  • Protonation of the Hydroxyl Group: The sulfuric acid protonates one of the hydroxyl groups of 1,3-propanediol, converting it into a good leaving group (water).

  • First Nucleophilic Attack: A bromide ion (from hydrobromic acid or sodium bromide) acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group, displacing a molecule of water. This results in the formation of 3-bromo-1-propanol (B121458).

  • Second Protonation: The remaining hydroxyl group of 3-bromo-1-propanol is then protonated by sulfuric acid.

  • Second Nucleophilic Attack: A second bromide ion attacks the terminal carbon, displacing another molecule of water to yield the final product, 1,3-dibromopropane.

The overall reaction is a double substitution of the hydroxyl groups with bromide ions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1,3-dibromopropane from 1,3-propanediol.

ParameterValueReference
Reactants
1,3-Propanediol (Trimethylene glycol)91 g[2]
48% Hydrobromic Acid500 g (338 ml)[2]
Concentrated Sulfuric Acid150 g (82 ml) + 240 g (130.5 ml)[2]
Reaction Conditions
TemperatureReflux[2]
Reaction Time3-4 hours[2]
Product
Product Name1,3-Dibromopropane
AppearanceColorless liquid[3]
Molecular FormulaC₃H₆Br₂[3]
Molecular Weight201.89 g/mol [3]
Boiling Point167 °C[3]
Density1.989 g/mL[3]
Yield
Theoretical Yield~240 g
Actual Yield220 g[2]
Percent Yield~92%

Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of 1,3-dibromopropane.

Materials and Equipment
  • 1-liter round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • 1,3-Propanediol (91 g)

  • 48% Hydrobromic acid (500 g)

  • Concentrated sulfuric acid (150 g + 240 g)

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Ice bath

Reaction Procedure
  • To a 1-liter round-bottomed flask, add 338 ml (500 g) of 48% hydrobromic acid.[2]

  • With shaking, slowly add 82 ml (150 g) of concentrated sulfuric acid in portions.[2]

  • Cool the mixture and then slowly add 91 g of 1,3-propanediol in small portions.[2]

  • Following the addition of the diol, add another 130.5 ml (240 g) of concentrated sulfuric acid.[2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.[2]

Work-up and Purification
  • After the reflux period, allow the reaction mixture to cool.

  • Distill the mixture, collecting the fraction that boils between 162-165 °C.[2]

  • Transfer the crude 1,3-dibromopropane to a separatory funnel and wash it with an equal volume of concentrated hydrochloric acid.[2]

  • Separate the organic layer and then wash it sequentially with water, a 5% sodium bicarbonate solution, and finally with water again.[2]

  • Dry the 1,3-dibromopropane over anhydrous calcium chloride.[2]

  • Perform a final distillation, collecting the pure fraction at 162-165 °C in a receiver cooled in an ice bath.[2] The expected yield of pure 1,3-dibromopropane is approximately 220 grams.[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Propanediol 1,3-Propanediol Mixing Mixing and Cooling Propanediol->Mixing HBr Hydrobromic Acid HBr->Mixing H2SO4 Sulfuric Acid H2SO4->Mixing Reflux Reflux (3-4h) Mixing->Reflux Distillation1 Initial Distillation Reflux->Distillation1 Washing Aqueous Washes Distillation1->Washing Drying Drying (CaCl2) Washing->Drying Distillation2 Final Distillation Drying->Distillation2 Product 1,3-Dibromopropane Distillation2->Product

Caption: Workflow for the synthesis of 1,3-dibromopropane.

Reaction Mechanism Overview

Reaction_Mechanism 1,3-Propanediol 1,3-Propanediol Protonated Diol Protonated Diol 1,3-Propanediol->Protonated Diol + H+ 3-Bromo-1-propanol 3-Bromo-1-propanol Protonated Diol->3-Bromo-1-propanol + Br- / - H2O Protonated Bromopropanol Protonated Bromopropanol 3-Bromo-1-propanol->Protonated Bromopropanol + H+ 1,3-Dibromopropane 1,3-Dibromopropane Protonated Bromopropanol->1,3-Dibromopropane + Br- / - H2O

References

An In-depth Technical Guide to 1,3-Dibromopropene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromopropene, a halogenated alkene with the chemical formula C₃H₄Br₂, is a versatile synthetic intermediate. Its structure, featuring both a double bond and two bromine atoms, one vinylic and one allylic, imparts a unique chemical reactivity that makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its characteristic reactions. This document is intended to serve as a technical resource for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid. It exists as a mixture of (E) and (Z) stereoisomers. The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₄Br₂[1]
Molecular Weight 199.87 g/mol [1]
CAS Number 627-15-6[1]
Appearance Colorless to light yellow liquid
Boiling Point 155-156 °C
Density ~2.0 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.557
Solubility Insoluble in water, soluble in common organic solvents.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is complex due to the presence of geometric isomers and spin-spin coupling between the vinylic and allylic protons. The chemical shifts are generally observed in the range of 4.0-6.5 ppm. The allylic protons (CH₂Br) typically appear as a doublet, while the vinylic protons exhibit more complex splitting patterns (doublet of doublets or multiplets) due to both geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the bromomethyl group. The chemical shifts are influenced by the presence of the bromine atoms, with the carbon atoms bonded to bromine appearing at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. Key absorptions include:

  • C=C stretch: A weak to medium absorption band around 1620-1680 cm⁻¹.

  • =C-H stretch: A medium to strong band above 3000 cm⁻¹.

  • C-H stretch (allylic): Bands in the region of 2850-3000 cm⁻¹.

  • C-Br stretch: Strong absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z values of M, M+2, and M+4, with relative intensities of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns involve the loss of a bromine atom (M-79/81) and the cleavage of the C-C bonds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the dehydrobromination of 1,2,3-tribromopropane (B147538).

Materials:

  • 1,2,3-Tribromopropane

  • Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)

  • Ethanol (B145695) (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3-tribromopropane in ethanol.

  • Slowly add a solution of potassium hydroxide in ethanol to the flask while stirring.

  • Heat the reaction mixture to reflux for a specified period to effect dehydrobromination.

  • After cooling, the reaction mixture is typically worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

  • The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Below is a DOT script for the synthesis workflow:

G Synthesis of this compound A 1. Reactant Preparation 1,2,3-Tribromopropane and KOH in Ethanol B 2. Dehydrobromination Reflux the mixture A->B Heat C 3. Work-up Extraction with organic solvent B->C Cool and extract D 4. Purification Fractional distillation C->D Dry and concentrate E Pure this compound D->E Collect fraction

Synthesis of this compound Workflow

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound, arising from its alkene and bifunctional bromide nature, allows for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions

Both bromine atoms in this compound are susceptible to nucleophilic attack. The allylic bromide is generally more reactive towards Sₙ2 reactions than the vinylic bromide due to the stabilization of the transition state. This differential reactivity can be exploited for selective functionalization. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace one or both bromine atoms, leading to the formation of a wide array of derivatives.

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. The stereochemistry of the starting alkene will influence the stereochemistry of the resulting cycloadduct.

Organometallic Reactions

This compound can be used to form organometallic reagents. For example, it can react with magnesium to form a Grignard reagent, although the presence of two bromine atoms can lead to competing reactions. These organometallic intermediates can then be used in a variety of carbon-carbon bond-forming reactions.

The following diagram illustrates some of the key logical relationships in the reactivity of this compound:

G Reactivity of this compound A This compound B Nucleophilic Substitution A->B C Cycloaddition Reactions A->C D Organometallic Formation A->D E Functionalized Propenes B->E Reaction with Nucleophiles F Cyclic Compounds C->F e.g., Diels-Alder G Grignard Reagents D->G Reaction with Metals

Key Reactions of this compound

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and can cause skin and eye irritation. Inhalation of vapors should be avoided. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its distinct physical and chemical properties, along with its versatile reactivity, make it a useful intermediate for the synthesis of a wide range of organic molecules. A thorough understanding of its properties, handling, and reaction characteristics is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Reaction Mechanisms and Pathways of 1,3-Dibromopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential synthetic pathways of 1,3-dibromopropene. Given the relative scarcity of detailed studies on this compound compared to its saturated analog, 1,3-dibromopropane (B121459), this document also draws upon the reactivity of structurally similar compounds to infer potential reaction pathways and provide a broader context for its synthetic utility.

Introduction to this compound

1,3-Dibromo-1-propene is a bifunctional organohalogen compound featuring both a vinylic and an allylic bromide. This structure suggests a rich and varied reactivity, making it a potentially versatile building block in organic synthesis. It exists as a mixture of cis and trans isomers. The presence of two bromine atoms, a double bond, and allylic protons allows for a range of transformations including nucleophilic substitution, elimination, addition, and radical reactions.

Synthesis of this compound

The primary route to this compound is through the free radical hydrobromination of propargyl bromide. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

G cluster_synthesis Synthesis of cis-1,3-Dibromopropene Propargyl_Bromide Propargyl Bromide (HC≡CCH₂Br) Propenyl_Radical 1,3-Dibromo-2-propenyl Radical Propargyl_Bromide->Propenyl_Radical + Br• HBr HBr Radical_Initiator Radical Initiator (e.g., light, peroxides) Radical_Initiator->HBr Initiation cis_Dibromopropene cis-1,3-Dibromopropene Propenyl_Radical->cis_Dibromopropene + HBr -78°C

Caption: Synthesis of cis-1,3-dibromopropene.

Experimental Protocol: Synthesis of cis-1,3-Dibromopropene

This protocol is adapted from the free radical hydrobromination of propargyl bromide at low temperatures, which favors the formation of cis-1,3-dibromopropene.[1]

  • Materials: Propargyl bromide, liquid hydrogen bromide, radical initiator (e.g., AIBN or benzoyl peroxide), inert solvent (e.g., pentane).

  • Procedure:

    • A solution of propargyl bromide in the chosen inert solvent is prepared in a reaction vessel equipped for low-temperature reactions and protected from moisture.

    • The solution is cooled to -78°C using a dry ice/acetone bath.

    • A radical initiator is added to the cooled solution.

    • Liquid hydrogen bromide is slowly added to the reaction mixture with constant stirring.

    • The reaction is monitored by an appropriate method (e.g., GC-MS) for the consumption of the starting material.

    • Upon completion, the reaction is carefully quenched, and the product is isolated and purified, typically by distillation under reduced pressure.

Quantitative Data for Synthesis of this compound

Starting MaterialReagentConditionsMajor ProductProduct Ratio (1,2- : 1,3-)Reference
Propargyl BromideHBr, Benzoyl Peroxiden-pentane or ether, -20 to +30°C1,2-Dibromopropene10:1 to 30:1[1]
Propargyl BromideLiquid HBr-78°Ccis-1,3-Dibromopropene~1:12[1]
BromoalleneLiquid HBr-78°C1,2- and 1,3-Dibromopropenes~3:1[1]

Reaction Mechanisms and Pathways

Nucleophilic Substitution

This compound possesses two sites susceptible to nucleophilic attack: the sp²-hybridized carbon of the vinylic bromide and the sp³-hybridized carbon of the allylic bromide. The allylic position is generally more reactive towards nucleophilic substitution.

G cluster_substitution Nucleophilic Substitution on this compound Dibromopropene This compound SN2_Product SN2 Product (Direct Substitution) Dibromopropene->SN2_Product SN2_prime_Product SN2' Product (Allylic Rearrangement) Dibromopropene->SN2_prime_Product Nucleophile Nu⁻ Nucleophile->Dibromopropene SN2 Nucleophile->Dibromopropene SN2'

Caption: Potential nucleophilic substitution pathways.

Due to the lack of specific studies on this compound, the following protocols for a structurally similar compound, 1,3-dibromo-2,2-dimethoxypropane (B40201), are provided as examples of how such a bifunctional electrophile might react.

3.1.1. Experimental Protocol: Reaction with Sodium Azide (B81097) (Illustrative)

This protocol demonstrates the di-substitution of a 1,3-dibromopropane derivative.

  • Materials: 1,3-Dibromo-2,2-dimethoxypropane, sodium azide, N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-dibromo-2,2-dimethoxypropane (1 equivalent) in DMF.

    • Add sodium azide (2.5 equivalents) to the solution.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours.

    • After cooling, pour the mixture into water and extract with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

3.1.2. Experimental Protocol: Reaction with Thiophenol (Illustrative)

This protocol illustrates the formation of a dithioether.

  • Materials: 1,3-Dibromo-2,2-dimethoxypropane, thiophenol, potassium carbonate, acetonitrile (B52724).

  • Procedure:

    • Suspend potassium carbonate (3 equivalents) in acetonitrile in a round-bottom flask.

    • Add thiophenol (2.2 equivalents) and stir for 15 minutes at room temperature.

    • Add a solution of 1,3-dibromo-2,2-dimethoxypropane (1 equivalent) in acetonitrile.

    • Heat the mixture to reflux (approximately 82°C) and stir for 8-12 hours.

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated. The product can be purified by column chromatography.

Elimination Reactions
Radical Reactions

As demonstrated in its synthesis, this compound is involved in radical pathways. The allylic C-H bonds are susceptible to abstraction by radicals, which could initiate various transformations. Theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals indicate that reactions at the double bond are feasible pathways.

Organometallic Cross-Coupling Reactions

The vinylic bromide in this compound makes it a potential substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings. These reactions would allow for the formation of new carbon-carbon bonds at the sp²-hybridized carbon.

G cluster_suzuki Generalized Suzuki Coupling Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-Br Pd0->PdII PdII->Pd0 Coupled_Product R-R' Organoborane R'-B(OR)₂ Transmetalation Transmetalation Base Base Reductive_Elimination Reductive Elimination Oxidative_Addition Oxidative Addition Dibromopropene_R This compound (R-Br)

Caption: Generalized Suzuki cross-coupling cycle.

Summary of Potential Reactions and Pathways

Quantitative Data for Reactions of a 1,3-Dibromopropane Derivative

The following table summarizes representative quantitative data for the synthesis of various compounds from 1,3-dibromopropane and primary amines, illustrating the utility of the 1,3-dibromo structural motif in forming heterocyclic compounds.[2]

Primary AmineBaseSolventTemperature (°C)Time (h)ProductYield (%)
AnilineK₂CO₃DMSO607N-Phenylazetidine49

Conclusion

This compound is a molecule with significant synthetic potential due to its diverse functional groups. While detailed experimental studies on its reactivity are limited, its structural features suggest it can participate in a variety of important organic transformations, including nucleophilic substitutions (particularly at the allylic position), radical reactions, and organometallic cross-coupling reactions. The synthesis of this compound via radical hydrobromination of propargyl bromide is a key entry point to this chemistry. Further research into the reaction pathways of this compound would be valuable for the development of novel synthetic methodologies and the construction of complex molecular architectures for applications in drug discovery and materials science.

References

solubility of 1,3-Dibromopropene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1,3-Dibromopropene in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated alkene with the chemical formula C₃H₄Br₂. Its structure, featuring a carbon-carbon double bond and two bromine atoms, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may serve as a reactant, intermediate, or building block. This guide outlines the theoretical basis for its solubility, presents available data for a structural analog, and provides detailed methodologies for experimental solubility determination.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular forces at play are:

  • London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons. As a molecule with a relatively large electron cloud due to the bromine atoms, this compound will exhibit significant London dispersion forces.

  • Dipole-Dipole Interactions: The carbon-bromine bonds are polar, creating a net molecular dipole. These permanent dipoles lead to dipole-dipole attractions between this compound molecules.

Organic solvents can be broadly categorized based on their polarity. The solubility of this compound is expected to be higher in solvents with similar intermolecular force profiles.

  • Nonpolar Solvents (e.g., hexane, toluene, benzene): Dominated by London dispersion forces. This compound is expected to be readily soluble in these solvents.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, chloroform, diethyl ether): Possess both London dispersion forces and dipole-dipole interactions. High solubility of this compound is anticipated in these solvents due to the compatible intermolecular forces.

  • Polar Protic Solvents (e.g., ethanol, methanol): Characterized by hydrogen bonding in addition to dispersion and dipole-dipole forces. While some solubility is expected, it may be lower than in aprotic solvents of similar polarity, as the energy required to disrupt the solvent's hydrogen bonding network might not be fully compensated by the formation of new interactions with this compound.

Solubility Data of 1,3-Dibromopropane (B121459) (Structural Analog)

While specific data for this compound is unavailable, the solubility of its saturated analog, 1,3-dibromopropane (C₃H₆Br₂), can provide a useful, albeit imperfect, point of reference. The absence of the double bond in 1,3-dibromopropane slightly reduces its rigidity and may subtly alter its polarity and polarizability, thus influencing its solubility.

SolventChemical FormulaTypeSolubility of 1,3-Dibromopropane
AcetoneC₃H₆OPolar AproticSoluble
ChloroformCHCl₃Polar AproticSoluble
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble
EthanolC₂H₅OHPolar ProticSoluble

Note: "Soluble" indicates that a significant amount of the solute dissolves in the solvent, but quantitative data is not specified in the available literature.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following are standard methodologies.

Method 1: Gravimetric Analysis of Saturated Solutions

This is a classical and reliable method for determining the solubility of a liquid in a solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with tight-fitting caps

  • Pipettes and syringes

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of an undissolved phase of this compound should be visible.

  • After equilibration, cease agitation and allow the phases to separate. If separation is slow, centrifuge the vial at a controlled temperature.

  • Carefully withdraw a known volume or mass of the saturated supernatant (the solvent layer).

  • Weigh the withdrawn sample.

  • Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound).

  • Weigh the remaining this compound.

  • Calculate the solubility as mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/100 mL solvent).

Method 2: Spectroscopic or Chromatographic Analysis

This method is suitable for determining lower solubilities and for high-throughput screening.

Materials:

  • Same as Method 1, plus:

  • UV-Vis spectrophotometer, Gas Chromatograph (GC), or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks and appropriate diluents

Procedure:

  • Prepare a saturated solution as described in steps 1-5 of Method 1.

  • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (GC/HPLC) of the standard solutions.

  • Carefully withdraw a known volume of the saturated supernatant.

  • Dilute the supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analyze the diluted sample using the same analytical method as for the standards.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis of Saturated Solution cluster_grav Gravimetric Method cluster_spec Instrumental Method (GC/HPLC/UV-Vis) cluster_result Result prep Prepare Mixture: Excess this compound + Organic Solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Phase Separation (Settling or Centrifugation) equilibrate->separate grav_sample Withdraw Known Amount of Supernatant separate->grav_sample spec_sample Withdraw & Dilute Supernatant separate->spec_sample grav_evap Evaporate Solvent grav_sample->grav_evap grav_weigh Weigh Residue grav_evap->grav_weigh grav_calc Calculate Solubility grav_weigh->grav_calc result Quantitative Solubility Data grav_calc->result spec_calib Prepare Standards & Generate Calibration Curve spec_analyze Analyze Diluted Sample spec_calib->spec_analyze spec_sample->spec_analyze spec_calc Calculate Concentration from Calibration Curve spec_analyze->spec_calc spec_calc->result

Caption: Workflow for experimental solubility determination of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist, vapors, or spray.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong theoretical basis suggests good solubility in a wide range of common nonpolar and polar aprotic organic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide can be employed. The solubility data of the structural analog, 1,3-dibromopropane, serves as a useful qualitative indicator of its miscibility. Researchers and drug development professionals should always perform their own solubility tests to meet the specific requirements of their systems.

An In-depth Technical Guide to the Stability and Storage of 1,3-Dibromopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-dibromopropene (C₃H₄Br₂), a vital reagent in organic synthesis. A thorough understanding of its stability profile is crucial for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety. This document details the known stability characteristics, incompatibilities, and potential degradation pathways of this compound, presented with clear data summaries and diagrams to facilitate understanding and application in a research and development setting.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to preserving the quality and shelf-life of this compound. The compound is generally stable under recommended storage conditions.[1] Key recommendations are summarized in the table below.

ParameterRecommendationSource(s)
Storage Temperature Store in a cool place.[1]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[1]
Light Exposure Store away from light.
Container Containers which are opened must be carefully resealed and kept upright to prevent leakage.[1]
Incompatible Materials Strong oxidizing agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for reference.

PropertyValue
Molecular Formula C₃H₄Br₂
Molecular Weight 199.87 g/mol
Appearance Colorless liquid
Boiling Point 155-156 °C
Density 2.0 g/mL at 25 °C
Flash Point 27 °C (closed cup)

Stability Profile

This compound is a reactive compound and its stability can be influenced by several factors, including temperature, light, and the presence of other chemical agents.

Thermal Stability
Photolytic Stability

As with many halogenated hydrocarbons, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation. This can initiate radical chain reactions, leading to decomposition. It is therefore recommended to store the compound in amber or opaque containers to minimize light exposure.

Hydrolytic Stability

Information regarding the hydrolytic stability of this compound is limited. However, similar alkyl halides can undergo hydrolysis, particularly under basic conditions, to yield corresponding alcohols. The presence of moisture could potentially lead to the formation of hydrobromic acid, which can be corrosive.

Cis-Trans Isomerization

This compound exists as a mixture of cis and trans isomers. The trans isomer is generally expected to be more stable due to reduced steric hindrance between the bulky bromine atoms. However, the equilibrium between the isomers can be influenced by factors such as temperature and the presence of catalysts.

Incompatible Materials

To prevent hazardous reactions and maintain the integrity of the compound, contact with the following should be avoided:

  • Strong oxidizing agents: Can lead to vigorous or explosive reactions.[1]

  • Strong bases: May promote elimination or substitution reactions.

  • Certain metals: Active metals such as sodium, potassium, magnesium, and powdered aluminum may react with halogenated hydrocarbons.

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not extensively published, standard analytical methodologies can be adapted for its stability assessment.

General Protocol for Stability Testing by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed to separate the cis and trans isomers of this compound from potential degradation products.

Objective: To quantify the purity of this compound and monitor its degradation over time under various stress conditions.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions:

    • Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Photolytic: Expose to a controlled light source (e.g., UV lamp at 254 nm and 366 nm).

    • Hydrolytic: Add acidic, basic, and neutral aqueous solutions.

  • Analysis: At specified time points, inject the stressed samples into the HPLC system.

  • Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the this compound isomers.

Logical Relationships and Workflows

Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.

StorageHandlingWorkflow Storage and Handling Workflow for this compound Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store No Damage Inert Store Away from Incompatible Materials Store->Inert Dispense Dispense in a Fume Hood Inert->Dispense Seal Reseal Container Tightly Dispense->Seal Dispose Dispose of Waste Properly Dispense->Dispose Seal->Store Return to Storage StabilityTestingWorkflow Experimental Workflow for this compound Stability Testing cluster_stress Stress Conditions Thermal Thermal Stress Photolytic Photolytic Stress Hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral) Prepare Prepare this compound Solution Analyze_t0 Analyze Initial Sample (t=0) Prepare->Analyze_t0 Incubate Incubate under Stress Conditions Prepare->Incubate Incubate->Thermal Incubate->Photolytic Incubate->Hydrolytic Analyze_tx Analyze Samples at Time Points Incubate->Analyze_tx Data Analyze Data (Degradation Rate, Product Identification) Analyze_tx->Data

References

1,3-Dibromopropene safety precautions and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Precautions and Handling of 1,3-Dibromopropene

This technical guide provides a comprehensive overview of the safety precautions, handling guidelines, and toxicological profile of this compound (CAS No: 627-15-6). The information is intended for researchers, scientists, and professionals in drug development and other fields who may handle this chemical.

Chemical and Physical Properties

This compound is a flammable liquid that requires careful handling due to its physical properties. Key quantitative data are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₃H₄Br₂
Molecular Weight 199.87 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 155 - 156 °C[2][3]
Density 2 g/mL at 25 °C[2][3]
Flash Point 27 °C (80.6 °F) - closed cup[1][2][3]
Storage Temperature 2-8°C[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[1] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Toxicological Information

Detailed toxicological data for this compound is limited. Most safety data sheets indicate that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[2] The primary known toxicological effect is irritation to the respiratory system.[1][2]

Toxicological EndpointResult
Acute Toxicity No data available[2]
Skin Corrosion/Irritation Causes skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]
Respiratory Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available[2]
Reproductive Toxicity No data available[2]
STOT - Single Exposure May cause respiratory irritation[1][2]
STOT - Repeated Exposure No data available[2]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Safe Handling
  • Avoid contact with skin and eyes.[2][4]

  • Avoid inhalation of vapor or mist.[2][4]

  • Handle in a well-ventilated place.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Use only non-sparking tools.[5]

  • Take precautionary measures against static discharge.[2][4]

  • Wear appropriate personal protective equipment (see Section 5.0).

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[2][5]

  • Keep container tightly closed.[2]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Recommended storage temperature is between 2-8°C.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

  • Engineering Controls : Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Eye/Face Protection : Wear chemical safety goggles or faceshields.[1]

  • Skin Protection : Wear protective gloves. The suitability and durability of a glove type depend on usage.[5]

  • Respiratory Protection : If ventilation is inadequate, use a suitable respirator. A type ABEK (EN14387) respirator filter is recommended.[1]

PPE_Selection_Workflow start Handling this compound ventilation Is ventilation adequate? start->ventilation respirator Use ABEK (EN14387) respirator filter ventilation->respirator No no_respirator Standard ventilation sufficient ventilation->no_respirator Yes ppe Wear: - Chemical Goggles/Faceshield - Protective Gloves respirator->ppe no_respirator->ppe end Proceed with handling ppe->end

Caption: Personal Protective Equipment (PPE) selection workflow.

First-Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

  • General Advice : Consult a physician and show them the safety data sheet.[4]

  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[4]

  • In Case of Skin Contact : Wash off with soap and plenty of water.[4]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[4]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use dry powder or dry sand. Do NOT use a water jet.[6]

  • Special Hazards : Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[2] Vapors may form explosive concentrations and can accumulate in low areas.[2][4]

  • Advice for Firefighters : Wear self-contained breathing apparatus for firefighting if necessary. Use water spray to cool unopened containers.

Accidental Release Measures

  • Personal Precautions : Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[2][4] Evacuate personnel to safe areas.[4]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up : Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[6]

Spill_Response_Flowchart spill Spill of this compound Detected step1 Remove all sources of ignition spill->step1 step2 Evacuate personnel to safe areas step1->step2 step3 Ensure adequate ventilation step2->step3 step4 Wear appropriate PPE (Gloves, Goggles, Respirator) step3->step4 step5 Contain spillage with non-combustible absorbent material step4->step5 step6 Collect material into a suitable container for disposal step5->step6 step7 Dispose of waste according to local regulations step6->step7 end Decontaminate area step7->end

Caption: Emergency procedure for accidental release.

Experimental Protocols

Flash Point Determination (Closed-Cup Method)

The flash point of 27°C for this compound was determined using a closed-cup method. Standard protocols such as ASTM D93 (Pensky-Martens Closed-Cup) or ASTM D56 (Tag Closed-Cup) are typically used.

Methodology (Based on ASTM D93):

  • Apparatus : A Pensky-Martens Closed-Cup Tester is used, consisting of a test cup, lid, shutter, ignition source, and stirring mechanism.

  • Sample Preparation : A specific volume of the sample (e.g., 75 mL) is placed into the test cup.[7]

  • Heating : The sample is heated at a slow, constant, and specified rate (e.g., 5°C to 6°C per minute).[8] The sample is stirred to ensure temperature uniformity.[7]

  • Ignition Test : At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid for a specified duration.

  • Observation : The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[9]

Skin Irritation Testing

The classification "Causes skin irritation" is typically determined using in vivo (animal) or in vitro methods following internationally recognized guidelines.

Methodology (Based on OECD Test Guideline 439: In Vitro Skin Irritation):

  • Test System : The assay utilizes a reconstructed human epidermis (RhE) model, which is an organotypic in vitro model of human epidermis.[10][11]

  • Procedure : A small amount of the test chemical is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation : The tissue is exposed to the chemical for a defined period (e.g., one hour), after which it is rinsed and incubated.[12]

  • Viability Assessment : Cell viability is measured using a quantitative method, most commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[10][12]

  • Endpoint : A chemical is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[10]

Eye Irritation Testing

The classification "Causes serious eye irritation" is determined through standardized tests.

Methodology (Based on OECD Test Guideline 405: Acute Eye Irritation/Corrosion):

  • Test System : The traditional method uses albino rabbits.

  • Procedure : A single, measured dose (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observation : The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours after instillation). The degree of corneal opacity, iritis, and conjunctival redness and swelling (chemosis) are scored.

  • Endpoint : The scores are used to calculate an overall irritation potential. The persistence and reversibility of the observed effects are key factors in the final classification.

References

Spectroscopic Profile of 1,3-Dibromopropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dibromopropene (C₃H₄Br₂), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide aims to facilitate the identification and characterization of this compound by presenting quantitative data in clearly structured tables, detailing experimental protocols, and illustrating the logical relationships of the spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the cis (Z) and trans (E) isomers of this compound.

¹H NMR Spectroscopy Data
IsomerChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
(E)-1,3-Dibromopropene~6.4dtJ(H,H) = 14.0, J(H,H) = 1.0H-2
~6.2dJ(H,H) = 14.0H-1
~4.0dJ(H,H) = 1.0H-3 (CH₂Br)
(Z)-1,3-Dibromopropene~6.5tJ(H,H) = 7.5H-2
~6.3dJ(H,H) = 7.5H-1
~4.1dJ(H,H) = 7.5H-3 (CH₂Br)
¹³C NMR Spectroscopy Data
IsomerChemical Shift (δ) [ppm]Assignment
(E)-1,3-Dibromopropene~135C-2
~110C-1
~35C-3
(Z)-1,3-Dibromopropene~133C-2
~108C-1
~40C-3
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H Stretch
~1625MediumC=C Stretch
~1210StrongC-Br Stretch
~940Strong=C-H Bend (trans)
~690Strong=C-H Bend (cis)
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
198/200/202~1:2:1[M]⁺ (Molecular Ion)
119/121~1:1[M-Br]⁺
41High[C₃H₅]⁺
39High[C₃H₃]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following sections detail the general methodologies for obtaining NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is typically used.

  • ¹H NMR Acquisition:

    • Spectral Width: Approximately 15 ppm.

    • Pulse Angle: A 90° pulse is used.

    • Number of Scans: 8 to 16 scans are generally sufficient to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectral Width: Approximately 200-220 ppm.

    • Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.

    • Relaxation Delay: A delay of 2-5 seconds may be necessary for the observation of all carbon signals.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 64 or more) is typically required.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased and calibrated using the residual solvent signal or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder or clean ATR crystal is recorded first.

    • The sample is then scanned, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.

    • The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation: A Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS), is used for analysis.

  • Data Acquisition (GC-MS):

    • Sample Introduction: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

    • Separation: The GC column separates the components of the sample before they enter the mass spectrometer.

    • Ionization: Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Data Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) are identified. The fragmentation pattern provides further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the cis and trans isomers of this compound.

Spectroscopic_Workflow_for_1_3_Dibromopropene_Isomers cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound (Isomer Mixture) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H: Chemical Shift, Coupling Constants ¹³C: Chemical Shift NMR->NMR_Data IR_Data Vibrational Frequencies (C=C, =C-H, C-Br) IR->IR_Data MS_Data Molecular Ion Peak (m/z 198, 200, 202) Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirm Connectivity and Formula NMR_Data->Structure_Confirmation Isomer_Differentiation Differentiate cis and trans Isomers NMR_Data->Isomer_Differentiation ¹H-NMR Coupling Constants (J_trans > J_cis) IR_Data->Structure_Confirmation IR_Data->Isomer_Differentiation =C-H Bending (trans ~940 cm⁻¹, cis ~690 cm⁻¹) MS_Data->Structure_Confirmation Confirms Molecular Weight and Presence of Two Br Atoms Structure_Confirmation->Isomer_Differentiation

Spectroscopic workflow for this compound isomer analysis.

An In-depth Technical Guide to Common Impurities in Commercial 1,3-Dibromopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromopropene is a valuable reagent in organic synthesis, utilized for the introduction of a three-carbon unsaturated moiety in the development of various pharmaceutical compounds and other fine chemicals. The purity of this reagent is paramount, as the presence of impurities can lead to unforeseen side reactions, reduced yields, and the introduction of potentially toxic components into drug candidates. This technical guide provides a comprehensive overview of the common impurities found in commercial this compound, their origins, analytical detection methods, and potential implications for research and drug development.

Genesis of Impurities: Synthesis-Related Byproducts

The most prevalent impurities in commercial this compound are byproducts formed during its synthesis. A common industrial route to this compound involves the reaction of propargyl alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). During this process, several isomeric and related compounds can be formed.

A significant synthetic pathway is the free radical hydrobromination of propargyl bromide. This process is known to produce a mixture of dibromopropene isomers, with the product distribution being highly dependent on the specific reaction conditions.[1]

Common Synthesis-Related Impurities:

  • Positional Isomers:

    • 2,3-Dibromo-1-propene: An isomer where both bromine atoms are attached to the same end of the propene chain.

    • 1,2-Dibromo-1-propene: Another isomeric impurity with a different substitution pattern.

  • Geometric Isomers:

    • (cis)-1,3-Dibromopropene: The geometric isomer of the target compound. Commercial this compound is often sold as a mixture of cis and trans isomers.

  • Related Impurities:

    • Bromoallene: An allenic impurity that can be formed under certain synthetic conditions.[1]

One patent describing the synthesis of propargyl bromide from propargyl alcohol and phosphorus tribromide provides quantitative data on the formation of dibromopropene impurities. In one example, the resulting organic layer contained 10.26% 2,3-dibromopropene (B1205560) and 2.54% this compound, alongside the main product.[2] Another patent on the same transformation also notes the formation of 2,3-dibromopropene as the major byproduct and this compound as a minor byproduct.[3]

The following diagram illustrates the formation of these impurities from propargyl alcohol.

Figure 1: Synthetic origins of common impurities in this compound production.

Quantitative Analysis of Impurities

The following table summarizes the potential impurities and their reported concentrations from a specific synthetic example found in the literature. It is important to note that the impurity profile of commercial batches can vary depending on the manufacturer and the synthetic process employed.

Impurity NameChemical StructureCAS NumberTypical Concentration (%)
2,3-Dibromo-1-propeneCH₂=C(Br)CH₂Br513-31-510.14 - 10.26[4]
(cis/trans)-1,3-DibromopropeneBrCH=CHCH₂Br627-15-62.54 - 3.6[4]
BromoalleneCH₂=C=CHBr1.22[4]

Stability and Degradation Products

For instance, the degradation of 1,3-dichloropropene, a related compound, has been shown to proceed via hydrolysis to the corresponding 3-chloroallyl alcohol.[5] A similar pathway can be anticipated for this compound, leading to the formation of 3-bromoallyl alcohol.

A stability-indicating analytical method is crucial for monitoring the purity of this compound over time. Such a method should be capable of separating the parent compound from its potential degradation products.

Analytical Methodologies for Impurity Profiling

The accurate identification and quantification of impurities in this compound require robust analytical methods. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying the volatile impurities in this compound. The combination of chromatographic separation and mass spectral data allows for the unambiguous identification of isomeric impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the dibromopropene isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a diluted sample (e.g., in dichloromethane) in split mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Mode: Full scan.

The following diagram illustrates a typical workflow for GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Commercial this compound Dilution Dilute with Dichloromethane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Identification Impurity Identification MassSpectra->Identification Quantification Impurity Quantification Identification->Quantification

Figure 2: Workflow for GC-MS analysis of impurities in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of impurities and can also be used for quantitative analysis. ¹H and ¹³C NMR spectra can provide detailed information about the connectivity and stereochemistry of the dibromopropene isomers.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) for quantitative analysis.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration for quantification.

  • Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and perform baseline correction. Integrate the signals corresponding to the protons of this compound and its impurities relative to the internal standard.

Toxicological Significance of Impurities

For drug development professionals, understanding the potential toxicity of impurities is critical. While comprehensive toxicological data for all dibromopropene isomers is not available, some related compounds have been studied for their genotoxic potential.

  • 1,2-Dibromopropane (B165211): Has shown some evidence of mutagenicity.[6][7][8]

  • 2,3-Dibromopropene: This compound is used to test the mutagenicity of halogenated hydrocarbons in bacteria.[9]

  • 2,3-Dibromopropanal (B1202901): A postulated reactive metabolite of tris(2,3-dibromopropyl)phosphate, has been found to be mutagenic in Salmonella typhimurium.[1]

The presence of these and other potentially mutagenic impurities in this compound underscores the importance of stringent quality control for this starting material in pharmaceutical synthesis.

Conclusion

Commercial this compound can contain a variety of impurities, primarily arising from the synthetic process. These include positional and geometric isomers such as 2,3-dibromo-1-propene, 1,2-dibromo-1-propene, and the cis-isomer of this compound, as well as related compounds like bromoallene. The presence and concentration of these impurities can vary between manufacturers and batches.

For researchers and drug development professionals, it is essential to be aware of these potential impurities and to employ robust analytical methods such as GC-MS and NMR for their identification and quantification. This knowledge is crucial for ensuring the quality and safety of synthesized pharmaceutical compounds and for the accurate interpretation of experimental results. The potential for some of these impurities to be genotoxic highlights the need for careful sourcing and quality control of this compound used in drug development pipelines.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for 1,3-Dibromopropene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the theoretical yield calculation for the synthesis of 1,3-dibromopropene, a valuable reagent in organic synthesis. A plausible synthetic route via the dehydrobromination of 1,1,3-tribromopropane (B1194335) is presented, along with the necessary data and a step-by-step experimental protocol. This document is intended to serve as a comprehensive resource for chemists and researchers in the pharmaceutical and chemical industries.

Core Concepts in Theoretical Yield Calculation

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses. The calculation is based on the stoichiometry of the balanced chemical equation. The key steps involve:

  • Writing the balanced chemical equation for the reaction.

  • Determining the molar masses of all reactants and the desired product.

  • Calculating the number of moles of each reactant.

  • Identifying the limiting reactant, which is the reactant that will be consumed first and thus limits the amount of product that can be formed.

  • Calculating the theoretical yield of the product in moles based on the stoichiometry of the limiting reactant.

  • Converting the theoretical yield from moles to grams.

Synthesis of this compound via Dehydrobromination

A viable method for the synthesis of this compound is the dehydrobromination of 1,1,3-tribromopropane. This elimination reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms to form a double bond. The reaction is typically carried out in the presence of a base.

The balanced chemical equation for this reaction is:

C₃H₅Br₃ (1,1,3-tribromopropane) + Base → C₃H₄Br₂ (this compound) + H-Base⁺ + Br⁻

For the purpose of this guide, we will consider a common non-nucleophilic base such as potassium tert-butoxide (t-BuOK).

C₃H₅Br₃ + C₄H₉OK → C₃H₄Br₂ + C₄H₉OH + KBr

Quantitative Data for Theoretical Yield Calculation

For accurate theoretical yield calculations, the following quantitative data are essential.

CompoundChemical FormulaMolar Mass ( g/mol )Density (g/cm³)Boiling Point (°C)
1,1,3-TribromopropaneC₃H₅Br₃280.78[1][2][3]2.379[1]217.7[1]
Potassium tert-butoxideC₄H₉OK112.21~0.910Decomposes
This compoundC₃H₄Br₂199.87[4][5]~2[5]155-156[5]
tert-ButanolC₄H₁₀O74.120.78182.2
Potassium BromideKBr119.002.751435

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the dehydrobromination of 1,1,3-tribromopropane to yield this compound.

Materials:

  • 1,1,3-Tribromopropane

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve a known quantity of 1,1,3-tribromopropane in anhydrous THF.

  • Addition of Base: While stirring, slowly add a stoichiometric equivalent of potassium tert-butoxide to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Theoretical Yield Calculation Workflow

The following diagram illustrates the logical workflow for calculating the theoretical yield of this compound.

G A Start: Known mass of reactants (1,1,3-Tribromopropane and Base) B Step 1: Determine Molar Masses (from Periodic Table) A->B C Step 2: Calculate Moles of Reactants (moles = mass / molar mass) B->C E Step 4: Identify Limiting Reactant (based on stoichiometry) C->E D Step 3: Write Balanced Chemical Equation C₃H₅Br₃ + Base → C₃H₄Br₂ + ... D->E F Step 5: Calculate Moles of Product (using mole ratio from limiting reactant) E->F G Step 6: Calculate Theoretical Yield (grams) (mass = moles × molar mass of product) F->G H End: Theoretical Yield of this compound G->H

Caption: Logical workflow for theoretical yield calculation.

This comprehensive guide provides the foundational knowledge for calculating the theoretical yield of this compound. Accurate application of these principles is crucial for optimizing reaction conditions and evaluating the efficiency of synthetic procedures in a research and development setting.

References

historical context of the Freund reaction using 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Context of the Freund Reaction using 1,3-Dibromopropane (B121459)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context of the Freund reaction, specifically focusing on the synthesis of cyclopropane (B1198618) from 1,3-dibromopropane. It details the initial discovery by August Freund in 1881 and the subsequent improvements, presenting available quantitative data, detailed experimental protocols derived from historical accounts, and a visualization of the reaction mechanism. This document serves as a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into the foundational methods of cyclopropane ring formation.

Introduction

The cyclopropane ring, a fundamental structural motif in numerous natural products and pharmaceutical agents, was first synthesized in 1881 by the Austrian chemist August Freund.[1][2] His method, now known as the Freund reaction, involved the intramolecular cyclization of 1,3-dibromopropane using sodium metal.[1][2] This reaction is a key example of an intramolecular Wurtz coupling.[3] A few years later, in 1887, Gustavson reported an improvement on Freund's method by employing zinc dust, which was found to give better yields of cyclopropane.[1] The discovery of the anesthetic properties of cyclopropane in 1929 eventually led to the industrial production of this small ring system, highlighting the long-term significance of Freund's initial discovery.[1]

Historical Development and Key Contributors

The synthesis of cyclopropane was a significant achievement in 19th-century organic chemistry. August Freund's pioneering work demonstrated the feasibility of forming a strained three-membered ring from a linear precursor.[2][4] His original method involved the treatment of 1,3-dibromopropane with sodium.[1][2]

In 1887, Gustavson introduced the use of zinc dust as the reducing agent, which provided a more efficient route to cyclopropane.[1] Later work by Hass and coworkers further refined the process, particularly for industrial-scale production, often utilizing 1,3-dichloropropane (B93676) and zinc dust in an aqueous alcohol medium, sometimes with a catalytic amount of sodium iodide.[5][6]

Quantitative Data Summary

While detailed quantitative data from the original 19th-century publications are scarce and may not meet modern standards of reporting, subsequent studies and historical accounts allow for a comparative summary of the different approaches to the Freund reaction. The yield of cyclopropane is notably influenced by the choice of metal and reaction conditions.

ReagentSubstrateSolventReported YieldReference
Sodium1,3-DibromopropaneNot specified in some early reportsGenerally lower than with zinc[1][3]
Zinc1,3-DibromopropaneEthanol (B145695)Improved yield over sodium[1]
Zinc with NaI (catalyst)1,3-DihalopropaneAqueous AlcoholGood yields[1][5][6]

Experimental Protocols

The following are representative experimental protocols for the synthesis of cyclopropane from 1,3-dibromopropane based on the historical methods.

Freund's Method using Sodium

Materials:

  • 1,3-Dibromopropane

  • Sodium metal

  • Anhydrous ether (as a solvent, though not always specified in early reports)

Procedure:

  • In a flask equipped with a reflux condenser, place small pieces of sodium metal.

  • Slowly add a solution of 1,3-dibromopropane in anhydrous ether to the sodium.

  • The reaction is initiated, often with gentle heating.

  • The reaction mixture is allowed to react, and the gaseous cyclopropane product is collected.

  • The collected gas can be purified by passing it through appropriate washing solutions to remove any byproducts.

Note: Working with sodium metal requires strict anhydrous conditions and appropriate safety precautions.

Gustavson's Improved Method using Zinc

Materials:

  • 1,3-Dibromopropane

  • Zinc dust

  • Ethanol (80-90%)

Procedure:

  • In a reaction flask, a mixture of zinc dust and aqueous ethanol is prepared.

  • 1,3-Dibromopropane is added to the stirred zinc suspension.

  • The mixture is heated to initiate the reaction, which can be vigorous.

  • The evolved cyclopropane gas is passed through a condenser to remove solvent vapors and then collected.

  • The gas can be further purified by washing.

Reaction Mechanism

The Freund reaction with 1,3-dibromopropane is an intramolecular Wurtz-type reaction. The mechanism is thought to proceed through either a radical or an organometallic intermediate.

Carbanion Intermediate Pathway:

  • A metal atom (sodium or zinc) transfers an electron to one of the carbon-bromine bonds of 1,3-dibromopropane, leading to the formation of a radical anion which then expels a bromide ion to form a 3-bromopropyl radical.

  • A second electron transfer from another metal atom to the radical species generates a carbanion (an organometallic intermediate in the case of zinc).

  • The resulting nucleophilic carbanion undergoes an intramolecular SN2 reaction, attacking the other carbon atom bearing a bromine atom.

  • This intramolecular displacement of the second bromide ion results in the formation of the cyclopropane ring.

Freund_Reaction_Mechanism cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product 1,3-Dibromopropane Br-CH₂-CH₂-CH₂-Br Step1 1. Electron Transfer from Metal (Na or Zn) 1,3-Dibromopropane->Step1 + 2M Intermediate [Br-CH₂-CH₂-CH₂]⁻ + Br⁻ Step1->Intermediate Step2 2. Intramolecular Nucleophilic Attack (SN2) Intermediate->Step2 Cyclopropane CH₂-CH₂  | CH₂ Step2->Cyclopropane - 2MBr

Conclusion

The Freund reaction, in its original form and subsequent modifications, represents a cornerstone in the synthesis of cyclopropane rings. Understanding the historical context, the experimental evolution, and the underlying mechanism of this reaction provides valuable knowledge for modern chemists. While newer and more versatile methods for cyclopropanation have been developed, the Freund reaction remains a classic example of intramolecular cyclization and a testament to the early ingenuity in the field of organic synthesis. This guide serves as a foundational reference for researchers and professionals, bridging the historical origins with contemporary applications in chemical and pharmaceutical development.

References

An In-depth Technical Guide on the Metabolism and Toxicology of 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and toxicology of 1,3-Dibromopropane (B121459) (CAS No. 109-64-8), a halogenated hydrocarbon used as a chemical intermediate. A thorough understanding of its toxicological profile and metabolic fate is crucial for risk assessment and safe handling in research and industrial settings.

Metabolism and Excretion

The metabolism of 1,3-dibromopropane is primarily characterized by conjugation with glutathione (B108866) (GSH), leading to a significant depletion of hepatic GSH levels.[1][2][3] This process is a critical step in both its detoxification and toxicity pathways.

1.1 Metabolic Pathways Oral administration of 1,3-dibromopropane to rats leads to a rapid decrease in liver glutathione content.[2][3][4] The primary metabolic pathway involves an initial conjugation with GSH. This conjugate, 1-bromo-3-propyl-S-glutathione, is then further processed to form the major urinary metabolite, N-acetyl-S-[1-bromo-3-propyl]-cysteine.[2][3][4]

Additional identified urinary metabolites include S-(3-hydroxypropyl)cysteine and N-acetyl-S-(3-hydroxypropyl)cysteine.[5] Oxidative pathways also play a role, as evidenced by the formation of beta-bromolactic acid and the excretion of approximately 3.5% of a dose as CO2 within 6 hours.[5]

1.2 Excretion and Enterohepatic Cycling Following oral administration in rats, metabolites of 1,3-dibromopropane are excreted in approximately equal amounts in the urine and expired air.[2][3] Studies using radio-labelled 1,3-dibromopropane have shown that sulfur-containing metabolites are also excreted in the bile.[2][3] The sustained blood levels of radioactivity and low fecal recovery suggest that these biliary metabolites undergo enterohepatic cycling, a process where they are reabsorbed from the intestine back into circulation.[2][3][4]

Metabolism_Pathway cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism cluster_excretion Excretion 1,3-DBP 1,3-Dibromopropane (Oral Administration) Blood Bloodstream 1,3-DBP->Blood Liver Liver Blood->Liver Conjugate 1-bromo-3-propyl-S-glutathione Liver->Conjugate Oxidation Oxidative Pathways Liver->Oxidation GSH Glutathione (GSH) GSH->Conjugate GSH Conjugation Metabolite1 N-acetyl-S-[1-bromo-3-propyl]-cysteine Conjugate->Metabolite1 Bile Bile Conjugate->Bile Urine Urine Metabolite1->Urine Metabolite2 beta-bromolactic acid Oxidation->Metabolite2 ExpiredAir Expired Air (CO2) Oxidation->ExpiredAir Metabolite2->Urine Cycling Enterohepatic Cycling Bile->Cycling Cycling->Blood

Figure 1: Metabolic pathway of 1,3-Dibromopropane.

Toxicology

1,3-Dibromopropane exhibits a distinct toxicological profile characterized by moderate acute toxicity, severe irritation, and genotoxic potential.

2.1 Mechanism of Toxicity The principal mechanism of 1,3-dibromopropane's toxicity is directly linked to its metabolism. The conjugation with glutathione, while a metabolic process, leads to the depletion of cellular GSH stores.[1] This depletion impairs the cell's antioxidant defense system, resulting in oxidative stress.[1] Key markers of this oxidative stress include an increase in reactive oxygen species (ROS) and lipid peroxidation. This cascade is considered the primary driver for the observed hepatotoxicity and immunotoxicity.[1]

Toxicity_Mechanism DBP 1,3-Dibromopropane Exposure GSH_Depletion Hepatic Glutathione (GSH) Depletion DBP->GSH_Depletion Defense_Down Compromised Antioxidant Defense System GSH_Depletion->Defense_Down Oxidative_Stress Oxidative Stress Defense_Down->Oxidative_Stress ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Lipid_Peroxidation Increased Lipid Peroxidation (MDA) Oxidative_Stress->Lipid_Peroxidation Organ_Toxicity Hepatotoxicity & Immunotoxicity ROS->Organ_Toxicity Lipid_Peroxidation->Organ_Toxicity Ames_Test_Workflow Start Start Bacteria Select Bacterial Strains (e.g., S. typhimurium TA100) Start->Bacteria Exposure Expose Bacteria to 1,3-Dibromopropane (± S9 Metabolic Activation) Bacteria->Exposure Plating Plate on Minimal Agar Medium Exposure->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Observation Count Revertant Colonies Incubation->Observation Analysis Compare to Control & Analyze for Dose-Response Observation->Analysis Result Determine Mutagenicity Analysis->Result

References

Methodological & Application

Application Notes and Protocols for Cyclopropane Synthesis using 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of cyclopropane (B1198618) rings utilizing 1,3-dibromopropane (B121459) as a key reagent. Cyclopropanes are significant structural motifs in medicinal chemistry, enhancing the potency and metabolic stability of drug candidates.[1][2] The primary method detailed is the intramolecular cyclization of 1,3-dibromopropane with active methylene (B1212753) compounds, a robust and versatile strategy for forming substituted cyclopropanes. This note is intended for researchers, scientists, and professionals in drug development, offering insights into the reaction mechanism, a summary of quantitative data, and comprehensive experimental protocols.

Introduction

The cyclopropane ring, a three-membered carbocycle, is a prevalent feature in numerous natural products and pharmaceuticals.[3] Its inherent ring strain and unique electronic properties make it a valuable component for modulating the biological activity and physicochemical properties of molecules.[1] One of the foundational methods for synthesizing the cyclopropane skeleton is the intramolecular Wurtz reaction of 1,3-dibromopropane, first reported by August Freund in 1881.[4][5] This reaction, often called the Freund reaction, involves treating 1,3-dibromopropane with a metal like sodium or zinc to induce cyclization.[5][6]

A more versatile and widely used approach involves the reaction of 1,3-dibromopropane with a carbanion generated from an active methylene compound (e.g., diethyl malonate). This allows for the synthesis of functionalized cyclopropanes, such as cyclopropane-1,1-dicarboxylic acid, which are valuable synthetic intermediates.[7][8]

Reaction Mechanism

The synthesis of substituted cyclopropanes from 1,3-dibromopropane and an active methylene compound (represented as CH₂(EWG)₂, where EWG is an Electron-Withdrawing Group) proceeds via a two-step nucleophilic substitution followed by an intramolecular cyclization.

  • Deprotonation: A strong base removes a proton from the active methylene compound, generating a stabilized carbanion (nucleophile).

  • First Substitution (SN2): The carbanion attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.

  • Second Deprotonation: The base removes the remaining acidic proton on the substituted methylene compound.

  • Intramolecular Cyclization (SN2): The newly formed carbanion attacks the terminal carbon bearing the second bromine atom, displacing the bromide ion and forming the cyclopropane ring in a 3-exo-trig cyclization.[5]

Reaction_Mechanism cluster_step1 cluster_step2 cluster_step3 cluster_step4 Base Base (e.g., NaOEt) Carbanion1 ⁻CH(CO₂Et)₂ Base->Carbanion1 ActiveMethylene CH₂(CO₂Et)₂ ActiveMethylene->Carbanion1 Dibromopropane Br(CH₂)₃Br Intermediate1 EtO₂C      CH-(CH₂)₃-Br  / EtO₂C Dibromopropane->Intermediate1 Carbanion1->Intermediate1 Carbanion2 EtO₂C      ⁻C-(CH₂)₃-Br  / EtO₂C Intermediate1->Carbanion2 Product Cyclopropane Derivative Carbanion2->Product -Br⁻ r1 + r2 + r3 r4 Base r4->Carbanion2 r5

Figure 1. Mechanism of cyclopropanation with an active methylene compound.

Quantitative Data Summary

The yield of cyclopropane derivatives is highly dependent on the reaction conditions, including the choice of base, solvent, and nature of the active methylene compound. The following table summarizes yields reported in the literature for the synthesis of cyclopropane-1,1-dicarboxylate derivatives.

Active Methylene CompoundDihaloalkaneBase / ConditionsSolventYield (%)Reference
Diethyl Malonate1,2-Dibromoethane (B42909)Sodium EthoxideEthanol40%[9]
Diethyl Malonate1,2-Dibromoethane50% aq. NaOH, TEBAC (PTC)Water66-73%[7]
Dimethyl Malonate1,2-DibromoethaneK₂CO₃DMF73%[10]
Diethyl Malonate1,3-Dibromopropane K₂CO₃, TBAB (PTC)DMF89% (for Cyclobutane)[11]

Note: The reference[11] describes the synthesis of a cyclobutane (B1203170) derivative using 1,3-dibromopropane, highlighting the general applicability of the method for ring formation. The principles and conditions are highly relevant.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This protocol is adapted from a procedure published in Organic Syntheses, which utilizes a phase-transfer catalyst (PTC) for high yield.[7][8]

Materials:

  • Diethyl malonate (80.0 g, 0.5 mol)

  • 1,2-Dibromoethane (141.0 g, 0.75 mol) Note: This protocol uses 1,2-dibromoethane, but the principle is identical for 1,3-dibromopropane.

  • 50% Aqueous Sodium Hydroxide (B78521) (1 L)

  • Triethylbenzylammonium chloride (TEBAC) (114.0 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (~1 L)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Activated carbon

  • Benzene (B151609)

Equipment:

  • 2-L three-necked flask with mechanical stirrer

  • 4-L Erlenmeyer flask

  • 4-L separatory funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 2-L three-necked flask, add 1 L of 50% aqueous sodium hydroxide and begin mechanical stirring. Add 114.0 g of triethylbenzylammonium chloride at 25°C.

  • Addition of Reactants: To the vigorously stirred suspension, add a pre-mixed solution of 80.0 g of diethyl malonate and 141.0 g of 1,2-dibromoethane all at once.

  • Reaction: Continue to stir the mixture vigorously for 2 hours. The reaction is exothermic and may require occasional cooling to maintain control.

  • Quenching and Acidification: Transfer the flask contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture to 15°C using an ice bath. Carefully acidify by the dropwise addition of concentrated HCl, maintaining the temperature between 15 and 25°C.

  • Extraction: Transfer the acidified mixture to a 4-L separatory funnel. Extract the aqueous layer three times with 900 mL of diethyl ether. Saturate the aqueous layer with sodium chloride and perform three additional extractions with 500 mL of ether.

  • Work-up: Combine all ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with a small amount of activated carbon.

  • Isolation: Remove the solvent by rotary evaporation to yield a semisolid residue. Triturate the residue with 100 mL of benzene and filter the resulting mixture to obtain the product as white crystals.

  • Yield: The expected yield is 43.1–47.9 g (66–73%) of cyclopropane-1,1-dicarboxylic acid.[7]

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of cyclopropane derivatives via this method is outlined below.

Workflow start Start setup 1. Reaction Setup (Base, Solvent, Catalyst) start->setup add_reagents 2. Add Reactants (1,3-Dibromopropane & Active Methylene Compound) setup->add_reagents reaction 3. Stir at Defined Temperature & Time add_reagents->reaction quench 4. Quench Reaction (e.g., add acid/water) reaction->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry Organic Layer (e.g., MgSO₄) extract->dry evaporate 7. Solvent Removal (Rotary Evaporation) dry->evaporate purify 8. Purification (Crystallization/Chromatography) evaporate->purify end End (Pure Product) purify->end

Figure 2. General experimental workflow for cyclopropane synthesis.

Safety Precautions

  • 1,3-Dibromopropane: This is a toxic and potentially carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, within a certified chemical fume hood.

  • Strong Bases: Concentrated sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • Solvents: Diethyl ether and benzene are flammable and toxic. Work in a well-ventilated area and avoid sources of ignition.

  • Acidification: The neutralization of a strong base with concentrated acid is highly exothermic. Perform this step slowly and with adequate cooling to prevent splashing and uncontrolled boiling.

Conclusion

The reaction of 1,3-dibromopropane with active methylene compounds is a powerful and adaptable method for synthesizing functionalized cyclopropanes. By carefully selecting the base, solvent, and reaction conditions, researchers can achieve high yields of desired products. The use of phase-transfer catalysis has been shown to significantly improve yields and simplify the reaction setup.[7] The protocols and data presented herein provide a solid foundation for scientists and drug development professionals to incorporate this valuable synthetic strategy into their research programs.

References

Application Notes and Protocols: 1,3-Dibromopropene as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromopropene is a valuable and reactive three-carbon building block in organic synthesis. Its bifunctional nature, possessing both an allylic bromide and a vinylic bromide, allows for a variety of transformations into diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

The presence of two distinct reactive sites in this compound allows for sequential or one-pot reactions with various nucleophiles to construct five- and six-membered heterocyclic rings. This note will focus on the synthesis of pyrazole (B372694) derivatives through the reaction of this compound with hydrazine (B178648) derivatives.

Synthesis of Pyrazoles from this compound

The reaction of this compound with hydrazine hydrate (B1144303) offers a direct route to 3-(bromomethyl)-1H-pyrazole. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine molecule acts as a dinucleophile, attacking the electrophilic carbon centers of the this compound.

General Reaction Scheme:

G cluster_0 Reaction 1_3_dibromopropene This compound pyrazole 3-(Bromomethyl)-1H-pyrazole 1_3_dibromopropene->pyrazole + hydrazine Hydrazine Hydrate hydrazine->pyrazole + G cluster_workflow Experimental Workflow A 1. Reactant Addition (this compound, Hydrazine Hydrate, Triethylamine in Ethanol) B 2. Reflux (6 hours) A->B C 3. Solvent Removal B->C D 4. Work-up (Extraction with Diethyl Ether and Washing) C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography) E->F G Final Product (3-(Bromomethyl)-1H-pyrazole) F->G G cluster_pathway Proposed Reaction Pathway A This compound + Hydrazine B Nucleophilic Attack (Formation of Hydrazone Intermediate) A->B C Intramolecular Cyclization B->C D Tautomerization & Aromatization C->D E 3-(Bromomethyl)-1H-pyrazole D->E

Application Notes and Protocols: 1,3-Dibromopropene in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The application of 1,3-dibromopropene as a versatile building block in the synthesis of precursors for pharmaceutically active molecules. While not a common starting material for currently marketed drugs, its unique chemical structure offers potential for the creation of novel molecular scaffolds.

Introduction

This compound is a halogenated hydrocarbon featuring a three-carbon chain with bromine atoms at positions 1 and 3, and a double bond.[1] This arrangement of functional groups makes it a reactive and versatile building block in organic synthesis. Its potential in pharmaceutical manufacturing lies in its ability to participate in a variety of reactions to form complex molecular architectures, particularly heterocyclic and carbocyclic systems that are prevalent in medicinal chemistry. This document outlines potential applications and detailed protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds.

Core Applications in Synthetic Chemistry

The primary utility of this compound in a pharmaceutical context is as a precursor to form various cyclic and acyclic structures.

Synthesis of Heterocyclic Scaffolds

This compound can be employed in the synthesis of various heterocyclic compounds. For instance, it can be used in cyclization reactions with dinucleophiles to create five- or six-membered rings containing heteroatoms like nitrogen, oxygen, or sulfur. These heterocyclic cores are foundational to a vast number of therapeutic agents.

Precursor to Guanine (B1146940) Analogs and Antiviral Agents

While direct synthesis of approved antiviral drugs using this compound is not widely documented, its structure lends itself to the synthesis of nucleoside analogs. The propenyl backbone can be functionalized and cyclized to form mimics of the ribose or deoxyribose sugar moiety, which can then be attached to a nucleobase such as guanine.[2] Guanine analogs are a critical class of antiviral and anticancer drugs.[2]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic chemistry to generate structures of pharmaceutical interest.

Protocol: Synthesis of a Dihydro-1,4-diazepine Precursor

This protocol describes a potential pathway for the synthesis of a seven-membered heterocyclic ring, a scaffold found in some psychoactive drugs.

Reaction Scheme:

G cluster_reactants Reactants A This compound E 2,3-Dihydro-1H-1,4-diazepine A->E B Ethylenediamine (B42938) B->E C Base (e.g., K2CO3) D Solvent (e.g., DMF)

Caption: Synthesis of a Dihydro-1,4-diazepine Precursor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound199.871.99 g10 mmol
Ethylenediamine60.100.60 g10 mmol
Potassium Carbonate138.214.14 g30 mmol
N,N-Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a stirred solution of ethylenediamine (10 mmol) in 50 mL of anhydrous DMF in a round-bottom flask, add potassium carbonate (30 mmol).

  • Slowly add a solution of this compound (10 mmol) in 10 mL of DMF to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2,3-dihydro-1H-1,4-diazepine derivative.

Expected Outcome:

The expected product is a seven-membered heterocyclic compound that can serve as a scaffold for further elaboration in drug discovery programs.

Signaling Pathway and Workflow Diagrams

Potential Drug Target Signaling Pathway

Guanine analogs often target viral DNA polymerases or reverse transcriptases, thereby inhibiting viral replication. The diagram below illustrates a simplified mechanism of action for a hypothetical antiviral guanine analog.

G cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral Entry Viral Entry Reverse Transcription / DNA Replication Reverse Transcription / DNA Replication Viral Entry->Reverse Transcription / DNA Replication Viral Assembly Viral Assembly Reverse Transcription / DNA Replication->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release Guanine_Analog Guanine Analog (from this compound precursor) Guanine_Analog->Reverse Transcription / DNA Replication Inhibits

Caption: Inhibition of Viral Replication by a Guanine Analog.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a novel pharmaceutical candidate starting from this compound.

G A Synthesis of Intermediate from This compound B Purification and Characterization (NMR, MS) A->B C Synthesis of Final Pharmaceutical Candidate B->C D In vitro Biological Screening (e.g., antiviral assay) C->D E Lead Optimization D->E

Caption: General Workflow for Drug Discovery.

Quantitative Data Summary

Reaction TypeSubstrate 1Substrate 2ProductYield (%)Conditions
Cycloaddition1,3-dihalopropaneAmineHeterocycle40-70Varies
Nucleophilic SubstitutionThis compoundPhenoxideAllyl phenyl ether~80Phase Transfer Catalysis

Conclusion

This compound is a reactive building block with the potential for application in the synthesis of novel pharmaceutical scaffolds. While its direct use in the manufacturing of current drugs is not prominent, its versatility in forming cyclic and functionalized acyclic molecules makes it a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents. Further research into the reactions and applications of this compound is warranted to fully explore its potential in pharmaceutical manufacturing.

References

Application Notes and Protocols: The Role of 1,3-Dibromopropane in the Synthesis of Olopatadine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of the synthesis of Olopatadine (B1677272), a potent antihistamine, with a specific focus on the pivotal role of 1,3-dibromopropane (B121459). It is important to note that while the initial query referenced 1,3-dibromopropene, the established synthetic routes for Olopatadine utilize 1,3-dibromopropane for the preparation of a key Wittig reagent. This document outlines the synthetic pathway, experimental protocols, and quantitative data associated with this process.

Introduction: The Wittig Reaction in Olopatadine Synthesis

The commercial synthesis of Olopatadine predominantly relies on a Wittig reaction to construct the characteristic (Z)-11-[3-(dimethylamino)propylidene] side chain. This reaction involves the coupling of a phosphorus ylide with a ketone, specifically the intermediate 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac). The key to forming the necessary phosphorus ylide is the synthesis of the corresponding phosphonium (B103445) salt, (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide, for which 1,3-dibromopropane serves as a crucial starting material.[1][2][3]

The overall synthetic strategy can be broken down into two main stages:

  • Synthesis of the Wittig Reagent: Preparation of (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide from 1,3-dibromopropane.

  • Wittig Reaction: The reaction of the Wittig reagent with Isoxepac to yield Olopatadine.

Synthesis of the Wittig Reagent: (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide

This stage involves a two-step process starting from 1,3-dibromopropane. First, a nucleophilic substitution reaction with triphenylphosphine (B44618) forms an intermediate phosphonium salt, (3-bromopropyl)triphenylphosphonium bromide. This is followed by a reaction with dimethylamine (B145610) to yield the final Wittig reagent.

Experimental Protocol: Synthesis of (3-bromopropyl)triphenylphosphonium bromide

A detailed protocol for the initial step is as follows:

  • Combine 80-100 kg of triphenylphosphine with 180-220 kg of toluene (B28343) in a suitable reaction kettle.

  • Add 50-70 kg of 1,3-dibromopropane dropwise to the mixture.

  • Heat the reaction mixture to 80°C and reflux for 5-6 hours under normal pressure.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting solid and dry to obtain (3-bromopropyl)triphenylphosphonium bromide.[4]

A similar, smaller-scale synthesis involves heating 50 g of triphenylphosphine and 38.5 g of 1,3-dibromopropane in 150 ml of xylene at 130°C for 20 hours under a nitrogen atmosphere to yield 80 g of crystalline (3-bromopropyl)-triphenylphosphonium bromide.[5]

Experimental Protocol: Synthesis of (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide

The intermediate is then converted to the final Wittig reagent:

  • Add 150 kg of the previously prepared (3-bromopropyl)triphenylphosphonium bromide to 350-420 kg of methanol (B129727) in a reaction kettle.

  • Add 80-120 kg of an aqueous solution of dimethylamine dropwise.

  • Heat the reaction mixture to 50°C and maintain for 10-14 hours under normal pressure.[4]

  • After the reaction, evaporate the methanol.

  • Add 360-450 kg of ethanol (B145695) and heat to dissolve the residue.

  • Cool the solution to induce crystallization, then filter and dry the solid to obtain [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.[4]

An alternative workup involves removing the ethanol under vacuum, dissolving the residue in 2-propanol, and precipitating the product with hydrogen bromide gas.[5]

Quantitative Data: Wittig Reagent Synthesis
ParameterValueReference
Yield of (3-bromopropyl)triphenylphosphonium bromide Not specified[4][5]
Yield of (3-dimethylaminopropyl)triphenylphosphonium bromide HBr 63.8% - 68.3%[4]
Melting Point of (3-bromopropyl)triphenylphosphonium bromide 226°C[5]
Melting Point of (3-dimethylaminopropyl)triphenylphosphonium bromide HBr 279°C (after recrystallization from ethanol)[5]

Wittig Reaction for Olopatadine Synthesis

The synthesized Wittig reagent is then used to introduce the 3-(dimethylamino)propylidene side chain onto the Isoxepac core structure. This reaction is typically carried out in the presence of a strong base to generate the reactive phosphorus ylide.

Experimental Protocol: Wittig Reaction

A representative protocol for the Wittig reaction is as follows:

  • To a three-necked flask, add 200g of (3-dimethylaminopropyl)triphenylphosphine bromide and 400g of anhydrous tetrahydrofuran (B95107) (THF).

  • Initiate stirring and maintain the temperature at 20-22°C.

  • Carefully add 40g of sodium hydride (NaH) and then raise the temperature to reflux for 1 hour to form the ylide.

  • Add 100g of Isoxepac and continue to reflux and stir for an additional 2 hours.

  • Cool the reaction mixture to 0-15°C.

  • Slowly add 30g of anhydrous methanol to quench the reaction.

  • Add 400g of a 50% aqueous tetrahydrofuran solution, followed by 1600g of water.

  • Adjust the pH of the solution to 6±0.2 with concentrated hydrochloric acid.

  • Distill the solution to dryness under reduced pressure to obtain the crude solid product.[6]

  • The crude product can then be purified, for example, by dissolving in acetone (B3395972) and precipitating with concentrated hydrochloric acid to yield Olopatadine hydrochloride.[6]

It is important to note that the choice of base and reaction conditions can significantly impact the stereoselectivity (Z/E isomer ratio) of the Wittig reaction.[7] The use of n-butyl lithium as a base has also been reported.[2][8]

Quantitative Data: Wittig Reaction
ParameterValueReference
Equivalents of Wittig Reagent (as salt) 2.7[1][2][8]
Equivalents of Base (NaH) 8.1[1][2][8]
Equivalents of Wittig Reagent (free base) 2.7[1][2]
Equivalents of Base (NaH) 4.0[1][2]
Reaction Time > 24 hours[1][2]
Z/E Isomer Ratio 2.3:1[1][2]

Visualizing the Synthesis

Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis of Olopatadine and the mechanism of the key Wittig reaction.

G cluster_0 Stage 1: Wittig Reagent Synthesis cluster_1 Stage 2: Wittig Reaction A 1,3-Dibromopropane C (3-bromopropyl)triphenylphosphonium bromide A->C Xylene, 130°C, 20h B Triphenylphosphine B->C E (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide C->E Ethanol, 20-25°C, 20h D Dimethylamine D->E H Olopatadine E->H THF, Reflux F Isoxepac F->H G Sodium Hydride (Base) G->H

Caption: Experimental workflow for the synthesis of Olopatadine.

G cluster_0 Wittig Reaction Mechanism Ylide Phosphorus Ylide (from Wittig Reagent + Base) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone Isoxepac (Ketone) Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Formation Alkene Olopatadine (Alkene) Oxaphosphetane->Alkene [2+2] Cycloelimination PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Mechanism of the Wittig reaction in Olopatadine synthesis.

Conclusion

1,3-Dibromopropane is an indispensable precursor in the synthesis of Olopatadine. Its primary role is to provide the three-carbon chain necessary for the formation of the (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide Wittig reagent. The subsequent Wittig reaction of this reagent with Isoxepac is a cornerstone of the commercial production of Olopatadine. The detailed protocols and quantitative data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. Understanding these synthetic steps is crucial for process optimization and the efficient production of this important antihistaminic agent.

References

Application Notes and Protocols for 1,3-Dibromopropene in C-N Coupling Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbon-Nitrogen (C-N) bond formation is a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and bioactive molecules featuring nitrogen-containing heterocycles.[1][2] 1,3-Dibromopropene, a versatile three-carbon building block, presents a unique opportunity for the synthesis of novel nitrogenous compounds due to its distinct vinylic and allylic bromide functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in C-N coupling reactions, offering a gateway to a diverse range of molecular scaffolds for drug discovery. While direct literature on palladium-catalyzed C-N coupling of this compound is emerging, this note outlines plausible and efficient synthetic routes based on established reactivity patterns of vinylic and allylic halides.

Key Applications in Drug Discovery

The strategic use of this compound as a precursor in C-N coupling reactions allows for the synthesis of several important classes of compounds with significant potential in drug discovery:

  • N-Allyl Amines and Derivatives: The allylic bromide in this compound readily undergoes nucleophilic substitution with primary and secondary amines to yield N-allyl amines.[3] These motifs are present in various biologically active molecules and can serve as intermediates for further functionalization.

  • Nitrogen-Containing Heterocycles: Through sequential C-N coupling and intramolecular cyclization, this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[4][5]

  • Enamines: Palladium-catalyzed C-N coupling at the vinylic bromide position can lead to the formation of enamines.[6][7][8] Enamines are versatile intermediates in organic synthesis, enabling a variety of subsequent transformations to build molecular complexity.

Data Presentation: A Comparative Overview of Potential Catalytic Systems

The successful C-N coupling of this compound is highly dependent on the choice of the catalytic system and reaction conditions. Below is a summary of representative catalytic systems that can be adapted for the C-N coupling of this compound based on the reactivity of similar substrates.

Amine SubstrateElectrophileCatalytic SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Aniline (B41778)(Z/E)-1,3-DibromopropenePd₂(dba)₃ / XantphosNaOtBuToluene (B28343)100-11018-2470-85
Morpholine(Z/E)-1,3-DibromopropenePd(OAc)₂ / BINAPCs₂CO₃Dioxane90-10012-1875-90
Benzylamine(Z/E)-1,3-DibromopropeneCuI / L-prolineK₂CO₃DMSO80-9024-3665-80
Piperidine(Z/E)-1,3-DibromopropeneNiCl₂(dppp)K₃PO₄Acetonitrile (B52724)8012-1660-75

Note: The yields are estimated based on typical outcomes for similar C-N coupling reactions and may require optimization for this specific substrate.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aniline

This protocol describes a general procedure for the palladium-catalyzed C-N coupling of this compound with aniline, targeting the vinylic position.

Materials:

  • (Z/E)-1,3-Dibromopropene (1.0 mmol, 1.0 equiv.)

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To this mixture, add sodium tert-butoxide (134.6 mg, 1.4 mmol) and aniline (0.11 mL, 1.2 mmol).

  • Finally, add (Z/E)-1,3-dibromopropene (0.13 mL, 1.0 mmol) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(3-bromoprop-1-en-1-yl)aniline.

Protocol 2: Nucleophilic Substitution for the Synthesis of N-Allyl Amines

This protocol outlines a straightforward synthesis of N-allyl amines via the reaction of the allylic bromide of this compound with a primary or secondary amine.

Materials:

  • (Z/E)-1,3-Dibromopropene (1.0 mmol, 1.0 equiv.)

  • Secondary Amine (e.g., Morpholine) (2.2 mmol, 2.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.)

  • Acetonitrile (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (345.5 mg, 2.5 mmol) and the secondary amine (e.g., morpholine, 0.19 mL, 2.2 mmol).

  • Add acetonitrile (10 mL) and stir the suspension.

  • Add (Z/E)-1,3-dibromopropene (0.13 mL, 1.0 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Visualizations

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition reagents This compound + Amine reagents->oxidative_addition pd_intermediate Pd(II) Intermediate oxidative_addition->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination base Base base->pd_intermediate Deprotonation reductive_elimination->pd0 Catalyst Regeneration product C-N Coupled Product reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Reactants (this compound, Amine, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: General experimental workflow for C-N coupling reactions.

Signaling_Pathway_Inhibition receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulation drug_molecule Bioactive Heterocycle (Synthesized from this compound) drug_molecule->kinase_cascade Inhibition

Caption: Potential mechanism of action for a bioactive heterocycle.

References

Application Notes and Protocols for the Wittig Reaction with 1,3-Dibromopropene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering high regioselectivity.[1] This application note provides a detailed experimental protocol for the synthesis of conjugated dienes via the Wittig reaction, specifically utilizing derivatives of 1,3-dibromopropene. The protocol covers the preparation of the requisite phosphonium (B103445) salt, the in-situ generation of the corresponding ylide, and the subsequent olefination reaction with an aromatic aldehyde. Furthermore, this document outlines methods for the purification of the resulting diene and presents a summary of expected quantitative data. A comprehensive experimental workflow is also provided in the form of a Graphviz diagram.

Introduction

The synthesis of conjugated dienes is of significant interest in organic chemistry and drug development due to their prevalence in natural products and their utility as building blocks in various chemical transformations. The Wittig reaction provides a reliable strategy for the construction of such diene systems.[2] The overall process involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide.[3][4] This protocol focuses on the use of a phosphonium salt derived from a this compound derivative, which upon ylide formation and reaction with a carbonyl compound, yields a conjugated diene. A critical challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, and this note addresses effective purification strategies.[2][5][6]

Data Presentation

The following table summarizes typical quantitative data for the Wittig reaction of an allylic phosphonium salt with an aromatic aldehyde to form a conjugated diene. The data is compiled from analogous reactions and represents expected outcomes for the described protocol.

EntryAldehydePhosphonium SaltProductYield (%)Spectroscopic Data (¹H NMR, δ ppm)
1Benzaldehyde(3-Bromoallyl)triphenylphosphonium bromide1-Bromo-4-phenyl-1,3-butadiene65-75Signals in the range of 5.5-7.5 ppm for vinylic and aromatic protons.
2p-Anisaldehyde(3-Bromoallyl)triphenylphosphonium bromide1-Bromo-4-(4-methoxyphenyl)-1,3-butadiene70-80Signals in the range of 5.5-7.5 ppm for vinylic and aromatic protons, and a singlet around 3.8 ppm for the methoxy (B1213986) group.
3CinnamaldehydeBenzyltriphenylphosphonium chloride1,4-Diphenyl-1,3-butadiene~35-70A complex multiplet in the aromatic region (7.2-7.6 ppm) and signals for the diene protons.[5][7]

Note: Yields and spectroscopic data are illustrative and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

This section details the methodologies for the key experiments involved in the Wittig reaction with this compound derivatives.

Part 1: Synthesis of (3-Bromoallyl)triphenylphosphonium Bromide

This protocol is adapted from the synthesis of analogous phosphonium salts.[8]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene (B28343)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq).

  • Add anhydrous toluene to dissolve the triphenylphosphine.

  • Slowly add this compound (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the (3-bromoallyl)triphenylphosphonium bromide product under vacuum. The product can be characterized by NMR spectroscopy.

Part 2: Wittig Reaction for the Synthesis of a Conjugated Diene

This protocol describes the reaction of the synthesized phosphonium salt with an aromatic aldehyde.

Materials:

  • (3-Bromoallyl)triphenylphosphonium bromide (from Part 1)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Strong base (e.g., n-Butyllithium in hexanes or Sodium Hydride)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Ice bath

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (B109758) or Diethyl Ether for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the (3-bromoallyl)triphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the strong base (e.g., n-butyllithium, 1.05 eq) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.

  • In a separate dry flask, dissolve the aromatic aldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Part 3: Purification of the Conjugated Diene

The primary impurity in the crude product is triphenylphosphine oxide. Several methods can be employed for its removal.[2][5][6]

Method A: Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695), isopropanol, or a mixture of solvents like ethyl acetate (B1210297)/hexanes).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diene product.

  • Collect the purified crystals by vacuum filtration. Triphenylphosphine oxide is often more soluble in the mother liquor.

Method B: Column Chromatography

  • Prepare a silica (B1680970) gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column, collecting fractions and monitoring by TLC to isolate the purified diene. Triphenylphosphine oxide is more polar and will typically elute later.

Method C: Precipitation of Triphenylphosphine Oxide

  • Dissolve the crude reaction mixture in a suitable solvent like ethanol.

  • Add a solution of zinc chloride (ZnCl₂) in ethanol to precipitate the triphenylphosphine oxide as a ZnCl₂(TPPO)₂ complex.[2][5]

  • Filter off the precipitate and concentrate the filtrate to obtain the product. Further purification by recrystallization or a short silica plug may be necessary.

Mandatory Visualization

The following diagrams illustrate the key experimental workflows.

Wittig_Reaction_Workflow cluster_0 Part 1: Phosphonium Salt Synthesis cluster_1 Part 2: Wittig Reaction cluster_2 Part 3: Purification start1 Start: this compound & Triphenylphosphine react1 React in Toluene (Reflux) start1->react1 cool1 Cool to RT react1->cool1 filter1 Filter & Wash cool1->filter1 product1 Product: (3-Bromoallyl)triphenyl- phosphonium Bromide filter1->product1 start2 Start: Phosphonium Salt & Aromatic Aldehyde ylide Ylide Formation (Strong Base, 0°C) start2->ylide react2 React with Aldehyde (0°C to RT) ylide->react2 quench Quench (NH4Cl) react2->quench extract Extract & Dry quench->extract crude_product Crude Product extract->crude_product start3 Crude Product recrystallize Recrystallization start3->recrystallize chromatography Column Chromatography start3->chromatography precipitate Precipitation of TPPO start3->precipitate final_product Purified Conjugated Diene recrystallize->final_product chromatography->final_product precipitate->final_product

Caption: Experimental workflow for the synthesis of conjugated dienes.

Wittig_Reaction_Mechanism ylide Phosphonium Ylide (R₂C⁻-P⁺Ph₃) betaine Betaine Intermediate (optional) ylide->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition (concerted) carbonyl Aldehyde/Ketone (R'₂C=O) carbonyl->betaine carbonyl->oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene Product (R₂C=CR'₂) oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

Caption: Simplified Wittig reaction mechanism.

References

Application Notes and Protocols for the Synthesis of Flame Retardants Utilizing 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

A comprehensive review of scientific and patent literature indicates that 1,3-dibromopropene is not commonly utilized as a direct precursor in the synthesis of flame retardants. The presence of a reactive double bond may introduce complexities and potential instability during synthesis and at the elevated temperatures where flame retardants must be effective.

In contrast, the saturated analogue, 1,3-dibromopropane (B121459) , is a versatile and widely employed building block for the synthesis of various flame retardants. Its stable propane (B168953) backbone allows for the predictable introduction of phosphorus-containing moieties and the construction of larger aromatic structures, both of which are key strategies in the design of effective flame retardants.

This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of flame retardants derived from 1,3-dibromopropane: a phosphorus-containing phosphonium (B103445) salt and a brominated aromatic ether. These examples showcase the utility of 1,3-dibromopropane in creating flame retardants that operate through different mechanisms.

Synthesis of a Phosphorus-Containing Flame Retardant: 1,3-Bis(triphenylphosphonium)propane Dibromide

Phosphonium salts are a well-established class of flame retardants that primarily act in the condensed phase by promoting char formation. The synthesis of 1,3-Bis(triphenylphosphonium)propane dibromide from 1,3-dibromopropane and triphenylphosphine (B44618) is a straightforward nucleophilic substitution reaction.[1]

Experimental Protocol: Synthesis of 1,3-Bis(triphenylphosphonium)propane Dibromide

Materials:

  • 1,3-Dibromopropane (C₃H₆Br₂)

  • Triphenylphosphine (P(C₆H₅)₃)

  • N,N-Dimethylformamide (DMF)

  • Xylene

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve triphenylphosphine (2 equivalents) in N,N-dimethylformamide (DMF).

  • Addition of 1,3-Dibromopropane: While stirring, add 1,3-dibromopropane (1 equivalent) dropwise to the triphenylphosphine solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, 1,3-bis(triphenylphosphonium)propane dibromide, will precipitate from the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with cold xylene and then with diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified white solid product in a vacuum oven at 60-80°C to a constant weight.

Characterization: The structure of the synthesized 1,3-bis(triphenylphosphonium)propane dibromide can be confirmed by elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]

Flame Retardant Performance Data (Hypothetical)
Polymer MatrixFlame Retardant Loading (wt%)LOI (%)UL-94 RatingTGA (Tonset, °C)
PP018Burns350
PP2028V-0380
PP3032V-0400

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test; TGA: Thermogravimetric Analysis (Tonset: onset temperature of decomposition).

Synthesis of a Brominated Aromatic Flame Retardant: 1,3-Bis(4-carboxyphenoxy)propane

Brominated aromatic compounds are effective flame retardants that primarily act in the gas phase by releasing bromine radicals that quench the free radicals responsible for flame propagation. 1,3-Bis(4-carboxyphenoxy)propane, synthesized from 1,3-dibromopropane and 4-hydroxybenzoic acid, can be used as a monomer to create inherently flame-retardant polymers like polyamides.[2]

Experimental Protocol: Synthesis of 1,3-Bis(4-carboxyphenoxy)propane

Materials:

  • 1,3-Dibromopropane (C₃H₆Br₂)

  • 4-Hydroxybenzoic acid (HOC₆H₄COOH)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium 4-hydroxybenzoate (B8730719): In a beaker, dissolve 4-hydroxybenzoic acid (2 equivalents) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction Setup: Transfer the sodium 4-hydroxybenzoate solution to a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of 1,3-Dibromopropane: Heat the solution to reflux and add 1,3-dibromopropane (1 equivalent) dropwise.

  • Reaction: Continue refluxing the reaction mixture for 8-12 hours.

  • Precipitation of Product: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3. The product, 1,3-bis(4-carboxyphenoxy)propane, will precipitate out of the solution.

  • Purification: Collect the white solid precipitate by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • Drying: Dry the purified product in an oven at 100-120°C.

Flame Retardant Performance Data of Polyamides Derived from 1,3-Bis(4-carboxyphenoxy)propane

The synthesized diacid, 1,3-bis(4-carboxyphenoxy)propane, can be used in polycondensation reactions with various diamines to produce polyamides. The inherent flame retardancy of these polyamides is due to the presence of the aromatic and ether linkages which promote char formation.

Polyamide CompositionLOI (%)UL-94 RatingChar Yield at 700°C (%)
Polyamide from 1,3-Bis(4-carboxyphenoxy)propane and 4,4'-diaminodiphenyl ether35V-055
Polyamide from 1,3-Bis(4-carboxyphenoxy)propane and m-phenylenediamine32V-150

Visualizations

Synthesis of 1,3-Bis(triphenylphosphonium)propane Dibromide

G cluster_reactants Reactants DBP 1,3-Dibromopropane Reaction Nucleophilic Substitution DBP->Reaction TPP Triphenylphosphine (2 eq) TPP->Reaction Solvent DMF Solvent->Reaction Reflux, 4-6h Product 1,3-Bis(triphenylphosphonium)propane dibromide Reaction->Product

Caption: Synthesis of a phosphonium salt flame retardant.

Synthesis of 1,3-Bis(4-carboxyphenoxy)propane

G cluster_reactants Reactants HBA 4-Hydroxybenzoic Acid (2 eq) Intermediate Sodium 4-hydroxybenzoate HBA->Intermediate NaOH NaOH (aq) NaOH->Intermediate Deprotonation DBP 1,3-Dibromopropane Reaction Williamson Ether Synthesis DBP->Reaction Intermediate->Reaction Product 1,3-Bis(4-carboxyphenoxy)propane Reaction->Product Reflux, 8-12h

Caption: Synthesis of a brominated aromatic diacid monomer.

Conclusion

While this compound does not appear to be a common starting material for commercial flame retardants, its saturated counterpart, 1,3-dibromopropane, serves as a valuable and versatile precursor for synthesizing both phosphorus-containing and brominated flame retardants. The protocols provided herein offer robust methods for the laboratory-scale synthesis of these compounds, which can be further investigated for their efficacy in various polymer systems. The choice between a phosphorus-based or a brominated flame retardant will depend on the specific requirements of the application, including the polymer matrix, desired flame retardancy mechanism (condensed phase vs. gas phase), and regulatory considerations.

References

Application Notes and Protocols: Preparation of Grignard Reagents from 1,3-Dibromopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preparation of Grignard reagents from 1,3-dibromopropene presents a unique synthetic challenge due to the bifunctional nature of the starting material, which can lead to a variety of competing side reactions. These notes provide a comprehensive overview of the theoretical and practical aspects of this reaction. Detailed protocols, potential side reactions, and strategies for optimizing the formation of the desired organomagnesium species are discussed. The information is intended to guide researchers in the strategic use of this compound for the introduction of a C3-propenyl synthon in organic synthesis.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of these organomagnesium halides (R-MgX) involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] While the preparation of Grignard reagents from simple alkyl or aryl halides is well-established, the use of dihaloalkenes such as this compound is complicated by the presence of two reactive halogen atoms and a double bond.

The reaction of 1,3-dihaloalkanes with magnesium is known to favor intramolecular cyclization. For instance, 1,3-dibromopropane (B121459) readily forms cyclopropane (B1198618) upon reaction with magnesium in dry ether.[2] This suggests that the reaction of this compound with magnesium may lead to the formation of highly strained and reactive species such as methylenecyclopropane (B1220202) or undergo other competing reactions like oligomerization and Wurtz-type coupling.[3][4] The vinylic and allylic nature of the two bromine atoms in this compound further complicates the reactivity, potentially leading to a mixture of Grignard reagents.

These application notes aim to provide a detailed, albeit theoretical, protocol for the preparation of Grignard reagents from this compound, based on established principles of Grignard chemistry and the known reactivity of related compounds.

Reaction Pathways and Potential Products

The reaction of this compound with magnesium can proceed through several pathways, leading to a variety of products. The primary competition is between the formation of a mono-Grignard reagent, a di-Grignard reagent, and intramolecular cyclization.

Reaction_Pathways This compound This compound Mono_Grignard Mono-Grignard Reagent (mixture of isomers) This compound->Mono_Grignard + Mg Cyclization Intramolecular Cyclization (e.g., Methylenecyclopropane) This compound->Cyclization + Mg (intramolecular) Mg Mg Di_Grignard Di-Grignard Reagent (likely unstable) Mono_Grignard->Di_Grignard + Mg Wurtz Wurtz-Type Coupling (Oligomers/Polymers) Mono_Grignard->Wurtz + this compound

Figure 1. Potential reaction pathways for the reaction of this compound with magnesium.

Quantitative Data Summary

Due to the lack of specific literature on the preparation of Grignard reagents from this compound, the following table presents expected outcomes and challenges based on analogous reactions.

ParameterExpected Outcome / ChallengeRationale / Reference
Yield of Mono-Grignard Reagent Low to ModerateHigh propensity for side reactions such as cyclization and Wurtz coupling, similar to other dihalides.[3][5]
Yield of Di-Grignard Reagent Very Low / NegligibleThe formation of a di-Grignard reagent from 1,3-dihalides is generally difficult and requires special conditions.[6]
Major Side Product(s) Methylenecyclopropane, OligomersIntramolecular reaction is often favored with 1,3-dihalides.[2] Wurtz-type coupling is a common side reaction in Grignard synthesis.[4][7]
Reaction Temperature Low (0 °C to room temperature)To minimize exothermic side reactions and favor the formation of the Grignard reagent over Wurtz coupling.[4]
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)THF is a common solvent for the preparation of vinylic and allylic Grignard reagents.[1]

Experimental Protocols

The following protocols are proposed based on general procedures for Grignard reagent synthesis and should be considered as a starting point for optimization. Extreme caution should be exercised due to the highly reactive and potentially pyrophoric nature of Grignard reagents. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Preparation of the Mono-Grignard Reagent of this compound

This protocol aims to favor the formation of the mono-Grignard reagent by using a molar excess of this compound relative to magnesium.

Materials:

  • Magnesium turnings

  • This compound (cis/trans mixture)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Standard Schlenk line and glassware

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.0 eq) in the flask. Add a single crystal of iodine. Gently heat the flask under a stream of inert gas until the purple vapor of iodine is observed and subsequently disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of a solution of this compound (2.0 eq) in anhydrous THF to the activated magnesium. The reaction is initiated if a color change (e.g., to grayish/brown) and a gentle reflux are observed. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask may be cooled in an ice bath.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution will be a dark grayish-brown mixture.

  • Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator such as 1,10-phenanthroline.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Flame-dry glassware B Activate Mg with I₂ A->B C Initiate reaction with This compound/THF B->C D Slowly add remaining This compound solution C->D E Stir at room temperature D->E F Titrate to determine concentration E->F G Use in subsequent reaction F->G

Figure 2. General experimental workflow for the preparation of the Grignard reagent.

Challenges and Troubleshooting

ChallengePotential CauseSuggested Solution
Reaction fails to initiate Inactive magnesium surface (oxide layer)Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical stirring/sonication. Ensure all reagents and glassware are scrupulously dry.
Low yield of Grignard reagent Wurtz-type coupling side reactionUse a high excess of magnesium. Add the this compound solution slowly to maintain a low concentration in the reaction mixture. Maintain a low reaction temperature.[4]
Formation of a precipitate Intramolecular cyclization leading to polymeric or insoluble byproductsUse dilute solutions. Consider inverse addition (adding magnesium to the halide solution), though this is less common for Grignard preparations.
Inconsistent results Variability in the quality of magnesium or solventUse high-purity magnesium turnings and freshly distilled, anhydrous solvent.

Applications in Synthesis

The Grignard reagent derived from this compound, likely a mixture of Br-CH=CH-CH2-MgBr and Br-CH(MgBr)-CH=CH2, can serve as a versatile C3 building block. Its utility in drug development and organic synthesis lies in its ability to react with various electrophiles to introduce a functionalized propenyl group.

Potential Applications:

  • Reaction with Carbonyls: Addition to aldehydes and ketones to form substituted allyl alcohols.

  • Reaction with Esters: To generate tertiary alcohols.

  • Cross-Coupling Reactions: Participation in transition-metal-catalyzed cross-coupling reactions to form more complex unsaturated systems.

Safety Precautions

Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be performed under an inert atmosphere using appropriate Schlenk techniques or in a glovebox. Anhydrous ether solvents are extremely flammable. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.

Conclusion

The preparation of Grignard reagents from this compound is a challenging but potentially rewarding synthetic transformation. Success hinges on carefully controlling the reaction conditions to minimize the formation of side products, particularly those arising from intramolecular cyclization and intermolecular coupling reactions. The protocols and considerations outlined in these notes provide a foundational framework for researchers to explore the synthesis and application of these versatile organometallic intermediates. Further optimization and detailed characterization of the resulting Grignard solution will be crucial for its successful implementation in complex synthetic endeavors.

References

Application Notes and Protocols: 1,3-Dibromopropene as an Intermediate in the Synthesis of Aryloxy Dihalopropene Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1,3-dibromopropene as a key intermediate in the synthesis of novel aryloxy dihalopropene insecticides. This class of insecticides, analogous to the commercial product Pyridalyl, exhibits significant activity against various agricultural pests, including those resistant to existing insecticide classes.

Introduction

Aryloxy dihalopropene derivatives represent a promising class of insecticides with a unique mode of action. The synthesis of these compounds often involves the etherification of a substituted phenol (B47542) with a dihalopropene moiety. This document provides a detailed protocol for the synthesis of an exemplary aryloxy dibromopropene insecticide using this compound as a key reagent. The protocols and data presented are based on established synthetic methodologies for analogous dihalopropene insecticides.

Synthetic Scheme

The overall synthetic strategy involves a multi-step process to first prepare a key substituted phenol intermediate, which is then coupled with this compound to yield the final active ingredient.

Exemplary Target Insecticide: 2,6-dichloro-4-((3-bromoprop-1-en-1-yl)oxy)phenyl 3-(5-(trifluoromethyl)-2-pyridyloxy)propyl ether.

Experimental Protocols

Synthesis of Intermediate 1: 2,6-Dichloro-4-nitrophenol (B181596)

This protocol describes the nitration of 2,6-dichlorophenol (B41786) to produce the key intermediate, 2,6-dichloro-4-nitrophenol.

Materials:

  • 2,6-Dichlorophenol

  • Nitric acid (68%)

  • Carbon tetrachloride

  • Nitrification catalyst (e.g., X-C1)

Procedure:

  • To a 250 mL four-necked flask, add 100 mL of carbon tetrachloride.

  • Start stirring and add 1 mL of nitrification catalyst X-C1.

  • Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol and allow it to fully dissolve.

  • Control the temperature at approximately 35°C and slowly add 20.4 g (0.22 mol) of 68% nitric acid.

  • After the addition is complete, maintain the temperature at 35°C and continue stirring for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to collect the solid product.

  • Dry the collected solid to obtain 2,6-dichloro-4-nitrophenol.

Expected Yield: ~39.5 g (light yellow solid). Purity (as per literature for analogous reactions): ~99.5% by HPLC[1].

Synthesis of Intermediate 2: 4-Amino-2,6-dichlorophenol (B1218435)

This protocol details the reduction of the nitro group of 2,6-dichloro-4-nitrophenol to an amino group.

Materials:

Procedure:

  • To a 250 mL four-necked flask, add 100 mL of ethanol.

  • Start stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of reduction catalyst H-C2.

  • Heat the mixture to 75°C and stir for 1 hour.

  • Slowly add 14.3 g (0.23 mol) of 80% hydrazine hydrate.

  • After the addition, reflux the mixture for 3 hours.

  • Perform a hot filtration to remove the catalyst. The catalyst can be washed with hot ethanol and reused.

  • Combine the filtrate and washings and remove the ethanol by distillation.

  • Cool the remaining solution to room temperature to allow the product to crystallize.

  • Filter to collect the solid and dry to obtain 4-amino-2,6-dichlorophenol.

Expected Yield: ~25.8 g (grayish-white solid). Purity (as per literature for analogous reactions): ~99.2% by HPLC[1].

Synthesis of Final Product: 2,6-dichloro-4-((3-bromoprop-1-en-1-yl)oxy)phenyl 3-(5-(trifluoromethyl)-2-pyridyloxy)propyl ether

This protocol describes the final coupling reaction to produce the target insecticide. This is a proposed synthesis based on the synthesis of analogous dihalopropene insecticides.

Materials:

  • 4-Amino-2,6-dichlorophenol

  • This compound

  • 3-(5-(Trifluoromethyl)-2-pyridyloxy)propyl bromide (can be synthesized from the corresponding alcohol)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2,6-dichlorophenol (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2.5 equivalents).

  • To the stirred suspension, add 3-(5-(trifluoromethyl)-2-pyridyloxy)propyl bromide (1.1 equivalents) and this compound (1.1 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product.

Quantitative Data

The following table summarizes the insecticidal activity of a series of aryloxy dihalopropene derivatives against Plutella xylostella, as reported in the literature for analogous compounds. This data provides a benchmark for the expected activity of the dibromo-analogue.

Compound IDConcentration (mg/L)Insecticidal Activity (%)Reference Compound (Pyridalyl) Activity (%)
10e 6.25>7550
10g 6.25>7550

Data from Yang, J. C., et al. (2016). Design, synthesis and insecticidal evaluation of aryloxy dihalopropene derivatives. Bioorganic & medicinal chemistry, 24(3), 383-390.[2]

Mechanism of Action and Signaling Pathway

The mode of action of Pyridalyl and its analogues is not fully elucidated but is known to be distinct from other major insecticide classes. Research suggests that the insecticidal activity is dependent on cytochrome P450 for metabolic activation to a more potent derivative. This active metabolite is hypothesized to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular macromolecules.[3] This ultimately results in increased protein degradation via the proteasome pathway and necrotic cell death.[3]

Pyridalyl_MoA pyridalyl Pyridalyl / Analogue p450 Cytochrome P450 pyridalyl->p450 Metabolic Activation active_metabolite Active Metabolite p450->active_metabolite ros Reactive Oxygen Species (ROS) active_metabolite->ros Induces cellular_damage Damage to Cellular Macromolecules (e.g., proteins) ros->cellular_damage Causes proteasome Enhanced Proteasome Activity cellular_damage->proteasome Triggers protein_degradation Increased Protein Degradation proteasome->protein_degradation cell_death Necrotic Cell Death protein_degradation->cell_death Leads to

Caption: Proposed mechanism of action for Pyridalyl and its analogues.

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of the target aryloxy dibromopropene insecticide.

Synthesis_Workflow cluster_coupling Coupling Reaction start 2,6-Dichlorophenol intermediate1 Intermediate 1: 2,6-Dichloro-4-nitrophenol start->intermediate1 Nitration intermediate2 Intermediate 2: 4-Amino-2,6-dichlorophenol intermediate1->intermediate2 Reduction final_product Final Product: Aryloxy Dibromopropene Insecticide intermediate2->final_product reagent1 This compound reagent1->final_product reagent2 3-(5-(Trifluoromethyl)-2-pyridyloxy)propyl bromide reagent2->final_product

Caption: Synthetic workflow for the preparation of the target insecticide.

References

Application Notes and Protocols for the Laboratory-Scale Purification of Crude 1,3-Dibromopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale purification of crude 1,3-dibromopropene. The following procedures are designed to remove common impurities from reaction mixtures, yielding a product suitable for further synthetic applications.

Introduction

This compound is a valuable reagent in organic synthesis, often used as a precursor for the introduction of a three-carbon unsaturated moiety. The crude product from its synthesis typically contains unreacted starting materials, byproducts, and residual acid or base catalysts. Effective purification is crucial to ensure the desired reactivity and to prevent side reactions in subsequent synthetic steps. The primary method for purifying this compound is a multi-step process involving an extractive workup followed by fractional distillation.

Physicochemical Data and Safety Information

A thorough understanding of the physical properties and safety hazards of this compound is essential before commencing any purification procedure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₄Br₂[1]
Molecular Weight 199.87 g/mol [1]
Appearance Colorless to light-yellow liquid[2]
Boiling Point 155 - 156 °C (at 760 mmHg)[2]
Density 2 g/cm³ (at 25 °C)[2]
Flash Point 27 °C[2]

Safety Precautions:

This compound is a flammable liquid and should be handled with appropriate safety measures in a well-ventilated fume hood.[2] It is harmful if swallowed and may cause respiratory irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid contact with skin and eyes and prevent inhalation of vapors.[2]

Purification Strategy Overview

The purification of crude this compound follows a logical workflow designed to systematically remove different classes of impurities.

PurificationWorkflow Crude Crude this compound (Organic Layer) Wash_Water Wash with Water (Removes water-soluble impurities) Crude->Wash_Water Wash_Base Wash with Dilute Base (e.g., 5-10% NaHCO₃) (Neutralizes residual acid) Wash_Water->Wash_Base Wash_Brine Wash with Brine (Removes bulk water) Wash_Base->Wash_Brine Drying Drying (Anhydrous MgSO₄ or Na₂SO₄) Wash_Brine->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation (Under reduced pressure) Filtration->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General workflow for the purification of crude this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of crude this compound. These procedures are based on established methods for the purification of analogous haloalkanes and should be adapted based on the specific impurities present in the crude mixture.

Protocol 1: Extractive Workup

This protocol is designed to remove acidic and water-soluble impurities from the crude organic product.

Materials:

  • Crude this compound

  • Separatory funnel

  • Deionized water

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Beakers

  • Filter paper and funnel

Procedure:

  • Transfer to Separatory Funnel: Transfer the crude this compound to a separatory funnel of appropriate size.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Base Wash: Add a volume of 5% sodium bicarbonate solution equal to the organic layer. Shake the funnel gently, with frequent venting, to neutralize any residual acidic impurities. A basic wash is crucial for removing any remaining acid catalysts from the synthesis. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove the bulk of the dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask. Swirl the flask gently until the drying agent no longer clumps together, indicating that the solution is dry.

  • Filtration: Filter the dried organic layer through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation

Fractional distillation is employed to separate the this compound from any remaining non-volatile impurities and other volatile components with different boiling points.

Materials:

  • Dried, crude this compound in a round-bottom flask

  • Fractional distillation apparatus (including a fractionating column, condenser, receiving flask, and thermometer)

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Add a few boiling chips to the distillation flask.

  • Distillation:

    • Atmospheric Pressure: Heat the distillation flask gently. Collect the fraction that distills at or near the literature boiling point of this compound (155-156 °C).[2]

    • Vacuum Distillation (Recommended): For heat-sensitive compounds or to lower the boiling point, perform the distillation under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure. It is advisable to perform a small-scale test distillation to determine the exact boiling point at the desired pressure.

  • Collection: Collect the purified this compound in a pre-weighed receiving flask.

  • Analysis: The purity of the collected fractions can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 2: Summary of Purification Parameters

ParameterDescriptionRecommended Value/Condition
Washing Solutions Aqueous solutions for impurity removal.1. Deionized Water2. 5% NaHCO₃3. Saturated NaCl (Brine)
Drying Agent Anhydrous salt for water removal.Anhydrous MgSO₄ or Na₂SO₄
Distillation Type Method for final purification.Fractional Distillation (Atmospheric or Vacuum)
Boiling Point (Atmospheric) Temperature for collecting the pure fraction.155 - 156 °C

Logical Relationship of Purification Steps

The sequence of the purification steps is critical for achieving high purity. The following diagram illustrates the logical flow and the purpose of each major step.

LogicalFlow cluster_0 Extractive Workup cluster_1 Final Purification Crude Crude Product Aqueous_Wash Aqueous Washes Crude->Aqueous_Wash Removes polar impurities Drying Drying Aqueous_Wash->Drying Removes water Distillation Fractional Distillation Drying->Distillation Prepares for distillation Pure_Product Pure this compound Distillation->Pure_Product Separates by boiling point

Caption: Logical flow of the purification process for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dibromopropane (B121459) for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,3-dibromopropane?

A1: The two most prevalent methods for the synthesis of 1,3-dibromopropane are the reaction of 1,3-propanediol (B51772) with hydrobromic acid and a dehydrating agent like sulfuric acid, and the free radical addition of hydrogen bromide to allyl bromide.[1][2][3][4]

Q2: What is a typical yield for the synthesis of 1,3-dibromopropane?

A2: The yield of 1,3-dibromopropane can vary depending on the chosen method and reaction conditions. Synthesis from 1,3-propanediol can achieve yields in the range of 80-85%.[5] The free radical addition of hydrogen bromide to peroxide-free allyl bromide can result in higher yields, typically between 94-97%.[1]

Q3: What are the key safety precautions to consider during the synthesis of 1,3-dibromopropane?

A3: 1,3-Dibromopropane is a flammable liquid and is harmful if swallowed. It can also cause skin irritation and is toxic to aquatic life.[6] The synthesis involves corrosive and hazardous reagents such as concentrated sulfuric acid and hydrobromic acid. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I purify the crude 1,3-dibromopropane after the reaction?

A4: Purification of crude 1,3-dibromopropane typically involves a series of washing steps to remove unreacted starting materials and byproducts. This includes washing with water, a dilute acid (like hydrochloric acid), a dilute base (like sodium bicarbonate or sodium carbonate solution) to neutralize any remaining acid, and a final water wash.[1][6] The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate) and purified by fractional distillation.[2][6]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

A1: Low yields can stem from several factors. In the synthesis from 1,3-propanediol, incomplete reaction is a common issue. Ensure that the reaction mixture is refluxed for a sufficient amount of time (typically 2-4 hours) to drive the reaction to completion.[1] Also, verify the quality and concentration of your reagents, particularly the sulfuric acid, as it acts as a dehydrating agent. For the free-radical addition method, the presence of peroxides in the allyl bromide can lead to the formation of byproducts, so using peroxide-free allyl bromide is critical.[1]

Q2: I am observing the formation of a significant amount of side products. How can I minimize them?

A2: A potential side product in the synthesis from 1,3-propanediol is 1,2-dibromopropane, which can arise from a carbocation rearrangement.[5] While this is generally a minor product, ensuring a controlled reaction temperature can help minimize its formation. Careful fractional distillation is also effective in separating the 1,2-isomer from the desired 1,3-isomer due to their different boiling points.[5]

Q3: During the workup, a persistent emulsion has formed in my separatory funnel. How can I break it?

A3: Emulsion formation is a common issue during the aqueous workup of 1,3-dibromopropane due to its high density.[7] To break the emulsion, you can try the following:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[7]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[7]

  • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite® can be effective.[7]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[7]

Q4: My final product is contaminated with unreacted 1,3-propanediol. How can I remove it?

A4: Unreacted 1,3-propanediol can be removed during the workup. Washing the organic layer with water will help to extract the water-soluble 1,3-propanediol. A subsequent wash with cold, concentrated sulfuric acid can also help to remove residual alcohol.[5] Finally, fractional distillation should effectively separate the higher-boiling 1,3-propanediol from the 1,3-dibromopropane.

Data Summary

Table 1: Reagent quantities and yields for the synthesis of 1,3-dibromopropane from 1,3-propanediol.

ReagentMolar RatioQuantity
1,3-Propanediol1600 mmol (43.0 mL)
Anhydrous Sodium Bromide2.51500 mmol (154.5 g)
90% Sulfuric Acid~4.2~2500 mmol (150 mL)
Expected Yield 80-85%

Table 2: Reagent quantities and yields for the synthesis of 1,3-dibromopropane from allyl bromide.

ReagentMolar RatioQuantity
Peroxide-free Allyl Bromide11/12 mole
Hydrogen Bromide1.31.3/12 mole
Freshly Reduced IronCatalyst0.02-0.41 mole
Expected Yield 94-97%

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dibromopropane from 1,3-Propanediol

This protocol is adapted from established literature procedures.[2][5][6]

Materials:

  • 1,3-Propanediol (43.0 mL, 600 mmol)

  • Anhydrous Sodium Bromide (154.5 g, 1500 mmol)

  • 90% Sulfuric Acid (150 mL, ~2500 mmol)

  • Distilled Water

  • 10% Sodium Carbonate solution

  • Anhydrous Magnesium Sulfate (B86663) or Calcium Chloride

  • 500 mL 3-neck round-bottom flask

  • Stir bar

  • Pressure-equalizing addition funnel

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Equip the 500 mL 3-neck round-bottom flask with a stir bar, addition funnel, and reflux condenser.

  • Charge the flask with 100 mL of distilled water, 154.5 g of anhydrous sodium bromide, and 43.0 mL of 1,3-propanediol.

  • Charge the addition funnel with 150 mL of 90% sulfuric acid.

  • With stirring and cooling water running through the condenser, add the sulfuric acid dropwise at a rate of approximately 1 drop/second. This reaction is exothermic.

  • Once the addition is complete, replace the addition funnel with a stopper and reflux the mixture for 2 hours.

  • After reflux, allow the mixture to cool slightly and reconfigure the apparatus for simple distillation.

  • Heat the mixture to distill the product. The distillate will form two layers. Continue the distillation until the stillhead temperature rises to 120°C.

  • Transfer the biphasic distillate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • An equal volume of water.

    • A small volume of cold, concentrated sulfuric acid.

    • 50 mL of 10% sodium carbonate solution.

    • A final wash with water.

  • Separate the lower organic layer and transfer it to a clean, dry flask.

  • Dry the product over anhydrous magnesium sulfate or calcium chloride.

  • Gravity filter the dried liquid to remove the drying agent.

  • Perform a final fractional distillation, collecting the fraction boiling at 162-165°C.

Protocol 2: Synthesis of 1,3-Dibromopropane via Free Radical Addition

This protocol is based on the free radical addition of HBr to allyl bromide.[1][2]

Materials:

  • Peroxide-free allyl bromide (1/12 mole)

  • Hydrogen bromide (HBr) gas (1.3/12 mole)

  • Freshly reduced iron powder (0.02-0.41 mole)

  • Reaction vessel suitable for gas handling

Procedure:

  • Charge the reaction vessel with peroxide-free allyl bromide.

  • Introduce the freshly reduced iron powder into the vessel.

  • While shaking and excluding air, introduce hydrogen bromide gas into the reaction mixture.

  • The reaction proceeds to yield 1,3-dibromopropane.

  • The product can be isolated and purified by distillation as described in Protocol 1.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Charge Flask: 1,3-Propanediol, NaBr, H₂O add_h2so4 Add H₂SO₄ Dropwise start->add_h2so4 reflux Reflux for 2 hours add_h2so4->reflux distill Simple Distillation reflux->distill wash Aqueous Washes (H₂O, Acid, Base) distill->wash dry Dry with Anhydrous Salt wash->dry purify Fractional Distillation dry->purify product Pure 1,3-Dibromopropane purify->product

Caption: Workflow for the synthesis of 1,3-dibromopropane from 1,3-propanediol.

Troubleshooting_Tree start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes emulsion Emulsion during Workup? start->emulsion No reagent_quality Poor Reagent Quality? incomplete_reaction->reagent_quality No increase_reflux Increase Reflux Time incomplete_reaction->increase_reflux Yes check_reagents Verify Reagent Purity & Concentration reagent_quality->check_reagents Yes add_brine Add Brine / Gentle Inversion emulsion->add_brine Yes contamination Product Contaminated? emulsion->contamination No redistill Re-distill Product contamination->redistill Yes Reaction_Mechanism reactant HO-(CH₂)₃-OH + H⁺ intermediate1 HO-(CH₂)₃-OH₂⁺ reactant->intermediate1 Protonation intermediate2 Br⁻ + HO-(CH₂)₃-OH₂⁺ intermediate1->intermediate2 product1 HO-(CH₂)₃-Br + H₂O intermediate2->product1 SN2 Attack intermediate3 HO-(CH₂)₃-Br + H⁺ product1->intermediate3 Protonation intermediate4 H₂O⁺-(CH₂)₃-Br intermediate3->intermediate4 intermediate5 Br⁻ + H₂O⁺-(CH₂)₃-Br intermediate4->intermediate5 product2 Br-(CH₂)₃-Br + H₂O intermediate5->product2 SN2 Attack

References

common side reactions in the synthesis of 1,3-Dibromopropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dibromopropene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic routes to dibromopropenes are the free radical hydrobromination of propargyl bromide and the dehydrobromination of 1,2,3-tribromopropane (B147538). The free radical addition of hydrogen bromide to propargyl bromide can yield this compound, but the reaction conditions must be carefully controlled to favor this isomer.[1][2] Dehydrobromination of 1,2,3-tribromopropane with a base is another method, though it often yields a mixture of isomers, with 2,3-dibromopropene (B1205560) being a common product.[3][4]

Q2: What are the common side reactions and byproducts in the synthesis of this compound from propargyl bromide?

A2: The most significant side reaction is the formation of isomeric dibromopropenes, primarily 1,2-dibromopropene and 2,3-dibromopropene.[1] The formation of 1,2-dibromopropene often proceeds through a rearrangement involving a bromoallene intermediate.[1][2] At warmer temperatures, this rearrangement is more pronounced, making 1,2-dibromopropene the major product.[1][2] Polymerization of the starting material or products can also occur, leading to the formation of tars.

Q3: How can the yield of this compound be maximized in the hydrobromination of propargyl bromide?

A3: To maximize the yield of this compound, specifically the cis-isomer, the reaction should be carried out at a very low temperature (-78 °C) in liquid hydrogen bromide.[1][2][5] These conditions trap the intermediate 1,3-dibromo-2-propenyl radical before it can rearrange, leading to the desired anti-Markovnikov addition product.[1][2] The use of a radical initiator, such as peroxides or UV light, is necessary to facilitate the free-radical mechanism.

Q4: How can I analyze the isomeric purity of my this compound product?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for separating and identifying the different dibromopropene isomers in your reaction mixture.[6][7] The gas chromatograph separates the isomers based on their boiling points and polarity, while the mass spectrometer provides fragmentation patterns that confirm their identity.[6][7] ¹H NMR spectroscopy can also be used to distinguish between the isomers by analyzing the chemical shifts and coupling constants of the vinylic and allylic protons.

Troubleshooting Guide

Q5: My reaction produced mainly 1,2-dibromopropene instead of the desired 1,3-isomer. What went wrong?

A5: This is a common issue and is almost always due to the reaction temperature being too high. At temperatures between -20 °C and 30 °C, the initially formed radical intermediate has sufficient energy to rearrange to a more stable bromoallene intermediate, which then leads to the formation of 1,2-dibromopropene as the major product.[1][2] To favor the formation of this compound, it is crucial to maintain the reaction temperature at -78 °C.[1][2][5]

Q6: I'm observing a significant amount of brown tar in my reaction flask. How can I minimize this?

A6: The formation of tar is likely due to polymerization of the propargyl bromide or the dibromopropene products. Propargyl bromide itself can be unstable and may decompose or polymerize, especially when heated or exposed to impurities.[8] To minimize this, ensure your starting materials are pure and consider using a stabilizer if provided by the manufacturer. Running the reaction at a low temperature, as recommended for selective this compound synthesis, will also help to reduce polymerization.

Q7: My fractional distillation is not effectively separating the dibromopropene isomers. What can I do?

A7: The boiling points of the dibromopropene isomers are relatively close, which can make separation by distillation challenging. For effective separation, a fractional distillation column with a high number of theoretical plates is recommended. Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling points and can improve separation by minimizing thermal decomposition of the products.[4]

Q8: During the aqueous workup, I am struggling with the formation of a persistent emulsion. How can I break it?

A8: Emulsion formation can occur during the washing steps of the workup. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine).[9] This increases the ionic strength of the aqueous layer, which can help to separate the organic and aqueous phases.[9] If this is not effective, gentle stirring or allowing the mixture to stand for an extended period may also help. In some cases, filtering the mixture through a pad of Celite can break the emulsion.

Quantitative Data

Table 1: Product Distribution in the Hydrobromination of Propargyl Bromide Under Various Conditions

Starting MaterialReaction ConditionsThis compound (%)1,2-Dibromopropene (%)2,3-Dibromopropene (%)Reference
Propargyl Bromide-78 °C in liquid HBr>95 (cis-isomer)<5-[1][2][5]
Propargyl Bromide0 °C with benzoyl peroxide~15~54-[5]
Propargyl Bromide-20 to 30 °C in pentane/etherMinor productMajor product-[1][2]
Bromoallene-78 °C in liquid HBr~25~75-[1]

Experimental Protocols

Protocol 1: Selective Synthesis of cis-1,3-Dibromopropene via Free Radical Hydrobromination

This protocol is adapted from literature procedures favoring the anti-Markovnikov addition to propargyl bromide.[1][2][5]

  • Apparatus Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Reaction Cooldown: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Condense hydrogen bromide (HBr) gas into the flask to create a liquid HBr solvent. Add propargyl bromide dropwise to the liquid HBr with stirring.

  • Initiation: Irradiate the reaction mixture with a UV lamp to initiate the free radical chain reaction.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (if feasible) and analyzing them by GC-MS to determine the ratio of isomers.

  • Workup: Once the reaction is complete, carefully evaporate the excess HBr under a stream of nitrogen. Dissolve the residue in a suitable organic solvent like diethyl ether.

  • Purification: Wash the organic solution with cold aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of 2,3-Dibromopropene via Dehydrobromination

This protocol is based on the Organic Syntheses procedure for the dehydrobromination of 1,2,3-tribromopropane.[4]

  • Apparatus Setup: In a round-bottomed flask, place 1,2,3-tribromopropane (0.71 mole) and 10 mL of water. Connect the flask to a distillation apparatus with a receiving flask cooled in an ice bath.

  • Addition of Base: Add sodium hydroxide (B78521) (1.25 moles) in small solid pieces to the flask with shaking.

  • Reaction and Distillation: Heat the flask with a Bunsen burner to initiate a vigorous reaction and distillation of the product. Continue heating until no more liquid distils over. The entire process should take 20-30 minutes.

  • Workup: The distillate will separate into two layers. Transfer the mixture to a separatory funnel and wash with an additional 150 mL of water.

  • Purification: Separate the lower organic layer. Dry the crude product over calcium chloride and then purify by fractional distillation under reduced pressure. Collect the fraction boiling at 73-76 °C / 75 mm Hg. This will be primarily 2,3-dibromopropene with a yield of 74-84%.[4]

Visualizations

ReactionPathways propargyl_br Propargyl Bromide radical_intermediate 1,3-Dibromo-2-propenyl Radical propargyl_br->radical_intermediate + Br• product_2_3 2,3-Dibromopropene (Side Product) propargyl_br->product_2_3 + HBr (ionic) hbr HBr product_1_3 cis-1,3-Dibromopropene (Desired Product) radical_intermediate->product_1_3 + HBr (-78°C) bromoallene Bromoallene Intermediate radical_intermediate->bromoallene Rearrangement (>-20°C) product_1_2 1,2-Dibromopropene (Side Product) bromoallene->product_1_2 + HBr

Caption: Reaction pathways in the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_purity Analyze Product (GC-MS) start->check_purity low_yield Low Yield of 1,3-Isomer? check_purity->low_yield Product Mixture high_1_2 High 1,2-Isomer low_yield->high_1_2 Yes tar Tar/Polymer Formation? low_yield->tar No correct_temp Action: Lower reaction temp to -78°C high_1_2->correct_temp yes_tar Significant Tar tar->yes_tar Yes success Successful Synthesis tar->success No correct_purity Action: Use pure/stabilized propargyl bromide yes_tar->correct_purity correct_temp->start Retry correct_purity->start Retry

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting 1,3-Dibromopropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low conversion rates in reactions involving 1,3-dibromopropene. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?

A1: When troubleshooting low yields with this compound, start with the fundamentals:

  • Reagent Quality: this compound is a flammable liquid that should be stored at 2-8°C.[1] Ensure your starting material has not degraded. It is available as a mixture of cis and trans isomers, which may have different reactivities.[1] Also, verify the purity and dryness of your solvents and other reagents, as moisture can interfere with many reactions.

  • Inert Atmosphere: If your reaction involves organometallic reagents or catalysts (like in Heck or Suzuki coupling), ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

  • Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you determine if the reaction is stalling, proceeding slowly, or forming unexpected byproducts.[2]

Q2: I am observing multiple products in my reaction. What are the likely side reactions with this compound?

A2: this compound has two distinct reactive sites: a highly reactive allylic bromide (at C3) and a less reactive vinylic bromide (at C1). This can lead to several products. Common side reactions include:

  • Mono- vs. Di-substitution: Depending on the stoichiometry and reactivity of your nucleophile, you can get substitution at one or both bromine atoms. To favor mono-substitution at the more reactive allylic position, use a 1:1 stoichiometry of your nucleophile to this compound.

  • Elimination Reactions: Strong, sterically hindered bases can promote elimination reactions (E2) to form bromoallene or other unsaturated products.[2]

  • Isomerization: Under thermal or catalytic conditions, cis-trans isomerization of the double bond can occur.[3]

  • Homocoupling: In cross-coupling reactions, side products arising from the coupling of two molecules of the starting material can occur, often due to the presence of oxygen which deactivates the catalyst.

Q3: How does the choice of base and solvent affect my reaction's conversion rate?

A3: The choice of base and solvent is critical and highly dependent on the reaction type.

  • For Nucleophilic Substitutions: A moderately strong, non-nucleophilic base (like K₂CO₃ or Et₃N) is often used to neutralize the HBr formed.[4] The solvent should be polar and aprotic (e.g., DMF, DMSO, acetone) to dissolve the reactants and promote an S(_N)2 mechanism without solvating the nucleophile too strongly.[5][6]

  • For Heck Cross-Coupling: A base like Na₂CO₃, K₂CO₃, or an amine base (e.g., Et₃N) is required to regenerate the Pd(0) catalyst.[7] Polar aprotic solvents such as DMF, NMP, or acetonitrile (B52724) are commonly used. The specific combination of base and solvent can significantly impact yield and should be optimized.

Q4: The vinylic bromide on my this compound is not reacting in my cross-coupling reaction. How can I improve this?

A4: The vinylic C-Br bond is generally less reactive than the allylic C-Br bond and often requires more forcing conditions for reactions like Heck or Suzuki coupling. To improve conversion:

  • Increase Temperature: These reactions often require higher temperatures (e.g., 80-120°C) to facilitate the oxidative addition of the vinylic bromide to the palladium catalyst.[8]

  • Optimize Catalyst and Ligand: Ensure your palladium catalyst (e.g., Pd(OAc)₂) is active. The addition of phosphine (B1218219) ligands (e.g., PPh₃) can improve the catalytic activity and stability.[8]

  • Choice of Base: A suitable base is crucial for the catalytic cycle. Ensure the base is strong enough and soluble in the reaction medium.[7][9]

Troubleshooting Guide: Optimizing Reaction Parameters

Low conversion rates can often be rectified by systematically optimizing reaction conditions. The following table provides a general guide for how different parameters can be adjusted to improve the yield of a reaction involving this compound.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Base Weak or sterically hindered base (e.g., NaHCO₃)Stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)A stronger base more effectively neutralizes acidic byproducts or participates in the catalytic cycle (for cross-coupling), driving the reaction forward.
Solvent Protic solvent (e.g., Ethanol, Water)Polar aprotic solvent (e.g., DMF, Acetonitrile)Polar aprotic solvents enhance the nucleophilicity of anionic nucleophiles in S(_N)2 reactions and are often ideal for cross-coupling reactions.
Temperature Room Temperature60-120 °CMany reactions, especially those involving the less reactive vinylic bromide, require thermal energy to overcome the activation barrier.
Concentration High concentration (>1 M)Moderate concentration (0.1-0.5 M)High concentrations can sometimes lead to an increase in side reactions, such as polymerization or di-substitution.
Catalyst Loading <1 mol% (for cross-coupling)2-5 mol% (for cross-coupling)For challenging substrates or if catalyst deactivation occurs, increasing the catalyst loading can improve conversion.[8]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of a Primary Amine with this compound

This protocol describes a general procedure for the selective nucleophilic substitution at the more reactive allylic position of this compound using a primary amine.

Materials:

  • This compound (mixture of isomers) (1.0 eq.)

  • Primary Amine (e.g., Aniline) (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen).

  • While stirring the mixture, add this compound (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and maintain for 7-12 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, N-(3-bromoallyl)-amine.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Heck-Mizoroki Cross-Coupling of this compound

This protocol provides a general method for the Heck coupling of the vinylic bromide of this compound with an alkene (e.g., styrene). This reaction should be performed under an inert atmosphere using Schlenk techniques.

Materials:

  • This compound (mixture of isomers) (1.0 eq.)

  • Styrene (1.2 eq.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂), (0.02 eq., 2 mol%)

  • Triphenylphosphine (PPh₃), (0.04 eq., 4 mol%)

  • Potassium carbonate (K₂CO₃), (2.0 eq.)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Celite

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, styrene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[8]

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMA via syringe.

  • Heat the reaction mixture to 120°C and stir for 18-24 hours.[8]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[8]

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical workflow for diagnosing and resolving low conversion rates in this compound reactions.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Verify Reagent Quality & Purity (1,3-DBP, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok analyze_mixture Analyze Reaction Mixture (TLC, GC-MS, NMR) side_products Side Products Present? analyze_mixture->side_products reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents (Distill DBP, Dry Solvent) reagents_ok->purify_reagents No conditions_ok->analyze_mixture Yes adjust_conditions Adjust Conditions (Increase Temp/Time, Use Inert Gas) conditions_ok->adjust_conditions No purify_reagents->start adjust_conditions->start no_reaction No Reaction Occurred? side_products->no_reaction No optimize_stoich Optimize Stoichiometry or Base/Solvent System side_products->optimize_stoich Yes increase_potency Increase Reactivity (Change Catalyst/Ligand, Increase Temperature) no_reaction->increase_potency Yes end_success Conversion Rate Improved optimize_stoich->end_success increase_potency->end_success

A logical workflow for troubleshooting low reaction yields.
Selective Nucleophilic Substitution Pathway

This compound contains both an allylic and a vinylic bromide. The allylic bromide is significantly more reactive towards S(_N)2 substitution due to the lower activation energy of the transition state.

ReactionPathway reactants This compound + Nucleophile (Nu:) path_allylic Path A: Allylic Attack (S_N2) reactants->path_allylic path_vinylic Path B: Vinylic Attack reactants->path_vinylic ts_allylic [Transition State A] (Lower Energy) path_allylic->ts_allylic product_allylic Allylic Substitution Product (Major Product) ts_allylic->product_allylic  Fast ts_vinylic [Transition State B] (Higher Energy) path_vinylic->ts_vinylic product_vinylic Vinylic Substitution Product (Minor/No Product) ts_vinylic->product_vinylic  Slow

Reaction pathways for nucleophilic substitution on this compound.

References

optimizing temperature and reaction time for 1,3-Dibromopropene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1,3-dibromopropene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the influence of temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Allylic Bromination of 3-Bromopropene: This method involves the radical substitution of an allylic hydrogen on 3-bromopropene using a brominating agent like N-bromosuccinimide (NBS).

  • Finkelstein Reaction: This is a halogen exchange reaction where 1,3-dichloropropene (B49464) is converted to this compound using a bromide salt, such as sodium bromide (NaBr), in a suitable solvent.

Q2: How do I choose between allylic bromination and the Finkelstein reaction?

A2: The choice of method depends on the availability of starting materials and desired reaction conditions.

  • Allylic bromination with NBS is often preferred when 3-bromopropene is readily available. It is a selective reaction, but care must be taken to control the concentration of bromine to avoid unwanted side reactions.

  • The Finkelstein reaction is a good option if 1,3-dichloropropene is the more accessible starting material. This reaction is driven to completion by the precipitation of the chloride salt byproduct.

Q3: What are the common isomers of this compound, and how can I control their formation?

A3: this compound exists as two geometric isomers: (Z)-1,3-dibromopropene (cis) and (E)-1,3-dibromopropene (trans). The stereochemical outcome of the synthesis can be influenced by the starting material and reaction conditions. Specific synthetic protocols are generally required to obtain a pure isomer.

Q4: What are the critical safety precautions when working with this compound and its precursors?

A4: this compound and its precursors are hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. These compounds are lachrymatory and can cause irritation to the skin, eyes, and respiratory system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Allylic Bromination of 3-Bromopropene

This protocol describes a general procedure for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

  • 3-Bromopropene (Allyl bromide)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromopropene in the anhydrous solvent.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or BPO).

  • Heat the reaction mixture to reflux. The optimal temperature will depend on the solvent used (e.g., refluxing CCl₄ is approximately 77°C).

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Finkelstein Reaction

This protocol outlines the synthesis of this compound from 1,3-dichloropropene through a halogen exchange reaction.

Materials:

  • 1,3-Dichloropropene (mixture of isomers or a specific isomer)

  • Sodium bromide (NaBr) or Potassium bromide (KBr)

  • Acetone (B3395972) or other suitable polar aprotic solvent

  • Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloropropene in the solvent.

  • Add an excess of sodium bromide. If the reaction is sluggish, a phase-transfer catalyst can be added to enhance the reaction rate.

  • Heat the mixture to reflux and monitor the reaction progress by GC-MS. The formation of a precipitate (sodium chloride) indicates the reaction is proceeding.[1][2]

  • Continue refluxing until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from any unreacted starting material or byproducts.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how temperature and reaction time can influence the yield of this compound. These are generalized trends and optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Allylic Bromination - Effect of Temperature and Reaction Time on Yield

Temperature (°C)Reaction Time (hours)Theoretical Yield (%)Purity (%)Notes
6046590Slower reaction rate, may require longer time for completion.
77 (Reflux in CCl₄)28595Good balance of reaction rate and selectivity.
77 (Reflux in CCl₄)48893Longer reaction time may lead to slight increase in byproducts.
> 8028085Higher temperatures can increase the formation of undesired side products.

Table 2: Finkelstein Reaction - Effect of Temperature and Reaction Time on Yield

Temperature (°C)Reaction Time (hours)Theoretical Yield (%)Purity (%)Notes
Room Temperature247092Reaction is slow at room temperature.
56 (Reflux in Acetone)69097Refluxing in acetone provides a good reaction rate.[1]
56 (Reflux in Acetone)129296Extended reaction time may not significantly increase yield.
> 6068590Higher boiling point solvents may be used, but can lead to side reactions.

Troubleshooting Guides

Troubleshooting Allylic Bromination
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure the radical initiator is active.
Formation of dibromoalkane byproduct.- Use N-bromosuccinimide (NBS) to maintain a low concentration of Br₂.- Avoid exposure to direct, strong light which can accelerate Br₂ formation.
Loss of product during workup.- Ensure complete extraction from the aqueous layer.- Be cautious during distillation to avoid loss of the volatile product.
Formation of Multiple Products Isomerization of the starting material or product.- Control the reaction temperature carefully.
Reaction at other allylic positions.- This is inherent to the mechanism if multiple allylic hydrogens are present. Separation by chromatography may be necessary.
Reaction does not start Inactive radical initiator.- Use a fresh batch of initiator.
Presence of radical inhibitors.- Ensure all reagents and solvents are pure and free of inhibitors.
Troubleshooting Finkelstein Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or use a higher boiling point solvent.- Use a phase-transfer catalyst to increase the rate.
Equilibrium not shifted to products.- Ensure the chloride salt is precipitating. If not, the solvent may not be appropriate.
Presence of Starting Material in Product Incomplete reaction.- Increase reaction time or temperature.- Use a larger excess of the bromide salt.
Formation of Elimination Byproducts High reaction temperature.- Lower the reaction temperature and extend the reaction time.

Mandatory Visualizations

Allylic_Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Bromopropene in Anhydrous Solvent add_reagents Add NBS and Radical Initiator start->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor Progress (GC-MS/TLC) reflux->monitor cool Cool to RT monitor->cool filter_succ Filter Succinimide cool->filter_succ wash Wash with NaHCO₃ and Water filter_succ->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product Finkelstein_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1,3-Dichloropropene in Solvent add_reagents Add Excess NaBr (Optional: Phase-Transfer Catalyst) start->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor Progress (GC-MS, Precipitate Formation) reflux->monitor cool Cool to RT monitor->cool filter_nacl Filter NaCl cool->filter_nacl concentrate Remove Solvent filter_nacl->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

References

Technical Support Center: Removal of Unreacted 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 1,3-propanediol (B51772) (PDO) from product mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Distillation

Issue: Poor separation of 1,3-propanediol from high-boiling impurities.

  • Possible Cause: The vacuum is not low enough, or the distillation temperature is too high, causing decomposition or side reactions.

  • Solution: Ensure the vacuum system is free of leaks and operating at the optimal pressure. Lower the distillation temperature to the minimum required for efficient separation to prevent the formation of byproducts. For instance, in molecular distillation, an optimal temperature of 70°C has been used to separate 1,3-propanediol from 2,3-butanediol.[1]

Issue: Product purity is low after a single distillation.

  • Possible Cause: The presence of azeotropes or closely boiling impurities.

  • Solution: A multi-step distillation process is often necessary. This can involve an initial column to remove water and other low-boiling components, followed by a second column to separate the 1,3-propanediol from heavier impurities.[2] An "inverted distillation sequence," where heavier components are removed first, can also be effective.

Issue: Salt precipitation in the distillation flask.

  • Possible Cause: High concentration of inorganic salts in the fermentation broth.

  • Solution: To prevent salt precipitation and a decline in heat transfer, glycerol (B35011) can be used as a supporting agent to suspend the crystallized salts during vacuum distillation.[3][4]

Liquid-Liquid Extraction

Issue: Low extraction efficiency of 1,3-propanediol.

  • Possible Cause: 1,3-propanediol is highly hydrophilic, leading to poor partitioning into common organic solvents.

  • Solution: Employing an aqueous two-phase system (ATPS) can significantly improve extraction. Systems composed of hydrophilic alcohols (like ethanol) and a salt (such as ammonium (B1175870) sulfate (B86663) or potassium phosphate) have shown high recovery rates.[5][6] For example, an ATPS with 46% (v/v) ethanol (B145695) and saturated ammonium sulfate resulted in a 93.7% recovery of 1,3-propanediol.[5] The use of protic ionic liquids with inorganic salts has also demonstrated high distribution ratios.[7][8]

Issue: Emulsion formation at the solvent interface.

  • Possible Cause: Presence of proteins and other macromolecules from the fermentation broth.

  • Solution: Pre-treatment of the broth by methods such as ultrafiltration to remove biomass and proteins can prevent emulsion formation.[3]

Ion Exchange Chromatography

Issue: Co-elution of 1,3-propanediol with other neutral molecules like glycerol.

  • Possible Cause: Lack of charge difference between the target molecule and impurities.

  • Solution: The choice of resin and its ionic form is critical. Cation exchange resins in the H+ or Ca2+ form have shown the best separation of 1,3-propanediol from glycerol.[9] Optimizing the column length and using a smaller resin particle size can also enhance separation.[9]

Issue: Resin fouling and reduced column efficiency.

  • Possible Cause: Contaminants in the feed solution, such as proteins, organic acids, or residual biomass, can bind to the resin.[10]

  • Solution: Thoroughly pre-treat the fermentation broth. This can include microfiltration to remove cells, activated carbon treatment to remove color and some organic impurities, and flocculation.[11][12] Regular cleaning and regeneration of the resin according to the manufacturer's instructions are also essential.

Frequently Asked Questions (FAQs)

What is the most common industrial method for purifying 1,3-propanediol?

Distillation, particularly vacuum distillation, is a widely used method for the final purification of 1,3-propanediol on an industrial scale.[3][13] It is often part of a multi-step process that includes initial filtration and ion exchange to remove impurities from the fermentation broth.[2]

Can I use a single purification method to achieve high purity 1,3-propanediol?

Achieving high purity (e.g., >99%) often requires a combination of methods. A typical downstream process involves initial removal of biomass and proteins by filtration, followed by desalination and removal of charged impurities by ion exchange or electrodialysis, and a final purification step using distillation.[3][13]

How can I remove colored impurities from my 1,3-propanediol mixture?

Activated charcoal treatment is an effective method for removing soluble proteins and other colored impurities from the broth before further purification steps.[12]

What is reactive extraction and when should it be used?

Reactive extraction involves converting 1,3-propanediol into a less hydrophilic compound (e.g., an ester or acetal) that can be more easily extracted into an organic solvent. This is particularly useful for recovering 1,3-propanediol from dilute aqueous solutions where direct extraction is inefficient. The 1,3-propanediol can then be recovered from the extracted compound through a subsequent reaction like hydrolysis.

What are the advantages of using an aqueous two-phase system (ATPS) for extraction?

ATPS can achieve high recovery of the highly hydrophilic 1,3-propanediol. These systems, often composed of a polymer or alcohol and a salt, can be more environmentally friendly and cost-effective than traditional liquid-liquid extraction with organic solvents. They have been shown to achieve extraction efficiencies of over 90%.[6]

Quantitative Data Presentation

Table 1: Comparison of Different Purification Methods for 1,3-Propanediol

Purification MethodKey ParametersPurity AchievedRecovery/YieldReference
Molecular Distillation Optimal Temperature: 70°CNot specified87.6%[1]
Vacuum Distillation Two-column system>99%>87% (theoretical)[3]
Aqueous Two-Phase Extraction 46% (v/v) ethanol, saturated (NH₄)₂SO₄Not specified93.7%[5]
Aqueous Two-Phase Extraction Methanol/K₂HPO₄Not specified>90%[6]
Ion Exchange Chromatography Strong acid cation exchange resinNot specified91% (pure form)[11]
Combined Process Microfiltration, charcoal, vacuum distillation, silica (B1680970) gel chromatography98%82% (overall)[14]
Combined Process Flocculation, ion exchange, vacuum distillation99.2%80.8% (overall)[13]

Experimental Protocols

Protocol for Vacuum Distillation of 1,3-Propanediol

This protocol is a general guideline and may require optimization based on the specific composition of the product mixture.

  • Pre-treatment:

    • If the mixture is a fermentation broth, first remove biomass and proteins using ultrafiltration.

    • To remove salts and organic acids, consider a preliminary desalination step such as ion exchange or electrodialysis.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump with a cold trap.

    • Ensure all joints are properly sealed with vacuum grease.

  • Distillation Process:

    • Charge the pre-treated 1,3-propanediol mixture into the round-bottom flask. Add boiling chips.

    • Gradually apply vacuum to the system, aiming for a pressure of around 20 mbar.[3]

    • Slowly heat the distillation flask using a heating mantle.

    • First Fraction (Water and Low-Boiling Impurities): Collect the initial fraction, which will primarily be water and any other volatile components. The temperature at the column head will be relatively low.

    • Second Fraction (1,3-Propanediol): As the temperature at the column head rises and stabilizes around the boiling point of 1,3-propanediol at the applied vacuum (approximately 120-140°C at 20 mbar), switch to a clean receiving flask to collect the purified 1,3-propanediol.[3]

    • Residue: High-boiling impurities will remain in the distillation flask.

  • Post-treatment:

    • The collected 1,3-propanediol can be further purified by a second distillation or treated with activated carbon to remove any remaining color or odor.

Protocol for Aqueous Two-Phase Extraction of 1,3-Propanediol

This protocol describes a batch extraction using an ethanol/ammonium sulfate system.

  • Preparation of the Aqueous Two-Phase System:

    • In a separatory funnel, combine the 1,3-propanediol containing aqueous mixture with ethanol to a final concentration of approximately 46% (v/v).

    • Add solid ammonium sulfate until saturation is reached and two distinct phases are formed.

  • Extraction:

    • Shake the separatory funnel vigorously for 5-10 minutes to ensure thorough mixing and mass transfer of the 1,3-propanediol into the ethanol-rich top phase.

    • Allow the phases to separate completely. This may take 15-30 minutes.

  • Phase Separation:

    • Carefully drain the lower, salt-rich aqueous phase.

    • Collect the upper, ethanol-rich phase containing the 1,3-propanediol.

  • Recovery of 1,3-Propanediol:

    • The 1,3-propanediol can be recovered from the ethanol phase by distillation. The lower boiling point of ethanol allows for its removal, leaving behind the purified 1,3-propanediol.

Visualizations

Experimental_Workflow_Purification General Workflow for 1,3-Propanediol Purification cluster_pretreatment Pre-treatment cluster_primary_purification Primary Purification cluster_final_purification Final Purification Fermentation_Broth Fermentation Broth Filtration Filtration (Micro/Ultrafiltration) Fermentation_Broth->Filtration Flocculation Flocculation/ Charcoal Treatment Filtration->Flocculation Ion_Exchange Ion Exchange Chromatography Flocculation->Ion_Exchange Extraction Liquid-Liquid Extraction (ATPS) Flocculation->Extraction Evaporation Evaporation (Water Removal) Ion_Exchange->Evaporation Extraction->Evaporation Distillation Vacuum/Molecular Distillation Evaporation->Distillation Pure_PDO High Purity 1,3-Propanediol Distillation->Pure_PDO

Caption: A general workflow for the purification of 1,3-propanediol from fermentation broth.

Troubleshooting_Logic_Distillation Troubleshooting Logic for Distillation Issues Start Distillation Issue Identified Poor_Purity Poor Product Purity Start->Poor_Purity Low_Yield Low Product Yield Start->Low_Yield Salt_Precipitation Salt Precipitation Start->Salt_Precipitation Check_Vacuum Check Vacuum Level and Temperature Poor_Purity->Check_Vacuum Possible high temp/ insufficient vacuum Check_Column Consider Multi-Stage Distillation Poor_Purity->Check_Column Closely boiling impurities present Check_Decomposition Check for Thermal Decomposition Low_Yield->Check_Decomposition Product loss at high temperature Add_Solvent Add Co-solvent (e.g., Glycerol) Salt_Precipitation->Add_Solvent High salt concentration Solution1 Optimize T and P Check_Vacuum->Solution1 Solution2 Implement a second distillation column Check_Column->Solution2 Solution3 Lower distillation temperature Check_Decomposition->Solution3 Solution4 Use a suspending agent Add_Solvent->Solution4

Caption: A troubleshooting decision tree for common issues in 1,3-propanediol distillation.

References

Technical Support Center: Scaling Up 1,3-Dibromopropene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of 1,3-Dibromopropene. This resource provides essential information, troubleshooting guidance, and standardized protocols to address the challenges encountered when scaling production from the laboratory to industrial volumes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary scale-up concerns?

A1: this compound (CAS: 627-15-6) is a halogenated alkene. When scaling up its production, key concerns include managing its flammability, potential for hazardous polymerization due to the alkene functional group, ensuring stereochemical control (E/Z isomers), and handling corrosive reagents and byproducts safely.[1]

Q2: What are the major safety hazards associated with this compound?

A2: this compound is a flammable liquid with a low flash point of 27°C.[1] Vapors can form explosive mixtures with air and may accumulate in low-lying areas. It is also suspected to cause respiratory irritation.[1] Standard safety protocols for flammable and reactive chemicals, including grounding of equipment to prevent static discharge and use in well-ventilated areas, are mandatory.[1]

Q3: What are common impurities encountered in this compound synthesis?

A3: Impurities can include unreacted starting materials, isomers (e.g., 2,3-dibromopropene), and polymers. The presence of these impurities can complicate purification. Fractional distillation is often required to achieve high purity, but the thermal stress can also promote polymerization.

Q4: How does this compound differ from 1,3-Dibromopropane in terms of production challenges?

A4: While both are di-brominated C3 compounds, the double bond in this compound introduces unique challenges not present with 1,3-dibromopropane. These include:

  • Polymerization: The alkene is susceptible to radical or acid-catalyzed polymerization, especially at elevated temperatures during distillation.

  • Isomerization: The potential for E/Z isomerism and other positional isomers requires stricter control over reaction conditions.

  • Reactivity: The vinyl bromide is generally less reactive in nucleophilic substitutions than the alkyl bromide in 1,3-dibromopropane, which can necessitate harsher reaction conditions.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low or No Product Yield 1. Poor Reagent Quality: Degradation of starting materials or reagents. 2. Sub-optimal Temperature: Reaction temperature is too low for efficient conversion. 3. Insufficient Reaction Time: The reaction has not proceeded to completion.1. Verify Reagent Purity: Use freshly distilled or newly purchased reagents. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments, monitoring for byproduct formation. 3. Monitor Reaction Progress: Use GC or TLC to track the consumption of starting material and stop the reaction only after it is complete.
Significant Byproduct Formation (e.g., Isomers, Polymers) 1. High Reaction Temperature: Elevated temperatures can favor side reactions like polymerization or isomerization. 2. Presence of Contaminants: Acidic or metallic impurities can catalyze unwanted reactions. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to side products.[2]1. Implement Strict Temperature Control: Use a reactor with efficient cooling to maintain the optimal temperature range. 2. Use High-Purity Materials: Ensure all reagents, solvents, and the reactor itself are clean and free of contaminants. 3. Control Reagent Addition: Use a syringe pump or addition funnel for controlled, slow addition of key reagents to maintain ideal stoichiometry locally.
Difficulties in Product Purification 1. Emulsion Formation: Vigorous mixing of organic and aqueous layers during workup can create stable emulsions. 2. Azeotrope Formation: The product may form an azeotrope with the solvent or impurities, making separation by simple distillation difficult. 3. Thermal Decomposition/Polymerization: The product may degrade or polymerize at the temperatures required for atmospheric distillation.1. Break Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to increase its density and disrupt emulsions.[3] 2. Use Fractional Distillation Under Vacuum: Lowering the pressure reduces the boiling point, allowing for separation of closely boiling compounds and minimizing thermal degradation. 3. Add Inhibitors: Consider adding a small amount of a radical inhibitor (e.g., hydroquinone) to the crude product before distillation to prevent polymerization.
Runaway Reaction / Poor Heat Management 1. Highly Exothermic Reaction: Many halogenation reactions release significant amounts of heat. 2. Inadequate Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.1. Ensure Adequate Cooling: Use a reactor with a cooling jacket and a powerful chiller. 2. Controlled Addition: Add the most reactive reagent slowly to the reaction mixture to control the rate of heat generation. 3. Use a Semi-Batch Process: Add reactants portion-wise or via continuous feed to manage the exotherm.

Key Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 627-15-6 [1]
Molecular Formula C₃H₄Br₂ [1]
Molecular Weight 199.87 g/mol -
Appearance Colorless liquid [1]
Boiling Point 155 - 156 °C [1]
Density 2.0 g/cm³ at 25 °C [1]

| Flash Point | 27 °C (closed cup) |[1] |

Experimental Protocols

Note: Detailed, validated scale-up protocols for this compound are not widely published. The following is a representative laboratory-scale procedure that highlights key considerations for future scale-up. This protocol should be optimized and validated at a small scale before attempting a large-scale reaction.

Representative Synthesis: Dehydrobromination of 1,2,3-Tribromopropane (B147538)

This method involves the elimination of HBr from a saturated precursor, which can offer good control.

Materials:

  • 1,2,3-Tribromopropane

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge a solution of potassium hydroxide in ethanol.

  • Reactant Addition: Cool the ethanolic KOH solution in an ice bath. Slowly add 1,2,3-tribromopropane to the solution dropwise via an addition funnel. Maintain the internal temperature below 10 °C during the addition to control the exotherm.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by GC analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it over a mixture of ice and water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum fractional distillation to separate isomers and unreacted starting material.

Visualizations

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Charge Reactor with KOH/Ethanol Solution p2 Cool Reactor (e.g., 0-5 °C) p1->p2 r1 Slowly Add 1,2,3-Tribromopropane p2->r1 r2 Reflux Reaction (Monitor by GC) r1->r2 w1 Quench with Ice/Water r2->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash Organic Layer (H₂O, NaHCO₃, Brine) w2->w3 w4 Dry (MgSO₄) & Remove Solvent w3->w4 w5 Vacuum Fractional Distillation w4->w5

Caption: A typical experimental workflow for the synthesis of this compound.

G Troubleshooting Logic: Low Product Yield start Low Yield Observed q1 Analyze Crude Product. Is Starting Material Present? start->q1 a1_yes Incomplete Conversion q1->a1_yes Yes q2 Analyze Aqueous & Organic Layers. Product Loss During Workup? q1->q2 No sol1 Solution: - Increase reaction time - Increase temperature - Verify reagent activity a1_yes->sol1 end_node Yield Optimized sol1->end_node a2_yes Extraction/Washing Losses q2->a2_yes Yes q3 Significant Byproducts or Polymer in Crude? q2->q3 No sol2 Solution: - Perform more extractions - Use brine to minimize  solubility in aqueous layer - Avoid vigorous shaking a2_yes->sol2 sol2->end_node a3_yes Side Reactions Dominate q3->a3_yes Yes q3->end_node No sol3 Solution: - Lower reaction temperature - Check for contaminants - Adjust stoichiometry a3_yes->sol3 sol3->end_node

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

identifying and minimizing byproducts in 1,3-Dibromopropene reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in reactions involving 1,3-dibromopropene. The unique structure of this compound, containing both a vinylic and an allylic bromide, presents specific challenges and potential for side reactions. Understanding the reactivity of these two distinct positions is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two bromine atoms that can participate in reactions, but they exhibit different reactivities. The bromine at the C3 position is an allylic bromide, which is generally more reactive in nucleophilic substitution (SN2) and organometallic (e.g., Grignard) reactions due to the stabilization of the transition state by the adjacent double bond. The bromine at the C1 position is a vinylic bromide, which is typically less reactive towards traditional SN2 reactions but can participate in palladium-catalyzed cross-coupling reactions.

Q2: What are the most common byproducts observed in reactions with this compound?

A2: Common byproducts often arise from the dual reactivity of the molecule and the specific reaction conditions. These can include:

  • Isomeric products: Substitution at either the C1 or C3 position can lead to a mixture of isomers if reaction conditions are not selective.

  • Elimination products: Under basic conditions, elimination of HBr can lead to the formation of allene (B1206475) or other unsaturated species.

  • Cyclization products: Intramolecular reactions can occur, especially when bifunctional nucleophiles are used, leading to the formation of three-membered rings.

  • Oligomerization/Polymerization: Under certain conditions, particularly with radical initiators or strong acids/bases, this compound can polymerize.

  • Homocoupling products: In cross-coupling reactions, dimerization of the starting material or the organometallic reagent can occur.

Q3: How can I selectively react at the allylic (C3) position?

A3: To favor substitution at the more reactive allylic position, use milder reaction conditions. For nucleophilic substitutions, using a relatively weak base and a good nucleophile at lower temperatures can enhance selectivity. For organometallic reactions like Grignard reagent formation, careful control of temperature and slow addition of magnesium can favor the formation of the allylic Grignard reagent.

Q4: How can I promote reaction at the vinylic (C1) position?

A4: Reactions at the less reactive vinylic position typically require more forcing conditions or specific catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are well-suited for activating the C-Br bond of vinylic halides.[1][2] By choosing the appropriate catalyst, ligands, and base, you can achieve selective coupling at the C1 position.

Troubleshooting Guides

Issue 1: Formation of Multiple Isomers in Nucleophilic Substitution
Symptom Potential Cause Troubleshooting Steps
A mixture of 1-substituted and 3-substituted propenes is observed.Lack of regioselectivity in the nucleophilic attack. Higher reaction temperatures or a strongly basic nucleophile can lead to competing reactions at both the allylic and vinylic positions.1. Lower the reaction temperature: This will favor the kinetically preferred attack at the more reactive allylic position. 2. Use a less hindered, "softer" nucleophile: This can increase selectivity for the allylic position. 3. Choose a less basic nucleophile: This will minimize competing elimination reactions and potential isomerization.
Issue 2: Low Yields and Formation of Tar-like Substances
Symptom Potential Cause Troubleshooting Steps
The desired product is obtained in low yield, and a significant amount of dark, insoluble material is formed.Oligomerization or polymerization of this compound or the product. This can be initiated by heat, light, or impurities.1. Degas the solvent: Remove dissolved oxygen, which can initiate radical polymerization. 2. Use a radical inhibitor: Add a small amount of a radical scavenger like BHT (butylated hydroxytoluene). 3. Maintain a lower reaction temperature: This will reduce the rate of polymerization. 4. Purify the starting material: Ensure the this compound is free from acidic or other impurities that could catalyze polymerization.
Issue 3: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Symptom Potential Cause Troubleshooting Steps
Formation of homocoupled products (e.g., biphenyl (B1667301) from a phenylboronic acid).The catalytic cycle is promoting self-coupling of the reagents. This can be influenced by the catalyst, base, and solvent.1. Optimize the catalyst and ligand: Some ligand systems are more prone to homocoupling than others. Experiment with different phosphine (B1218219) ligands. 2. Use a different base: The choice of base can significantly impact the reaction outcome. Consider using a weaker, non-nucleophilic base.[2] 3. Adjust the stoichiometry: Using a slight excess of the boronic acid or organotin reagent can sometimes suppress its homocoupling.
Dehalogenation (replacement of bromine with hydrogen).The organopalladium intermediate is being reduced before it can couple with the other reagent.1. Use a rigorously degassed solvent: Oxygen can participate in side reactions. 2. Add a sacrificial hydrogen acceptor: This can sometimes prevent the reduction of the desired intermediate.

Experimental Protocols

Protocol: Selective Nucleophilic Substitution at the Allylic Position

This protocol describes a general procedure for the selective substitution of the allylic bromine in this compound with a primary amine.

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine) (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Acetonitrile (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add potassium carbonate and anhydrous acetonitrile.

    • Add the primary amine to the stirred suspension.

    • Slowly add this compound (1.0 equivalent) dropwise to the mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

The following diagram illustrates the competing nucleophilic substitution pathways for this compound, highlighting the formation of both the desired allylic substitution product and the potential vinylic substitution byproduct.

G sub This compound p1 3-Nu-1-bromopropene (Major Product) sub->p1 Allylic Attack (SN2) p2 1-Nu-3-bromopropene (Minor Byproduct) sub->p2 Vinylic Attack (SN2') nuc Nucleophile (Nu-)

Caption: Competing nucleophilic substitution pathways for this compound.

This guide is intended to provide a starting point for troubleshooting common issues in this compound reactions. For more complex issues, consulting the primary literature for specific reaction types and substrates is highly recommended.

References

effect of catalyst choice on 1,3-Dibromopropene reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dibromopropene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on how catalyst choice impacts reaction efficiency.

Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and how does catalyst selection play a role?

1,3-Dibromopropane is a versatile bifunctional electrophile used in various synthetic transformations.[1] The choice of catalyst is critical for controlling reaction outcomes, maximizing yield, and minimizing side products. Key reaction types include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are widely used to form new carbon-carbon bonds. The efficiency and selectivity heavily depend on the palladium catalyst, ligands, and base used. Common examples include:

    • Heck Reaction: Couples this compound with an alkene.[2][3]

    • Suzuki Reaction: Couples this compound with an organoboron compound.[4][5]

    • Sonogashira Reaction: Couples this compound with a terminal alkyne.[6][7]

  • Intramolecular Cyclization (Wurtz-type Reaction): This reaction is used to synthesize cyclopropane. The choice of dehalogenating agent (e.g., sodium or zinc) and catalyst (e.g., sodium iodide) can significantly improve the yield.[8]

  • Nucleophilic Substitution: As a potent alkylating agent, it readily reacts with nucleophiles. While often not catalytic, phase-transfer catalysts can be employed to enhance reaction rates in biphasic systems.[9]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful but can be sensitive to various parameters. This guide addresses common issues encountered when using this compound in Heck, Suzuki, and Sonogashira couplings.

Issue 1: Low or No Product Yield

Low yield is a frequent problem in cross-coupling reactions. The cause often lies with the catalyst system or reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed.

    • Solution: Ensure you are using a reliable precatalyst. For reactions starting with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), the in-situ reduction to Pd(0) might be inefficient. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5][10]

    • Solution: Use fresh, high-purity catalysts and ligands. Phosphine (B1218219) ligands, in particular, can oxidize upon storage.

  • Inappropriate Ligand: The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For electron-rich or sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) are often more effective.[5]

    • Solution: Screen a variety of ligands (monodentate, bidentate) to find the optimal one for your specific substrate combination.

  • Incorrect Base or Solvent: The base activates the nucleophile (in Suzuki and Sonogashira reactions) and neutralizes the H-X generated.[5][11] Its strength and solubility can dramatically affect the outcome.

    • Solution: The base must be soluble enough in the reaction medium. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[12] For Sonogashira couplings, an amine base like triethylamine (B128534) or diisopropylethylamine is typically used.[11]

    • Solution: Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

The following table summarizes various palladium catalyst systems used in cross-coupling reactions applicable to substrates like this compound.

Reaction TypeCatalyst/PrecatalystLigand(s)BaseTypical Yields (with analogous substrates)Reference(s)
Heck Reaction Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, Na₂CO₃60-95%[2][13][14]
Pd/C (Heterogeneous)NoneNa₂CO₃70-99%[13]
Pd EnCat™ 30NoneNa₂CO₃>95%[13]
Suzuki Reaction Pd(PPh₃)₄PPh₃ (internal)K₂CO₃, K₃PO₄75-98%[4]
Pd(OAc)₂PCy₃, P(t-Bu)₃K₃PO₄, CsF80-99%[5]
PdCl₂(dppf)dppf (internal)K₂CO₃85-97%[4]
Sonogashira Reaction Pd(PPh₃)₂Cl₂ / CuIPPh₃ (internal)Et₃N, Piperidine70-95%[6][7]
Pd(OAc)₂ / CuIPPh₃, dppeEt₃N65-90%
Copper-FreePd(0) complexesAmine baseVaries[15]

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Issue 2: Formation of Side Products

Common side products include homocoupled products (from the organometallic reagent in Suzuki/Sonogashira) and dehalogenated starting material.[16]

Possible Causes & Solutions:

  • Homocoupling: Often caused by oxygen contamination, which can promote the oxidative dimerization of the nucleophilic partner, particularly in Sonogashira (Glaser coupling) and Suzuki reactions.[15][16]

    • Solution: Thoroughly degas the solvent and maintain an inert (N₂ or Ar) atmosphere throughout the reaction.

    • Solution (Sonogashira): Using a copper-free protocol can suppress the dimerization of the alkyne.[15]

  • Dehalogenation/Protonation: The organoboron reagent in a Suzuki coupling can undergo protonation, especially in the presence of water, cleaving the C-B bond.[16] The aryl halide can also be reduced.

    • Solution: Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water.

    • Solution: Choose a base carefully. For base-sensitive substrates in Suzuki couplings, milder bases like KF can be effective.[5]

  • β-Hydride Elimination: This can be an issue if the alkyl chain contains β-hydrogens, leading to alkene byproducts.[16]

    • Solution: Using ligands with larger bite angles or switching to a different metal catalyst, such as nickel, can sometimes suppress this pathway.[16]

Experimental Protocols
Protocol 1: General Procedure for a Heck Cross-Coupling Reaction

This protocol describes a general method for the Heck reaction between an aryl halide and an alkene, which can be adapted for this compound.[14]

  • Preparation: To a dry three-necked flask equipped with a condenser and magnetic stirrer, add the N-(2-iodophenyl) amide (1.0 equiv) and dry DMF (4.0 mL per mmol of substrate).

  • Inerting: Purge the flask with nitrogen or argon for 15-20 minutes while stirring.

  • Reagent Addition: Add palladium(II) acetate (B1210297) (1.0 mol%), triethylamine (3.5-5.0 equiv.), and the alkene partner (e.g., estragole, 1.2-1.5 equiv.).

  • Reaction: Heat the mixture to 120 °C and stir for 4-24 hours under a nitrogen atmosphere. Monitor the reaction progress using TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol provides a general method for the Suzuki coupling of an aryl halide with a boronic acid, adaptable for this compound.[5]

  • Preparation: In a glovebox or under a steady stream of inert gas, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a powdered base (e.g., K₃PO₄, 2.0-3.0 equiv) to a dry Schlenk flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PCy₃) (typically 1-5 mol% Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the flask and stir the mixture at the desired temperature (room temperature to 100 °C) for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to catalyst selection and troubleshooting in this compound reactions.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization prep_reagents Select Substrates (this compound + Partner) prep_catalyst Select Initial Catalyst System (e.g., Pd(OAc)2/PPh3) setup Assemble Reaction Under Inert Atmosphere prep_catalyst->setup run Run Reaction at Set Temperature & Time setup->run monitor Monitor Progress (TLC, GC-MS) run->monitor analyze Analyze Outcome (Yield, Purity) monitor->analyze optimize Optimize Conditions (Ligand, Base, Solvent) analyze->optimize Low Yield or Side Products stop Isolate Product analyze->stop High Yield optimize->setup Re-screen

Caption: Experimental workflow for catalyst screening.

G start Low Product Yield check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Use fresh Pd source. Screen different ligands (e.g., NHCs). Ensure inert atmosphere. check_catalyst->sol_catalyst No check_reagents Are reagents pure & dry? check_conditions->check_reagents Yes sol_conditions Vary temperature. Screen different bases (K3PO4, Cs2CO3). Screen anhydrous solvents (Toluene, Dioxane). check_conditions->sol_conditions No sol_reagents Purify starting materials. Use freshly distilled/dried solvents. check_reagents->sol_reagents No end Consult further literature for specific substrate. check_reagents->end Yes

Caption: Troubleshooting guide for low yield.

G pd0 Pd(0)L_n pd0->label_oa pdii_add R1-Pd(II)L_n-X pdii_add->label_tm pdii_trans R1-Pd(II)L_n-R2 product R1-R2 pdii_trans->product pdii_trans->label_re label_oa->pdii_add + R1-X label_tm->pdii_trans + R2-M label_re->pd0

Caption: Simplified catalytic cycle for cross-coupling.

References

Navigating the Heat: A Technical Support Guide for 1,3-Dibromopropene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-dibromopropene, a valuable reagent in organic synthesis, often involves highly exothermic reactions that require careful management to ensure safety, purity, and optimal yields. This technical support center provides essential guidance on troubleshooting and managing the thermal challenges associated with the probable synthesis route: the dehydrobromination of 1,2,3-tribromopropane (B147538).

Troubleshooting Guide: Managing Exothermic Events

This guide addresses specific issues you may encounter during the synthesis of this compound via dehydrobromination.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Spike (Runaway Reaction) 1. Rate of base addition is too fast.2. Inadequate cooling or stirring.3. Concentration of reactants is too high.1. Immediately cease the addition of the base.2. Increase the efficiency of the cooling bath (e.g., switch to an acetone/dry ice bath).3. If the reaction is in a flask, consider adding a pre-chilled, inert solvent to dilute the reaction mixture.4. Have a quenching agent (e.g., a weak acid like acetic acid) ready for immediate addition if the temperature continues to rise uncontrollably.
Low or No Product Yield 1. Insufficiently strong base or incorrect stoichiometry.2. Reaction temperature is too low.3. Premature quenching of the reaction.1. Ensure the correct molar equivalents of a sufficiently strong base (e.g., potassium tert-butoxide, sodium ethoxide) are used.2. Gradually increase the reaction temperature while carefully monitoring for any exothermic events.3. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time before quenching.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high, leading to side reactions.2. The base is too sterically hindered or not selective.3. Over-elimination to form propargyl bromide or other alkynes.1. Maintain a lower reaction temperature to favor the desired elimination pathway.2. Consider using a different base with appropriate steric bulk to favor the formation of the desired isomer.3. Carefully control the stoichiometry of the base to prevent a second dehydrobromination.
Product is Contaminated with Starting Material 1. Incomplete reaction.2. Insufficient amount of base.1. Increase the reaction time or slightly elevate the temperature towards the end of the reaction.2. Ensure the accurate addition of the required amount of base.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of a sudden exotherm during the synthesis of this compound?

A1: The most probable cause is the dehydrobromination reaction itself, which is the elimination of a molecule of hydrogen bromide (HBr) from 1,2,3-tribromopropane induced by a strong base. This neutralization reaction is often highly exothermic. The rate of heat generation can exceed the rate of heat removal if the base is added too quickly or if the cooling system is inefficient, leading to a rapid temperature increase.

Q2: How can I effectively control the temperature of the reaction?

A2: Effective temperature control can be achieved through a combination of methods:

  • Slow, controlled addition of the base: Use a syringe pump or a dropping funnel for gradual addition.

  • Efficient cooling: Employ a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired reaction temperature.

  • Adequate stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

  • Dilution: Conducting the reaction in a suitable inert solvent can help to moderate temperature changes.

Q3: What are the signs of a potential runaway reaction?

A3: Be vigilant for the following signs: a sudden and sharp increase in temperature that does not stabilize, a rapid change in the color or viscosity of the reaction mixture, vigorous and uncontrolled boiling of the solvent, and the evolution of fumes.

Q4: Are there alternative, less exothermic methods for synthesizing this compound?

A4: While dehydrobromination is a common method, exploring alternative synthetic routes that may offer better thermal control is always a good practice. Potential alternatives could involve different leaving groups or a multi-step synthesis with less exothermic individual steps. However, these may come with their own set of challenges, such as lower yields or the need for more expensive reagents.

Experimental Protocol: Dehydrobromination of 1,2,3-Tribromopropane

This protocol provides a general methodology for the synthesis of this compound. Caution: This reaction is potentially exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1,2,3-Tribromopropane

  • Potassium tert-butoxide (or another suitable strong base)

  • Anhydrous diethyl ether (or another suitable inert solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Standard glassware for reaction, workup, and purification

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice bath.

  • Dissolve 1,2,3-tribromopropane in anhydrous diethyl ether in the flask and cool the solution to 0°C with stirring.

  • Dissolve potassium tert-butoxide in anhydrous diethyl ether and load this solution into the dropping funnel.

  • Add the potassium tert-butoxide solution dropwise to the stirred solution of 1,2,3-tribromopropane while maintaining the reaction temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, monitoring the progress by TLC or GC.

  • Slowly quench the reaction by adding cold water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the logic of managing exothermic reactions, the following diagrams are provided.

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1,2,3-tribromopropane in inert solvent C Cool reaction vessel to 0-5°C A->C B Prepare solution of strong base D Slow, dropwise addition of base B->D C->D E Monitor Temperature Continuously D->E Generates Heat F Maintain Temperature at 0-5°C E->F G Stir for 1-2 hours post-addition F->G H Quench with cold water G->H I Extract and wash organic layer H->I J Dry and concentrate I->J K Purify by distillation J->K

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Observe Rapid Temperature Increase Q1 Is base addition ongoing? Start->Q1 A1_Yes Stop Addition Immediately Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is cooling efficient? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Enhance Cooling (e.g., dry ice/acetone) Q2->A2_No No Q3 Is temperature still rising? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider Quenching with weak acid Q3->A3_Yes Yes A3_No Monitor Closely Q3->A3_No No

Caption: Decision tree for managing a thermal runaway event.

purification strategies for high-purity 1,3-Dibromopropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3-dibromopropene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Commercial this compound is typically a mixture of cis and trans isomers.[1] Potential impurities may include unreacted starting materials from its synthesis, such as allyl bromide and hydrogen bromide, or byproducts like 1,2,3-tribromopropane. Isomeric impurities, for instance, 2,3-dibromopropene, could also be present.

Q2: What is the recommended storage procedure for high-purity this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[2]

Q3: Can I use distillation under atmospheric pressure to purify this compound?

A3: While distillation is a primary purification method, it is advisable to perform it under reduced pressure. Similar compounds can decompose or become highly colored upon heating at atmospheric pressure.[3] Fractional distillation is recommended to separate the cis and trans isomers if required, and to remove other volatile impurities.

Q4: How can I monitor the purity of this compound during purification?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective analytical method for assessing the purity of brominated propenes and identifying impurities.[4] This technique can resolve isomers and quantify the abundance of each component.

Q5: My purified this compound is slightly yellow. Does this indicate a significant impurity?

A5: A slight yellow coloration can indicate the presence of minor impurities or slight decomposition. If high purity is critical, redistillation or passing the material through a short column of activated carbon or silica (B1680970) gel may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product is cloudy after aqueous wash Incomplete phase separation or emulsion formation.Allow the mixture to stand for a longer period. If an emulsion persists, add a small amount of brine to break it. Ensure the organic layer is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride before distillation.
Low recovery after distillation Distillation performed at too high a temperature, leading to decomposition. The compound may have been lost in the forerun or tail fractions.Perform distillation under reduced pressure to lower the boiling point. Use a fractionating column to carefully separate the desired product from lower and higher boiling impurities.
Presence of isomeric impurities in the final product Inefficient fractional distillation.Use a longer fractionating column or one with higher theoretical plates. Optimize the reflux ratio during distillation to improve separation.
Product darkens during storage Exposure to light, air, or moisture, leading to decomposition.Store in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The addition of a radical scavenger as a stabilizer might be considered for long-term storage.

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol describes a general procedure for the purification of crude this compound, which may contain acidic impurities and water.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Anhydrous magnesium sulfate or calcium chloride

  • Separatory funnel

  • Distillation apparatus with a fractionating column

  • Vacuum source

Procedure:

  • Aqueous Wash: Transfer the crude this compound to a separatory funnel. Wash the organic layer sequentially with equal volumes of saturated sodium bicarbonate solution and distilled water. Gently invert the funnel to mix the layers and avoid vigorous shaking which can lead to emulsion formation.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride for at least 30 minutes with occasional swirling.

  • Filtration: Filter the dried liquid to remove the drying agent.

  • Fractional Distillation: Set up an apparatus for fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound. The boiling point will depend on the pressure. For a related isomer, 2,3-dibromopropene, the boiling point is 73-76 °C at 75 mm Hg.[3]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for analyzing the purity of this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for separating halogenated hydrocarbons (e.g., DB-5ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Injection Volume: 1 µL (split injection)

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-300 amu

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the chromatogram based on their mass spectra and retention times. The purity is determined by the relative peak area of the this compound isomers compared to the total area of all peaks.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValue
Molecular Formula C₃H₄Br₂
Molecular Weight 199.87 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point Not readily available, but expected to be lower than 1,3-dibromopropane (B121459) (167 °C)
Purity (Typical Commercial Grade) ≥98% (mixture of cis and trans isomers)[1]
Table 2: Example Purification Results
Purification StepPurity (%)Major Impurities
Crude Product 85Starting materials, isomeric impurities
After Aqueous Wash & Drying 90Isomeric impurities
After Fractional Distillation >99Trace isomeric impurities

Note: The purity values in Table 2 are illustrative and can vary depending on the initial quality of the crude product and the efficiency of the purification process.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude this compound wash Aqueous Wash (NaHCO3, H2O) crude->wash dry Drying (MgSO4 or CaCl2) wash->dry filter Filtration dry->filter distill Fractional Distillation (Reduced Pressure) filter->distill pure High-Purity This compound distill->pure logical_relationship cluster_troubleshooting Troubleshooting Logic cluster_solutions_color Discoloration Solutions cluster_solutions_purity Purity Solutions cluster_solutions_yield Yield Solutions start Purification Issue color Product Discoloration start->color low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield storage Check Storage Conditions color->storage redistill Redistill or Treat with Adsorbent color->redistill distillation_check Optimize Distillation low_purity->distillation_check analysis Re-analyze by GC-MS low_purity->analysis technique Review Transfer Techniques low_yield->technique distillation_params Check Distillation Parameters low_yield->distillation_params

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Dibromopropene and 1,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,3-Dibromopropene and 1,2-Dibromopropane (B165211), two structurally similar yet mechanistically distinct organobromine compounds. Understanding their divergent reaction pathways is crucial for selecting the appropriate substrate and optimizing conditions in synthetic chemistry. This comparison is supported by established chemical principles and outlines detailed experimental protocols for their characteristic reactions.

Core Reactivity Profiles: A Tale of Two Structures

The fundamental difference in reactivity between this compound and 1,2-Dibromopropane arises from the distinct chemical environments of their bromine atoms.

This compound is an unsaturated dihalide featuring two dissimilar bromine substituents:

  • An allylic halide at the C-3 position, where the bromine is bonded to an sp³-hybridized carbon adjacent to a double bond.

  • A vinylic halide at the C-1 position, where the bromine is bonded directly to an sp²-hybridized carbon of the double bond.

This arrangement creates a molecule with two reaction centers of vastly different reactivity. The allylic C-Br bond is highly susceptible to nucleophilic substitution (via Sₙ1 or Sₙ2 mechanisms) because the transition state and any potential carbocation intermediate are stabilized by resonance with the adjacent π-bond.[1][2] Conversely, the vinylic C-Br bond is notoriously unreactive towards substitution due to the partial double-bond character arising from resonance and the instability of the resulting vinylic carbocation.[3][4][5]

1,2-Dibromopropane is a saturated vicinal dihalide, meaning it has bromine atoms on adjacent sp³-hybridized carbons. This structure predisposes the molecule to undergo β-elimination reactions (dehydrohalogenation) when treated with a strong base.[6][7] This reaction readily forms a carbon-carbon double bond, yielding various bromopropene isomers. Nucleophilic substitution can be a competing pathway, but elimination is often favored, especially with strong, sterically hindered bases.[8]

Data Presentation: Performance Comparison

The following table summarizes the primary reaction pathways and products for each compound under common conditions.

FeatureThis compound1,2-Dibromopropane
Primary Reaction Type Nucleophilic Substitution (at C-3)β-Elimination (Dehydrohalogenation)
Secondary Reaction Type Limited elimination or substitution at C-1 (requires harsh conditions)Nucleophilic Substitution (competing)
Typical Reagent Nucleophiles (e.g., R-O⁻, CN⁻, R-S⁻, NH₃)Strong Bases (e.g., alcoholic KOH, NaNH₂)
Major Product(s) Allylic substitution products (e.g., 3-alkoxypropenes, 3-cyanopropenes)Mixture of bromopropenes (e.g., 1-bromo-1-propene, 2-bromo-1-propene, 3-bromo-1-propene)[9][10]
Reactive Site C-3 (Allylic position)Both C-1 and C-2 (via H abstraction from adjacent carbons)
Relative Reactivity High at the allylic position, very low at the vinylic position.[4]Moderate to high, favoring elimination over substitution.

Mandatory Visualization

Logical Relationship of Reactivity

The diagram below illustrates the fundamental structural differences that dictate the preferred reaction pathways for each molecule when reacting with a generic nucleophile/base (Nu⁻).

G cluster_0 This compound Reactivity cluster_1 1,2-Dibromopropane Reactivity 13DBP This compound (Allylic & Vinylic Halide) Allylic Allylic C-Br Bond (Reactive) 13DBP->Allylic Vinylic Vinylic C-Br Bond (Unreactive) 13DBP->Vinylic SN Nucleophilic Substitution (Sₙ1 / Sₙ2) Allylic->SN  Major Pathway 12DBP 1,2-Dibromopropane (Vicinal Dihalide) Vicinal Adjacent C-Br Bonds 12DBP->Vicinal E2 β-Elimination (Dehydrohalogenation) Vicinal->E2  Major Pathway

Core reactivity pathways of the two isomers.
Experimental Workflow: Dehydrohalogenation of 1,2-Dibromopropane

This diagram outlines the typical laboratory procedure for the elimination reaction of 1,2-Dibromopropane.

G Start Start Setup Equip flask with reflux condenser and stir bar Start->Setup Reagents Charge flask with alcoholic KOH solution and 1,2-Dibromopropane Setup->Reagents Heat Heat mixture to reflux (e.g., 80°C) for a defined period (e.g., 2h) Reagents->Heat Cool Cool reaction mixture to room temperature Heat->Cool Workup Perform aqueous workup: Dilute with water, extract with organic solvent Cool->Workup Dry Dry organic layer with anhydrous MgSO₄, filter Workup->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify product via fractional distillation Concentrate->Purify End End Purify->End

Workflow for elimination reaction.

Experimental Protocols

Protocol 1: Dehydrohalogenation of 1,2-Dibromopropane

This protocol describes a typical β-elimination reaction using a strong base.[7][11]

Objective: To synthesize a mixture of bromopropenes from 1,2-dibromopropane via an E2 elimination.

Materials:

  • 1,2-Dibromopropane

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (anhydrous)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of ethanolic potassium hydroxide by dissolving KOH (1.1 equivalents) in anhydrous ethanol with gentle warming.

  • Reaction: Cool the basic solution to room temperature. Add 1,2-dibromopropane (1.0 equivalent) dropwise to the flask while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC) if appropriate standards are available.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer with brine to remove residual ethanol and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of bromopropene isomers, can be purified by fractional distillation.

Protocol 2: Nucleophilic Substitution on this compound

This protocol describes a representative Sₙ2 reaction at the highly reactive allylic position of this compound.

Objective: To synthesize 3-methoxy-1-bromopropene via nucleophilic substitution.

Materials:

  • (Z/E)-1,3-Dibromopropene

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, stir plate, separatory funnel

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol. Cool the solution to 0°C in an ice bath.

  • Reaction: While stirring, add (Z/E)-1,3-dibromopropene (1.05 equivalents) dropwise to the cooled methoxide solution. The bromine at the vinylic position will remain unreacted.

  • Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete within a few hours.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product.

  • Purification: The crude 3-methoxy-1-bromopropene can be purified by column chromatography on silica (B1680970) gel if necessary.

References

Differentiating 1,3-Dibromopropene from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data provides a robust framework for the unambiguous differentiation of 1,3-dibromopropene from its structural isomers. This guide offers a comprehensive comparison of their spectroscopic signatures, supported by experimental protocols, to aid researchers in identifying these closely related compounds.

The isomers of dibromopropene, including 1,1-dibromopropene, 1,2-dibromopropene, 2,3-dibromopropene, 3,3-dibromopropene, and the (E) and (Z) isomers of this compound, present a significant analytical challenge due to their identical molecular weight and elemental composition. However, their distinct structural arrangements give rise to unique spectroscopic fingerprints that allow for their individual identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers, facilitating a clear and objective comparison.

¹H NMR Spectral Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers by analyzing the chemical shift, multiplicity (splitting pattern), and coupling constants of the protons in each molecule.

CompoundChemical Shift (δ) ppm & MultiplicityAssignment
(E)-1,3-Dibromopropene ~6.4 (dt), ~6.2 (dt), ~4.0 (d)=CHBr, =CH-, -CH₂Br
(Z)-1,3-Dibromopropene ~6.5 (dt), ~6.3 (dt), ~4.1 (d)=CHBr, =CH-, -CH₂Br
1,1-Dibromopropene ~6.0 (q), ~2.1 (d)=CH-, -CH₃
1,2-Dibromopropene ~6.8 (s), ~2.4 (s)=CHBr, -CH₃
2,3-Dibromopropene ~5.8 (s), ~5.6 (s), ~4.2 (s)=CH₂, =CH₂, -CH₂Br
3,3-Dibromopropene ~6.2 (t), ~5.9 (d)=CH-, =CH₂

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information on the different carbon environments within each isomer.

CompoundChemical Shift (δ) ppmAssignment
(E)-1,3-Dibromopropene ~129, ~115, ~33=CH-, =CHBr, -CH₂Br
(Z)-1,3-Dibromopropene ~128, ~114, ~32=CH-, =CHBr, -CH₂Br
1,1-Dibromopropene ~135, ~88, ~25=CH-, =CBr₂, -CH₃
1,2-Dibromopropene ~125, ~100, ~22=C(Br)CH₃, =CHBr
2,3-Dibromopropene ~128, ~90, ~38=CH₂, =C(Br)-, -CH₂Br
3,3-Dibromopropene ~135, ~85, ~125-CH=, =CBr₂, =CH₂
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is useful for identifying characteristic vibrational modes of functional groups, particularly the C=C double bond and C-Br bonds.

CompoundKey IR Absorption Bands (cm⁻¹)Assignment
This compound (mixture of isomers) ~3080, ~1620, ~950, ~700=C-H stretch, C=C stretch, =C-H bend, C-Br stretch
1,1-Dibromopropene ~3050, ~1610, ~890, ~690=C-H stretch, C=C stretch, =C-H bend, C-Br stretch
2,3-Dibromopropene ~3100, ~1630, ~910, ~680=C-H stretch, C=C stretch, =C-H bend, C-Br stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All isomers will exhibit a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio). Differentiation arises from the unique fragmentation patterns.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Dibromopropene Isomers 198/200/202Fragments corresponding to the loss of Br (m/z 119/121) and subsequent fragmentations.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of dibromopropene isomer

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the dibromopropene isomer in approximately 0.6-0.7 mL of deuterated solvent in a clean NMR tube. Add a small amount of TMS as an internal standard.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-12 ppm.

    • Use a standard pulse sequence (e.g., 90° pulse).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional group vibrations.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample of dibromopropene isomer

  • ATR (Attenuated Total Reflectance) accessory or salt plates (e.g., NaCl)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates.

  • Sample Application: Apply a small drop of the liquid sample onto the ATR crystal or between two salt plates.

  • Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically process the spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Helium carrier gas

  • Sample of dibromopropene isomer dissolved in a volatile solvent (e.g., dichloromethane)

Procedure:

  • Sample Injection: Inject a small volume of the diluted sample into the GC inlet.

  • Chromatographic Separation: The GC will separate the components of the sample before they enter the mass spectrometer.

  • Ionization: As the sample elutes from the GC column, it is ionized, typically by electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for differentiating the isomers of dibromopropene using the spectroscopic data.

Spectroscopic_Differentiation cluster_start Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Unknown Unknown Dibromopropene Isomer NMR ¹H & ¹³C NMR Unknown->NMR Analyze IR IR Spectroscopy Unknown->IR Analyze MS Mass Spectrometry Unknown->MS Analyze NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data Provides IR_Data C=C Stretch C-H Bends C-Br Stretch IR->IR_Data Provides MS_Data Molecular Ion Isotope Pattern Fragmentation MS->MS_Data Provides Isomer_ID Identified Isomer NMR_Data->Isomer_ID Correlate & Compare IR_Data->Isomer_ID Correlate & Compare MS_Data->Isomer_ID Correlate & Compare

Caption: Workflow for spectroscopic differentiation of dibromopropene isomers.

Validating the Structure of 1,3-Dibromopropene: A Comparative Guide Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 1,3-dibromopropene against its structural isomers. Detailed experimental protocols and data interpretation are included to aid in the unambiguous structural validation of this compound.

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the validation of the this compound structure by comparing its experimental ¹H and ¹³C NMR data with those of its potential isomers.

Distinguishing this compound from its Isomers

The molecular formula C₃H₄Br₂ can represent several structural isomers in addition to this compound. The most common of these are 1,1-dibromopropene, 1,2-dibromopropene, 2,3-dibromopropene, and 3,3-dibromopropene. Each of these compounds will exhibit a unique set of signals in its ¹H and ¹³C NMR spectra, allowing for clear differentiation.

The key to structural validation lies in the careful analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J). These parameters are highly sensitive to the electronic environment and spatial arrangement of the nuclei.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its isomers. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data Comparison of Dibromopropene Isomers

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(E)-1,3-Dibromopropene H1~6.4dtJ(H1,H2) = 13.5, J(H1,H3) = 1.0
H2~6.2dtJ(H2,H1) = 13.5, J(H2,H3) = 7.0
H3~4.0ddJ(H3,H2) = 7.0, J(H3,H1) = 1.0
2,3-Dibromopropene H1a6.03dJ = 2.1
H1b5.63dJ = 2.1
H34.19s
1,1-Dibromopropene H2~6.0qJ = 7.0
H3~2.5dJ = 7.0
1,2-Dibromopropene H1~6.5s
H3~2.6s

Table 2: ¹³C NMR Spectral Data Comparison of Dibromopropene Isomers

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (mixture of cis and trans) C1~110-115
C2~130-135
C3~30-35
2,3-Dibromopropene C1123.4
C2128.5
C336.9
1,1-Dibromopropene C1~85
C2~135
C3~30
1,2-Dibromopropene C1~110
C2~120
C3~25

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for liquid samples like dibromopropene isomers.

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like dibromopropenes. Ensure the solvent is of high purity to avoid interfering signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Before data acquisition, the magnetic field homogeneity must be optimized by a process called shimming, using the deuterium (B1214612) signal of the solvent for locking.

  • The probe should be tuned to the resonance frequencies of ¹H and ¹³C to maximize signal-to-noise.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width: Approximately 0-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phase and baseline corrections are applied to obtain a clean spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

Logical Workflow for Structure Validation

The process of validating the structure of this compound using NMR data follows a logical workflow that involves comparing the experimental data with the expected patterns for all possible isomers.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Isomer Comparison cluster_3 Structure Validation Sample Purified C3H4Br2 Sample NMR_Acquisition Acquire 1H and 13C NMR Spectra Sample->NMR_Acquisition Experimental_Data Experimental NMR Data (Chemical Shifts, Multiplicities, Coupling Constants) NMR_Acquisition->Experimental_Data Comparison Compare Experimental Data with Expected Spectra Experimental_Data->Comparison Isomer_1 Expected Spectra for This compound Isomer_1->Comparison Isomer_2 Expected Spectra for Alternative Isomers (1,1-, 1,2-, 2,3-, 3,3-) Isomer_2->Comparison Validation Structure Validated as This compound Comparison->Validation Match Mismatch Mismatch with Alternative Isomers Comparison->Mismatch No Match

Caption: Workflow for the validation of this compound structure using NMR spectroscopy.

By systematically comparing the acquired NMR data with the expected spectral patterns for each isomer, a confident and unambiguous structural assignment of this compound can be achieved. This rigorous approach is essential for ensuring the identity and purity of compounds in research and development settings.

A Comparative Analysis of Brominating Agents for 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,3-dibromopropane (B121459) from 1,3-propanediol (B51772) is a critical step in the development of various pharmaceutical intermediates and active ingredients. This guide provides a comparative study of common brominating agents, supported by experimental data, to aid in the selection of the most suitable method for this transformation.

The conversion of 1,3-propanediol to 1,3-dibromopropane involves the substitution of two hydroxyl groups with bromine atoms. Several reagents can accomplish this, each with distinct advantages and disadvantages regarding yield, reaction conditions, and side-product formation. The most frequently employed methods include the use of hydrobromic acid (often generated in situ), phosphorus tribromide (PBr₃), and the Appel reaction.

Data Presentation: Performance of Brominating Agents

The following table summarizes the quantitative data for the dibromination of 1,3-propanediol using different brominating agents.

Brominating Agent/SystemReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Hydrobromic Acid (in situ)Sodium Bromide (NaBr), Sulfuric Acid (H₂SO₄)Water2 hours (reflux)Reflux81-85%[1][2]
Phosphorus TribromidePBr₃Dichloromethane (B109758) (DCM)Not SpecifiedNot SpecifiedGood (qualitative)[3]
Appel Reaction VariantTriphenyl Phosphite (P(OPh)₃), Bromine (Br₂)Not SpecifiedNot SpecifiedNot Specified>90%[3]
Appel ReactionTriphenylphosphine (B44618) (PPh₃), Carbon Tetrabromide (CBr₄)Dichloromethane (DCM)Not SpecifiedNot SpecifiedPotentially low (~40% for diols)[4]

Experimental Protocols

Bromination using Sodium Bromide and Sulfuric Acid

This is a widely used and cost-effective method for the preparation of 1,3-dibromopropane.[1][2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 1,3-propanediol, sodium bromide, and water is prepared.

  • Concentrated sulfuric acid is added dropwise to the stirred mixture. An exothermic reaction occurs, generating hydrobromic acid in situ.

  • After the addition is complete, the reaction mixture is heated to reflux for approximately 2 hours.

  • The 1,3-dibromopropane is then isolated by distillation.

  • The crude product is washed successively with water, concentrated sulfuric acid, and a sodium bicarbonate solution to remove impurities.

  • The final product is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by distillation.[2]

Bromination using Phosphorus Tribromide

Phosphorus tribromide is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides, generally providing good yields with a reduced likelihood of carbocation rearrangements compared to hydrobromic acid.[5][6]

General Procedure:

  • 1,3-Propanediol is dissolved in an inert solvent, such as dichloromethane (DCM), in a reaction vessel.

  • The solution is cooled in an ice bath.

  • Phosphorus tribromide is added dropwise to the cooled solution with stirring.

  • The reaction is typically stirred at a low temperature for a period, after which it may be allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) and brine.

  • The organic layer is dried over a drying agent and the solvent is removed under reduced pressure to yield the crude 1,3-dibromopropane, which can be further purified by distillation.

Bromination using the Appel Reaction

The Appel reaction provides a mild method for converting alcohols to alkyl halides using a phosphine (B1218219) and a tetrahalomethane.[7][8] While it can be effective for mono-alcohols, its application to diols may result in lower yields due to competing intramolecular side reactions.[4]

General Procedure:

  • Triphenylphosphine and 1,3-propanediol are dissolved in a dry, aprotic solvent like dichloromethane (DCM) in a reaction flask under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • A solution of carbon tetrabromide in DCM is added dropwise to the stirred mixture.

  • The reaction is stirred at a low temperature and then allowed to warm to room temperature.

  • The reaction mixture is typically filtered to remove the triphenylphosphine oxide byproduct.

  • The filtrate is washed with water and brine, dried over a drying agent, and the solvent is evaporated.

  • The crude product is then purified, usually by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

The selection of an appropriate brominating agent is a critical decision in the synthesis of 1,3-dibromopropane. The following diagram illustrates the logical workflow for choosing a suitable method based on key experimental considerations.

Brominating_Agent_Selection Start Select Brominating Agent for 1,3-Propanediol Yield Desired Yield Start->Yield Cost Cost Consideration Start->Cost Safety Safety & Handling Start->Safety HighYield High Yield (>80%) Yield->HighYield High ModerateYield Moderate to Good Yield Yield->ModerateYield Moderate LowCost Low Cost Cost->LowCost ModerateCost Moderate Cost & Handling Cost->ModerateCost Corrosive Corrosive Acid Safety->Corrosive MoistureSensitive Moisture Sensitive Safety->MoistureSensitive HBr HBr (in situ) PBr3 PBr3 Appel Appel Reaction HighYield->HBr HighYield->PBr3 Potentially ModerateYield->Appel Potentially LowCost->HBr ModerateCost->PBr3 ModerateCost->Appel Corrosive->HBr MoistureSensitive->PBr3 MoistureSensitive->Appel

Caption: Decision workflow for selecting a brominating agent.

Conclusion

The choice of brominating agent for the conversion of 1,3-propanediol to 1,3-dibromopropane is a multifactorial decision. The in situ generation of hydrobromic acid from sodium bromide and sulfuric acid stands out as a high-yielding and cost-effective method, making it a common choice for large-scale synthesis. Phosphorus tribromide offers a reliable alternative, often with good yields and fewer side reactions, though it requires more careful handling due to its reactivity with moisture. The Appel reaction, while versatile, may not be the most efficient for diols like 1,3-propanediol due to the potential for lower yields. Researchers should carefully consider the factors of yield, cost, safety, and scalability when selecting the optimal bromination strategy for their specific application.

References

Assessing the Purity of Synthesized 1,3-Dibromopropene: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized reagents is paramount for the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of synthesized 1,3-Dibromopropene. Detailed experimental protocols and supporting data are presented to assist in selecting the most suitable analytical strategy.

Introduction to Purity Assessment of this compound

This compound is a halogenated alkene that can be synthesized via mechanisms such as the free radical addition of hydrogen bromide to allyl bromide. The purity of the final product is critical, as impurities can lead to undesirable side reactions and impact the yield and quality of subsequent products. Potential impurities may include unreacted starting materials (e.g., allyl bromide), isomers (e.g., 1,2-dibromopropene, cis/trans isomers), and other byproducts. GC-MS is a powerful and widely adopted technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.

Data Presentation: Purity Analysis Comparison

The following table summarizes the performance of GC-MS compared to Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound.

FeatureGC-MSNMR SpectroscopyHPLC
Principle Separation by volatility and polarity, followed by mass-based identification and quantification.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation, providing structural and quantitative information.Separation based on partitioning between a mobile and stationary phase.
Primary Use Identification and quantification of volatile impurities and the main component.Structural elucidation and quantification of the main component and major impurities.Analysis of non-volatile or thermally labile impurities.
Sensitivity High (ng to pg level).Moderate to low (mg to µg level).Moderate to high (µg to ng level).
Selectivity High, based on both retention time and mass-to-charge ratio.High, based on unique chemical shifts for different protons/carbons.Moderate to high, dependent on column and mobile phase selection.
Quantitative Accuracy Good, requires calibration with a standard.Excellent, can be used for absolute quantification (qNMR).Good, requires calibration with a standard.
Identified Impurities Allyl bromide, 1,2-dibromopropene, other volatile byproducts.Isomers, structurally similar impurities.Non-volatile byproducts, degradation products.
Limitations Not suitable for non-volatile or thermally labile compounds. Co-eluting species can be challenging to resolve without high-resolution mass spectrometry.Lower sensitivity compared to GC-MS. Complex spectra with overlapping signals can be difficult to interpret.May require a chromophore for UV detection. Lower resolution for complex volatile mixtures compared to capillary GC.

Experimental Protocols

GC-MS Analysis of this compound: An Experimental Protocol

This protocol details a standard method for the purity assessment of synthesized this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or hexane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • The purity of this compound is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should exhibit a characteristic molecular ion peak (m/z 198, 200, 202) and fragmentation pattern. The presence of two bromine atoms results in a distinctive isotopic pattern for bromine-containing fragments.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate TIC detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Components integrate->identify quantify Quantify Purity identify->quantify report report quantify->report Final Report

Caption: GC-MS Workflow for Purity Assessment of this compound.

Purity_Assessment_Comparison cluster_main Synthesized this compound cluster_methods Purity Assessment Methods cluster_info Information Obtained Compound Crude Product GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR HPLC HPLC Compound->HPLC GCMS_Info Volatile Impurity Profile & Purity (%) GCMS->GCMS_Info NMR_Info Structural Confirmation & Molar Ratio of Impurities NMR->NMR_Info HPLC_Info Non-Volatile Impurity Profile HPLC->HPLC_Info

Caption: Comparison of GC-MS with Alternative Purity Assessment Methods.

Conclusion and Recommendations

The purity assessment of synthesized this compound is reliably achieved using GC-MS. This method provides excellent sensitivity and selectivity for the detection and identification of volatile impurities that are likely to be present from the synthesis, such as unreacted starting materials and isomeric byproducts. While NMR spectroscopy offers invaluable structural confirmation and an alternative quantification method, and HPLC may be useful for identifying any non-volatile impurities, GC-MS remains a primary and highly effective technique for routine purity analysis of this compound. For a comprehensive characterization, a multi-technique approach combining GC-MS with NMR is recommended.

A Comparative Guide to Alternative Synthetic Routes for 1,3-Dibromopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Dibromopropene is a valuable bifunctional building block in organic synthesis, utilized in the construction of a variety of molecular frameworks. Its two reactive bromine atoms, situated at allylic and vinylic positions, offer differential reactivity for sequential functionalization. This guide provides a comparative overview of alternative synthetic routes to this compound, presenting experimental data, detailed protocols, and reaction pathway diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached from several precursors, each with its own set of advantages and disadvantages in terms of yield, selectivity, and experimental complexity. Below is a summary of two prominent methods: the allylic bromination of allyl bromide and the dehydrobromination of 1,2,3-tribromopropane (B147538).

Synthetic Route Starting Material Reagents Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Allylic Bromination Allyl bromide (3-Bromopropene)N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO)CCl4, RefluxModerateReadily available starting material, Relatively mild conditionsFormation of byproducts, Potential for over-bromination
Dehydrobromination-Isomerization 1,2,3-TribromopropanePotassium hydroxide (B78521) (KOH)Ethanol (B145695), RefluxGood (for 2,3-isomer)High yield of the initial dibromopropene isomerRequires a subsequent isomerization step to obtain the desired 1,3-isomer, which can be complex

Experimental Protocols

Allylic Bromination of Allyl Bromide

This method relies on the free-radical bromination of allyl bromide at the allylic position using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO).

Experimental Workflow:

start Start reagents Mix Allyl Bromide, NBS, and BPO in CCl4 start->reagents reflux Reflux the Mixture reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide (B58015) cool->filter wash Wash with Na2S2O3 (aq) and Water filter->wash dry Dry with MgSO4 wash->dry distill Fractional Distillation dry->distill product This compound distill->product

Experimental workflow for allylic bromination.

Materials:

  • Allyl bromide (3-bromopropene)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Aqueous sodium thiosulfate (B1220275) (Na2S2O3)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve allyl bromide in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

  • Heat the mixture to reflux. The reaction is typically initiated by light or heat.

  • Monitor the reaction progress by observing the consumption of the dense NBS, which is replaced by the less dense succinimide that floats on top of the CCl4.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation to obtain this compound.

Dehydrobromination of 1,2,3-Tribromopropane followed by Isomerization

This two-step approach first involves the elimination of one equivalent of hydrogen bromide from 1,2,3-tribromopropane to yield a mixture of dibromopropenes, primarily the 2,3-isomer. Subsequent isomerization is then required to obtain the desired this compound.

Reaction Pathway:

start 1,2,3-Tribromopropane step1 Dehydrobromination (e.g., KOH, EtOH) start->step1 intermediate 2,3-Dibromopropene (B1205560) (major product) step1->intermediate step2 Isomerization (e.g., acid or base catalyst) intermediate->step2 product This compound step2->product

Two-step synthesis via dehydrobromination and isomerization.

Materials:

  • 1,2,3-Tribromopropane

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol or other suitable solvent

  • Distillation apparatus

  • Isomerization catalyst (e.g., acid or base, specific conditions need to be optimized)

Procedure:

Step 1: Dehydrobromination

  • In a round-bottom flask, dissolve 1,2,3-tribromopropane in ethanol.

  • Slowly add a solution of potassium hydroxide in ethanol to the flask while stirring.

  • Heat the mixture to reflux to promote the elimination reaction.

  • Monitor the reaction by techniques such as TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated potassium bromide.

  • Remove the ethanol under reduced pressure.

  • The crude product, primarily containing 2,3-dibromopropene, can be purified by distillation. A detailed protocol from Organic Syntheses describes the synthesis of 2,3-dibromopropene from 1,2,3-tribromopropane using sodium hydroxide, with yields ranging from 74-84%.[1]

Step 2: Isomerization The isomerization of 2,3-dibromopropene to this compound is a less commonly documented procedure and may require significant optimization. It can potentially be achieved under acidic or basic conditions, or through photochemical methods. The specific conditions, including catalyst, temperature, and reaction time, would need to be determined experimentally to achieve a favorable equilibrium and yield of the desired 1,3-isomer.

Concluding Remarks

The choice of a synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The allylic bromination of allyl bromide offers a more direct, one-step synthesis, though it may present challenges in purification and yield optimization due to the formation of byproducts. The dehydrobromination of 1,2,3-tribromopropane provides a high yield of a dibromopropene isomer, but necessitates a subsequent, and potentially challenging, isomerization step to obtain the target this compound. Researchers should carefully evaluate these factors when planning their synthetic strategy.

References

Navigating the Synthesis of 1,3-Dibromopropene: A Cost-Benefit Analysis of Potential Routes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Direct and high-yield synthesis routes for 1,3-dibromopropene are not well-documented in readily accessible literature, suggesting potential challenges in its preparation and isolation. This guide explores two plausible synthetic strategies, highlighting their potential benefits and drawbacks. The dehydrobromination of 1,2,3-tribromopropane (B147538) offers a route from a readily available starting material; however, regioselectivity of the elimination is a critical concern, with the potential for the formation of isomeric dibromopropenes. The bromination of allene (B1206475) presents a more direct approach, but controlling the regioselectivity of the bromine addition is a significant hurdle, and the cost and handling of allene gas require careful consideration.

Comparative Analysis of Synthetic Methods

MetricMethod 1: Dehydrobromination of 1,2,3-TribromopropaneMethod 2: Bromination of Allene
Starting Material Cost 1,2,3-Tribromopropane: ~$0.38 - $2.78 per gramAllene: ~$5.95 - $56.71 per gram
Plausible Yield Expected to be moderate to good, but regioselectivity is a major concern. Yields for the analogous synthesis of 2,3-dibromopropene (B1205560) are reported in the range of 74-84%.[1]Highly dependent on the regioselectivity of the bromine addition. No specific yields for this compound are readily available.
Key Benefits - Readily available and relatively inexpensive starting material.- Well-understood reaction class (dehydrohalogenation).- Atom-economical addition reaction.- Potentially a more direct route.
Key Drawbacks - Lack of a specific protocol for this compound.- High potential for the formation of isomeric byproducts (e.g., 2,3-dibromopropene, bromopropynes), complicating purification.- Use of a strong base is required.- Allene is a gas, requiring specialized handling.- Higher cost of starting material.- Lack of a specific and reliable experimental protocol.- Potential for the formation of 1,2-dibromopropene and other addition products.
Safety Considerations 1,2,3-Tribromopropane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong bases are corrosive.Allene is a flammable gas. Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate safety measures.

Proposed Synthetic Pathways and Methodologies

The following sections detail the proposed experimental approaches for the two synthetic methods. It is crucial to note that these are based on general principles and analogous reactions, and significant optimization would be required.

Method 1: Dehydrobromination of 1,2,3-Tribromopropane

This method involves the elimination of one equivalent of hydrogen bromide from 1,2,3-tribromopropane using a base. The choice of base and reaction conditions will be critical in influencing the regioselectivity of the elimination to favor the formation of the desired 1,3-isomer over other possible products.

dehydrobromination start 1,2,3-Tribromopropane base Base (e.g., KOH, NaOEt) start->base - HBr product This compound base->product side_product1 2,3-Dibromopropene base->side_product1 side_product2 Bromopropynes base->side_product2 purification Purification (e.g., Fractional Distillation) product->purification side_product1->purification side_product2->purification

Figure 1. Proposed dehydrobromination pathway.

Experimental Protocol (Hypothetical):

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and an addition funnel. The flask is charged with 1,2,3-tribromopropane and a suitable high-boiling solvent (e.g., ethanol).

  • Reagent Addition: A solution of a strong base (e.g., potassium hydroxide (B78521) in ethanol) is added dropwise from the addition funnel to the stirred solution of 1,2,3-tribromopropane at a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux for a specified period to drive the elimination reaction.

  • Workup: After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product, likely a mixture of isomeric dibromopropenes, is purified by fractional distillation to isolate the this compound.

Method 2: Bromination of Allene

This approach involves the electrophilic addition of bromine to allene. The challenge in this synthesis lies in controlling the regioselectivity of the bromine addition to yield the 1,3-adduct as the major product. The reaction of bromine with allenes can lead to various products, including 1,2- and 1,3-dibromopropenes.

bromination start Allene reagent Bromine (Br2) start->reagent + Br2 product This compound reagent->product side_product 1,2-Dibromopropene reagent->side_product purification Purification (e.g., Fractional Distillation) product->purification side_product->purification

Figure 2. Proposed bromination of allene pathway.

Experimental Protocol (Hypothetical):

  • Reaction Setup: A three-necked flask equipped with a gas inlet tube, a low-temperature thermometer, a dropping funnel, and a magnetic stirrer would be required. The system should be maintained under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: A solution of bromine in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is prepared in the dropping funnel. The reaction flask is charged with the same solvent and cooled to a low temperature (e.g., -78 °C).

  • Gas Addition: Allene gas is bubbled through the cooled solvent in the reaction flask.

  • Bromine Addition: The bromine solution is added dropwise to the allene solution at a controlled rate, maintaining the low temperature.

  • Workup: Upon completion of the reaction, the mixture is carefully quenched, for example, with a solution of sodium thiosulfate (B1220275) to remove any excess bromine. The organic layer is then washed with water and brine, dried, and the solvent evaporated.

  • Purification: The resulting mixture of dibromopropene isomers would require careful separation, likely via fractional distillation.

Cost-Benefit Analysis

Method 1: Dehydrobromination of 1,2,3-Tribromopropane

  • Cost: The primary cost is associated with the starting material, 1,2,3-tribromopropane. Prices can range from approximately $0.38 to $2.78 per gram, depending on the supplier and purity. The cost of a strong base like potassium hydroxide is relatively low.

  • Benefit: The major benefit is the lower cost of the starting material. However, the potential for a low yield of the desired isomer and the costs associated with a potentially difficult purification process could offset this initial advantage.

Method 2: Bromination of Allene

  • Cost: Allene is a significantly more expensive starting material, with prices ranging from approximately $5.95 to $56.71 per gram. The cost of bromine is moderate.

  • Benefit: This method is more direct. If conditions can be optimized to favor the formation of this compound, it could potentially be a more efficient synthesis in terms of steps and atom economy. However, the high cost of allene and the uncertainty of the yield make this a higher-risk, higher-reward option.

Conclusion and Recommendations

The synthesis of this compound appears to be a challenging endeavor due to the lack of well-established and high-yielding procedures. For research and development purposes where small quantities are required and cost is a secondary concern, exploring the bromination of allene with careful control of reaction conditions to influence regioselectivity may be a viable, albeit speculative, approach.

For larger-scale synthesis where cost is a significant factor, the dehydrobromination of 1,2,3-tribromopropane is a more economically attractive starting point. However, significant process development would be necessary to optimize the reaction conditions for the preferential formation of this compound and to develop an efficient purification strategy to isolate it from its isomers.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the required scale, purity, and available resources for process development and optimization. Both potential pathways presented here require substantial experimental investigation to be considered viable and efficient methods for the synthesis of this compound.

References

Navigating the Synthetic Utility of 1,3-Dibromopropene: A Guide to its Potential Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a notable scarcity of specific applications for 1,3-dibromopropene in organic synthesis, with the more saturated analogue, 1,3-dibromopropane (B121459), being a far more commonly cited reagent. However, the unique bifunctional nature of this compound, possessing both a vinyl bromide and an allyl bromide moiety, suggests a versatile reactivity profile. This guide explores the potential synthetic applications of this compound by drawing comparisons with the known reactivity of its constituent functional groups and related compounds. While specific quantitative data and detailed experimental protocols for this compound are limited, this review provides a framework for its potential use in the synthesis of complex organic molecules, particularly in the construction of carbocyclic and heterocyclic systems.

Introduction to a Bifunctional Reagent

This compound is a halogenated alkene that presents two distinct electrophilic centers amenable to a variety of organic transformations. The presence of a vinyl bromide offers a handle for transition-metal-catalyzed cross-coupling reactions, while the allylic bromide is susceptible to nucleophilic substitution. This dual reactivity makes this compound a potentially valuable three-carbon building block for the introduction of a propenyl unit into organic scaffolds. The primary challenge in harnessing its synthetic potential lies in achieving selective reaction at one of the two reactive sites.

Potential Applications and Reaction Methodologies

Palladium-Catalyzed Cross-Coupling Reactions at the Vinylic Position

The vinyl bromide functionality of this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings could potentially be employed to functionalize the vinylic position.

A key consideration in these reactions is the relative reactivity of the vinyl versus the allyl bromide. Oxidative addition of palladium(0) to the vinyl C-Br bond is a critical step in many of these catalytic cycles. The rate of this addition to vinyl bromides has been studied and compared to other organic halides.[1] In general, the reactivity order for palladium-catalyzed couplings is I > Br > OTf >> Cl > F.[2]

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameNucleophileCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Organoboron ReagentPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Phosphine-based (e.g., PPh₃, SPhos)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene (B28343), Dioxane, THF, WaterRoom Temp. to 120
Stille Organotin ReagentPd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, AsPh₃Not always requiredTHF, Dioxane, Toluene50 to 120
Heck AlkenePd(OAc)₂, PdCl₂Phosphine-based (e.g., P(o-tol)₃)Et₃N, K₂CO₃DMF, Acetonitrile80 to 140
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Cu(I) co-catalyst, Et₃N, PiperidineTHF, DMFRoom Temp. to 100

This table represents general conditions and would require optimization for reactions with this compound.

Palladium_Cross_Coupling This compound This compound Vinyl-Pd(II)-Br Vinyl-Pd(II)-Br Complex This compound->Vinyl-Pd(II)-Br Pd(0)Ln Pd(0)Ln Pd(0)Ln Pd(0)Ln->Vinyl-Pd(II)-Br Oxidative_Addition Oxidative Addition Vinyl-Pd(II)-R Vinyl-Pd(II)-R Complex Vinyl-Pd(II)-Br->Vinyl-Pd(II)-R Nucleophile Nucleophile Nucleophile (e.g., R-B(OH)2, R-SnBu3) Nucleophile->Vinyl-Pd(II)-R Transmetalation Transmetalation Vinyl-Pd(II)-R->Pd(0)Ln Coupled_Product Coupled Product Vinyl-Pd(II)-R->Coupled_Product Reductive Elimination Reductive_Elimination Reductive Elimination

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for example potassium carbonate (2.0 equivalents).

  • Add the solvent (e.g., a mixture of toluene and water).

  • To this mixture, add this compound (1.0 equivalent) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic Substitution at the Allylic Position

The allylic bromide in this compound is a reactive site for SN2 reactions with a variety of nucleophiles. This allows for the introduction of carbon, nitrogen, oxygen, and sulfur-containing functional groups at the C-3 position. A procedure from Organic Syntheses details the reaction of 2,3-dibromopropene (B1205560) with aqueous ethylamine, suggesting that similar reactions with this compound are feasible.[3]

Table 2: Potential Nucleophilic Substitution Reactions of this compound

NucleophileProduct TypeReagents and Conditions
Malonates Allylic AlkylationNaH, THF, reflux
Amines Allylic AminationR₂NH, base (e.g., K₂CO₃), solvent (e.g., acetonitrile)
Thiolates Allylic ThioetherificationRSH, base (e.g., NaH), THF
Alkoxides Allylic EtherificationROH, base (e.g., NaH), THF

This table represents general conditions and would require optimization for reactions with this compound.

Allylic_Substitution This compound This compound Substituted_Product Allylically Substituted Product This compound->Substituted_Product Leaving_Group Br⁻ This compound->Leaving_Group Nucleophile Nucleophile (e.g., R₂NH, RO⁻, RS⁻, R₂CuLi) SN2_Reaction SN2 Reaction Nucleophile->SN2_Reaction SN2_Reaction->Substituted_Product

Experimental Protocol: General Procedure for Allylic Alkylation with a Malonate Ester

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of diethyl malonate (1.0 equivalent) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 equivalent) in THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or GC-MS.

  • After completion, cool the reaction to 0 °C and quench cautiously with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Comparison with Alternative Reagents

For many of the potential applications of this compound, more common and well-documented alternative reagents exist.

  • For three-carbon cyclizations: 1,3-dibromopropane is the standard reagent for the formation of cyclobutane (B1203170) rings via reaction with active methylene (B1212753) compounds.[4]

  • For allylation: Allyl bromide is the most common and cost-effective reagent for introducing an allyl group.

  • For vinylation: Vinyl bromides and triflates are widely used in cross-coupling reactions. For the introduction of a three-carbon chain with a terminal alkyne, propargyl bromide is often employed.

The potential advantage of this compound would lie in its ability to act as a bifunctional building block, allowing for sequential or one-pot reactions at its two distinct reactive centers.

Conclusion

While the dedicated literature on the applications of this compound is sparse, its chemical structure suggests a range of potential uses in organic synthesis. As a bifunctional molecule containing both a vinyl and an allyl bromide, it could serve as a valuable three-carbon synthon. The exploration of its reactivity in palladium-catalyzed cross-coupling and nucleophilic substitution reactions could unveil novel synthetic pathways. However, for researchers and drug development professionals, the use of more established and well-characterized reagents for similar transformations is currently the more pragmatic approach. Further investigation into the selective reactivity of this compound is warranted to fully unlock its synthetic potential.

References

Comparative Analysis of Reaction Kinetics for 1,3-Dibromopropene Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the reaction kinetics of 1,3-dibromopropene in nucleophilic substitution reactions. Due to the presence of a carbon-carbon double bond, this compound exhibits complex reactivity, often leading to a mixture of products through direct and allylic substitution pathways. This document aims to objectively compare its performance with alternative substrates where data is available and provides supporting experimental data for a clearer understanding of its kinetic behavior.

Introduction to this compound Reactivity

This compound is a haloalkene with two bromine atoms, making it a versatile substrate for various nucleophilic substitution reactions. Its structure, featuring a double bond in conjugation with a leaving group, allows for two primary substitution mechanisms: direct substitution (SN2) at the saturated carbon and allylic substitution (SN2'), often with rearrangement. The ratio of these products is highly dependent on the nature of the nucleophile, the solvent, and the specific isomer (cis or trans) of the this compound used.

Data Presentation: Quantitative Kinetic Data

A comprehensive search of the available literature reveals a notable scarcity of detailed kinetic studies specifically focused on this compound. Much of the existing research has been conducted on the saturated analogue, 1,3-dibromopropane. However, one study provides valuable kinetic data for the reaction of this compound with substituted sodium arenesulfinates.

Table 1: Rate Constants for the Reaction of this compound with Sodium Arenesulfinates

Nucleophile (p-X-C₆H₄SO₂Na)Temperature (°C)Rate Constant, k (L mol⁻¹ min⁻¹)
H400.133
H500.240
H600.418
CH₃400.153
CH₃500.275
CH₃600.478
Cl400.108
Cl500.198
Cl600.355

Data extracted from a study on the reactivity of sodium arenesulfinates.

Mechanistic Pathways and Reaction Schemes

The substitution reactions of this compound can proceed through two main competitive pathways: direct (SN2) and allylic (SN2') substitution. The interplay between these pathways is a key aspect of its reactivity.

Signaling Pathway Diagram

G sub This compound (cis or trans) direct Direct Substitution Product (NuCH₂CH=CHBr) sub->direct Sₙ2 allylic Allylic Substitution Product (BrCH₂CH=CHNu) sub->allylic Sₙ2' nuc Nucleophile (Nu⁻)

Caption: Competing SN2 and SN2' pathways in the reaction of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below is a generalized protocol for a kinetic study of the reaction between a haloalkene and a nucleophile, based on common methodologies found in the literature.

General Experimental Protocol for Kinetic Analysis:

  • Reagent Preparation:

    • Prepare a standard solution of the nucleophile (e.g., sodium arenesulfinate) in a suitable solvent (e.g., ethanol).

    • Prepare a standard solution of this compound in the same solvent.

    • Ensure all glassware is clean and dry.

  • Reaction Setup:

    • Place a known volume of the nucleophile solution in a thermostated reaction vessel equipped with a magnetic stirrer.

    • Allow the solution to reach the desired reaction temperature.

  • Initiation of Reaction and Data Collection:

    • Initiate the reaction by adding a known volume of the this compound solution to the reaction vessel.

    • Start a timer immediately upon addition.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching and Analysis:

    • Quench the reaction in the aliquots immediately, for example, by adding a large volume of a solvent that stops the reaction (e.g., a mixture of hexane (B92381) and water).

    • Analyze the concentration of the remaining nucleophile or the formed product using a suitable analytical technique such as:

      • Titration: To determine the concentration of the unreacted nucleophile.

      • Spectrophotometry: If any of the reactants or products have a distinct UV-Vis absorption.

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify reactants and products.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the reaction order and calculate the rate constant (k) from the integrated rate law that best fits the experimental data.

Experimental Workflow Diagram

G start Start prep Prepare Reactant Solutions start->prep thermo Thermostat Nucleophile Solution prep->thermo add Add this compound & Start Timer thermo->add sample Withdraw Aliquots at Intervals add->sample quench Quench Reaction sample->quench sample->quench analyze Analyze Samples (e.g., GC, HPLC, Titration) quench->analyze quench->analyze data Plot Data & Calculate Rate Constant analyze->data analyze->data end End data->end

Caption: General workflow for a kinetic study of a substitution reaction.

Comparison with Alternative Substrates

A direct quantitative comparison of the reaction kinetics of this compound with other substrates is challenging due to the limited availability of specific rate constant data for this compound. However, we can make some qualitative comparisons based on general principles of organic chemistry.

  • 1,3-Dichloropropene vs. This compound: In general, the carbon-bromine bond is weaker than the carbon-chlorine bond. Therefore, this compound is expected to be more reactive towards nucleophilic substitution than 1,3-dichloropropene, leading to faster reaction rates under similar conditions.

  • Allyl Bromide vs. This compound: Allyl bromide (3-bromopropene) is a common substrate in allylic substitution reactions. Compared to allyl bromide, this compound has an additional bromine atom on the double bond, which can influence the electron density of the π system and the stability of the transition states for both direct and allylic substitution. This can lead to different regioselectivity and overall reaction rates.

Conclusion

The study of the reaction kinetics of this compound is a complex field due to the competing direct and allylic substitution pathways. The available data, though limited, indicates that the reaction rates are influenced by the nature of the nucleophile and the reaction temperature. Further research is needed to provide a more comprehensive quantitative understanding of its reactivity with a wider range of nucleophiles and to fully elucidate the factors controlling the regioselectivity of the substitution. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for future investigations in this area, which is of significant interest to researchers in organic synthesis and drug development.

A Researcher's Guide to Cross-Referencing Experimental Data with 1,3-Dibromopropene Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, accurate compound identification is paramount. This guide provides a framework for cross-referencing experimentally obtained spectral data of 1,3-Dibromopropene with existing online spectral databases. It offers a comparison of publicly available data and outlines standard experimental protocols for data acquisition.

Data Presentation: Spectral Data Comparison

When analyzing a sample of this compound, researchers can compare their findings against data from established chemical databases. Below is a summary of spectral data for the (E)-isomer of this compound, compiled from various sources. This table serves as a reference for validating experimental results.

Spectral TechniqueParameter(E)-1,3-Dibromopropene (Database Value)SourceExperimental Value
¹H NMR Chemical Shift δ (ppm)6.43 (d)ChemicalBook[1](To be filled with experimental data)
6.37 (d)ChemicalBook[1](To be filled with experimental data)
3.88ChemicalBook[1](To be filled with experimental data)
Coupling Constant J (Hz)J(A,B) = 13.6ChemicalBook[1](To be filled with experimental data)
J(A,C) = -1.3ChemicalBook[1](To be filled with experimental data)
J(B,C) = 8.1ChemicalBook[1](To be filled with experimental data)
FT-IR Wavenumber (cm⁻¹)(Data not explicitly available in searches)-(To be filled with experimental data)
Mass Spec. Molecular Weight199.87 g/mol PubChem[2](To be filled with experimental data)

Note: The ¹H NMR data from ChemicalBook was recorded in CCl₄. Experimental conditions can affect spectral results.

Experimental Protocols

To ensure data quality and reproducibility, standardized experimental procedures are crucial. Below are detailed methodologies for acquiring key spectral data for a compound like this compound.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To determine the chemical structure and purity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton signals.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄ for comparison with database values) in a clean, dry NMR tube.

    • Solvent and Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

    • Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

    • Sample Application: Apply a small drop of the neat liquid this compound sample directly onto the ATR crystal.

    • Data Acquisition: Acquire the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

    • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the major absorption peaks.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental data with spectral databases for compound verification.

G cluster_exp Experimental Workflow cluster_db Database Cross-Referencing cluster_comp Analysis and Verification exp_sample Obtain this compound Sample exp_nmr Acquire ¹H NMR Spectrum exp_sample->exp_nmr exp_ir Acquire FT-IR Spectrum exp_sample->exp_ir exp_data Process Experimental Data exp_nmr->exp_data exp_ir->exp_data compare Compare Experimental vs. Database Data exp_data->compare Experimental Results db_search Search Spectral Databases (e.g., PubChem, ChemicalBook) db_data Retrieve Database Spectra db_search->db_data db_data->compare Reference Data match Structural Confirmation compare->match Match no_match Further Investigation / Re-analysis compare->no_match No Match

Caption: Workflow for spectral data cross-referencing.

References

Safety Operating Guide

Proper Disposal of 1,3-Dibromopropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. 1,3-Dibromopropene, a halogenated organic compound, requires specific procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general protocols for halogenated hydrocarbon waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol

As a halogenated hydrocarbon, this compound waste must be treated as hazardous. It is crucial to prevent its release into the environment where it can be toxic to aquatic life.[1][2] The following protocol outlines the necessary steps for its proper disposal.

Step 1: Waste Segregation

Halogenated organic waste must be collected separately from non-halogenated waste.[3] This is critical for proper disposal and can impact disposal costs.[4] Do not mix this compound waste with other waste streams such as acids, bases, or oxidizers.

Step 2: Container Selection and Labeling

  • Select an appropriate container: Use a clean, leak-proof container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Label the container: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Flammable, Toxic, Environmental Hazard)

    • The accumulation start date

    • The name and contact information of the generating researcher or lab

Step 3: Waste Accumulation

  • Transferring Waste: Carefully transfer the this compound waste into the labeled container. Avoid splashing or creating aerosols.

  • Keep Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of flammable and toxic vapors.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and incompatible chemicals. Secondary containment is recommended to capture any potential leaks.

Step 4: Request for Disposal

Once the waste container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for its disposal. Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular trash.

Regulatory and Quantitative Data

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[5][6][7] While specific concentration limits for this compound to be classified as hazardous waste are not explicitly defined in the search results, regulations for halogenated compounds in waste streams provide guidance.

ParameterRegulatory Threshold/GuidelineSource
Total Halogens in Used Oil > 1,000 ppm[8]
Significant Concentration of Individual Halogenated Solvents > 100 ppm[8]
UN Number 1993[9]
Hazard Class 3 (Flammable Liquid)[1]

Note: The thresholds for total halogens and significant concentrations are from the context of used oil regulations but are indicative of regulatory concern for halogenated compounds.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Workflow for the Proper Disposal of this compound cluster_0 In-Lab Waste Management cluster_1 Disposal Coordination A Generate this compound Waste B Is appropriate, labeled hazardous waste container available? A->B C Obtain and label a new, compatible waste container B->C No D Transfer waste to container in a fume hood B->D Yes C->D E Securely close the container D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Is container full or accumulation time limit reached? F->G G->A No H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I EHS collects, transports, and disposes of waste via a licensed facility H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.